molecular formula C5H10N2O3 B1347041 Boc-Gly-Sar-OH CAS No. 29816-01-1

Boc-Gly-Sar-OH

Katalognummer: B1347041
CAS-Nummer: 29816-01-1
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: VYAMLSCELQQRAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Glycylsarcosine (Gly-Sar) is a hydrolysis-resistant dipeptide that serves as the gold-standard model substrate for investigating the function and kinetics of peptide transporters, particularly the proton-coupled oligopeptide transporter PEPT1 (SLC15A1) . Its high stability against degradation by intracellular dipeptidases is due to the N-methylated amide bond in its sarcosine moiety, making it ideal for reliable and reproducible uptake studies in cellular models like Caco-2 cells . Gly-Sar is transported by the high-capacity, low-affinity transporter PEPT1, which is predominantly expressed at the apical surface of enterocytes in the small intestine and operates via a proton-dependent symport mechanism . This mechanism is exploited in research to study the intestinal absorption of di-/tripeptides and various peptidomimetic drugs, including β-lactam antibiotics and antiviral prodrugs . Consequently, Gly-Sar is extensively used in permeability assays, inhibitor screening, and transport competition experiments to evaluate the PEPT1-mediated uptake potential of new chemical entities and prodrug strategies . Furthermore, its application extends beyond intestinal absorption to include research on other biological barriers, such as the blood-ocular barrier, providing functional evidence for the presence of oligopeptide carrier systems in vivo . Researchers should note that while Gly-Sar is a prototypic substrate, its conformational flexibility is more restricted compared to typical dipeptides, which may limit its utility as a universal competitor for all potential PEPT1 substrates . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2-aminoacetyl)-methylamino]acetic acid
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InChI

InChI=1S/C5H10N2O3/c1-7(3-5(9)10)4(8)2-6/h2-3,6H2,1H3,(H,9,10)
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InChI Key

VYAMLSCELQQRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(CC(=O)O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10N2O3
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DSSTOX Substance ID

DTXSID50183953
Record name Glycylsarcosine
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Molecular Weight

146.14 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Glycylsarcosine
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CAS No.

29816-01-1
Record name Glycylsarcosine
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Foundational & Exploratory

In-Depth Technical Guide to Boc-Gly-Sar-OH: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-tert-butoxycarbonyl-glycyl-sarcosine (Boc-Gly-Sar-OH). This dipeptide derivative is a valuable building block in synthetic organic chemistry, particularly in the development of peptide-based therapeutics and as a cleavable linker in Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental chemical properties are summarized in the table below, providing a quick reference for experimental design and application.

PropertyValueReference
Molecular Formula C₁₀H₁₈N₂O₅[1]
Molecular Weight 246.26 g/mol [1]
CAS Number 133498-97-2[1]
Appearance SolidN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Chemical Structure and Spectroscopic Analysis

The chemical structure of this compound consists of a glycine (B1666218) residue and a sarcosine (B1681465) (N-methylglycine) residue, with the N-terminus of glycine protected by a tert-butyloxycarbonyl (Boc) group.

Structure:

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the α-protons of glycine and sarcosine, and the N-methyl group of sarcosine.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, the carbons of the Boc group, the α-carbons of the amino acid residues, and the N-methyl carbon of sarcosine.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the urethane (B1682113) and amide carbonyl groups (typically in the 1650-1750 cm⁻¹ region) and the carboxylic acid C=O stretch. A broad O-H stretching band from the carboxylic acid would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (246.26 g/mol ), along with characteristic fragmentation patterns.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies. A general solution-phase approach involves the coupling of Boc-glycine with a protected sarcosine derivative, followed by deprotection of the C-terminus.

A plausible experimental protocol is outlined below:

Materials and Reagents:

  • Boc-Glycine (Boc-Gly-OH)

  • Sarcosine methyl ester hydrochloride (H-Sar-OMe·HCl)

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)[2]

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Reagents for work-up and purification (e.g., aqueous HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, ethyl acetate, hexane)

  • Reagents for saponification (e.g., LiOH or NaOH)

Logical Workflow for this compound Synthesis:

G cluster_coupling Peptide Coupling cluster_saponification Saponification Boc_Gly Boc-Gly-OH Coupling_Reagent Coupling Reagent (e.g., HBTU/DIPEA) Boc_Gly->Coupling_Reagent Activation Sar_OMe H-Sar-OMe Boc_Gly_Sar_OMe Boc-Gly-Sar-OMe Sar_OMe->Boc_Gly_Sar_OMe Coupling_Reagent->Sar_OMe Coupling Boc_Gly_Sar_OMe_input Boc-Gly-Sar-OMe Base Base (e.g., LiOH) Boc_Gly_Sar_OMe_input->Base Hydrolysis Boc_Gly_Sar_OH This compound Base->Boc_Gly_Sar_OH G ADC Antibody-Drug Conjugate (with Boc-Gly-Sar linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Enzymatic Cleavage of Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induction of Cytotoxicity

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-Gly-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the dipeptide Boc-Gly-Sar-OH. It is a valuable building block in medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs) where it can function as a cleavable linker. This document details a robust solution-phase synthesis protocol, methods for purification, and a summary of its key characterization data.

Physicochemical Properties

The physical and chemical properties of this compound and its precursors are essential for its synthesis and handling.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Boc-Gly-OHC₇H₁₃NO₄175.1886-89White to off-white powder
Boc-Sar-OHC₈H₁₅NO₄189.2188-90White crystalline solid
This compound C₁₀H₁₈N₂O₅ 246.26 Not available Not available

Synthesis of this compound: A Solution-Phase Approach

The synthesis of this compound is typically achieved through a two-step solution-phase method. This involves the coupling of Boc-protected glycine (B1666218) (Boc-Gly-OH) with a sarcosine (B1681465) methyl ester, followed by the saponification of the resulting dipeptide ester.

Experimental Protocols

Step 1: Synthesis of Boc-Gly-Sar-OMe

This step involves the coupling of N-Boc-glycine with sarcosine methyl ester hydrochloride. A common and efficient method utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation and minimize racemization.

Materials:

  • N-Boc-glycine (Boc-Gly-OH)

  • Sarcosine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve Boc-Gly-OH (1.0 eq), sarcosine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Neutralization: Cool the mixture to 0 °C in an ice bath and add TEA or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt.

  • Coupling: Add a solution of DCC (1.1 eq) in anhydrous DCM or DMF to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Sar-OMe.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Step 2: Saponification of Boc-Gly-Sar-OMe to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by saponification using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents.

Materials:

  • Boc-Gly-Sar-OMe

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve Boc-Gly-Sar-OMe in a mixture of THF (or MeOH) and water.

  • Hydrolysis: Add an aqueous solution of LiOH (1.5 - 2.0 eq) or NaOH to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

  • Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, if necessary.

G cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Saponification Boc_Gly_OH Boc-Gly-OH Reaction_1 Stir at RT, 12-24h Boc_Gly_OH->Reaction_1 Sar_OMe_HCl Sarcosine Methyl Ester HCl Sar_OMe_HCl->Reaction_1 Coupling_Reagents DCC, HOBt, TEA/DIPEA in DCM/DMF Coupling_Reagents->Reaction_1 Workup_1 Aqueous Work-up Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Boc_Gly_Sar_OMe Boc-Gly-Sar-OMe Purification_1->Boc_Gly_Sar_OMe Boc_Gly_Sar_OMe_2 Boc-Gly-Sar-OMe Reaction_2 Stir at RT Boc_Gly_Sar_OMe_2->Reaction_2 Base LiOH or NaOH in THF/H₂O or MeOH/H₂O Base->Reaction_2 Workup_2 Acidic Work-up Reaction_2->Workup_2 Purification_2 Recrystallization Workup_2->Purification_2 Boc_Gly_Sar_OH_final This compound Purification_2->Boc_Gly_Sar_OH_final

Caption: Solution-Phase Synthesis of this compound.

Characterization Data

Accurate characterization is critical to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.

TechniqueData
¹H NMR Expected chemical shifts (δ, ppm) and coupling constants (J, Hz) will be consistent with the dipeptide structure. Protons of the Boc group, glycine α-protons, sarcosine α-protons, and the N-methyl group will show characteristic signals.
¹³C NMR Expected chemical shifts (δ, ppm) for the carbonyl carbons of the peptide bond and carboxylic acid, the Boc protecting group carbons, and the α-carbons of the amino acid residues.
Mass Spectrometry (ESI-MS) The electrospray ionization mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of this compound (246.26 g/mol ).

Application in Antibody-Drug Conjugates (ADCs)

This compound is a valuable precursor for the synthesis of dipeptide linkers used in ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. The Gly-Sar dipeptide sequence can be designed to be susceptible to cleavage by specific lysosomal enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.

ADC_Workflow ADC Antibody-Drug Conjugate (with Gly-Sar Linker) Binding 1. ADC binds to tumor cell antigen ADC->Binding Circulation Tumor_Cell Tumor Cell Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Enzymatic Cleavage of Gly-Sar Linker by Cathepsins Lysosome->Cleavage Payload_Release 5. Release of Cytotoxic Payload Cleavage->Payload_Release Apoptosis 6. Induction of Apoptosis Payload_Release->Apoptosis

Caption: Workflow of an ADC with a Cleavable Gly-Sar Linker.

Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized via endocytosis. It is then trafficked to the lysosome, an acidic organelle containing various proteases. Within the lysosome, cathepsins recognize and cleave the Gly-Sar peptide bond, liberating the cytotoxic payload. The released drug can then exert its therapeutic effect, leading to apoptosis of the cancer cell. The specificity of the enzymatic cleavage contributes to the targeted action of the ADC, minimizing off-target toxicity.

This guide provides a foundational understanding of the synthesis and characterization of this compound, a key intermediate for the development of innovative cancer therapies. The detailed protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of protecting groups to temporarily mask reactive functional groups and prevent unwanted side reactions. Among the arsenal (B13267) of protective strategies, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the pioneering work of solid-phase peptide synthesis (SPPS). This in-depth technical guide elucidates the critical function of the Boc protecting group, its underlying chemical mechanisms, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] This protection is crucial to prevent the nucleophilic amine from engaging in undesired reactions during the peptide bond formation, thereby ensuring the controlled, sequential elongation of the peptide chain.[1]

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.[1] The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride (B1165640), leading to the formation of a carbamate (B1207046) linkage.

A key characteristic of the Boc group is its stability under basic and nucleophilic conditions, yet its facile removal under acidic conditions. This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group is selectively cleaved without affecting the more acid-stable side-chain protecting groups, which are often benzyl-based.[1]

The deprotection of the Boc group is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decarboxylates to liberate the free α-amino group and carbon dioxide.[1]

To prevent side reactions from the highly reactive tert-butyl cation, such as the alkylation of sensitive amino acid residues like tryptophan and methionine, scavengers are added to the deprotection solution.[2] Common scavengers include anisole, thioanisole, and ethanedithiol.

Quantitative Analysis of Boc-SPPS

The efficiency of each step in Boc-based solid-phase peptide synthesis is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Deprotection Conditions and Outcomes

ParameterConditionResultReference
Deprotection Reagent50% TFA in Dichloromethane (DCM)Standard condition for efficient Boc removal.[3]
Deprotection Time1 x 1 min pre-wash, 1 x 20-30 minEffective for most amino acids.[1][4]
Scavengers (for Trp, Met, Cys)0.5% Dithioethane (DTE) in TFA/DCMPrevents tert-butylation of sensitive residues.[2][3]

Table 2: Coupling Reagents in Boc-SPPS

Coupling ReagentDescriptionAdvantagesDisadvantages
DCC/HOBtDicyclohexylcarbodiimide / 1-HydroxybenzotriazoleEffective and historically widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.
HBTU/DIEAO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / DiisopropylethylamineFast and efficient coupling with minimal racemization.Higher cost compared to carbodiimides.
HATU/DIEA1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / DiisopropylethylamineHighly efficient, especially for sterically hindered amino acids.Higher cost.

Table 3: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., 50% TFA in DCM)Base (e.g., 20% piperidine (B6355638) in DMF)
Side-Chain Protection Benzyl-based (removed by strong acid, e.g., HF)tert-Butyl-based (removed by TFA)
Final Cleavage Strong Acid (e.g., HF, TFMSA)Strong Acid (TFA)
Orthogonality Quasi-orthogonal (acid-lability difference)Fully orthogonal (acid vs. base)
Aggregation Issues Less frequent due to protonation of the N-terminus during deprotection.[5]More frequent, especially for hydrophobic sequences.
Cost of Amino Acid Derivatives Generally lower.[]Generally higher.[]

Experimental Protocols

Boc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid with a Boc group using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

Procedure:

  • Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[8]

  • To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) and stir at room temperature.[8]

  • Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with water.

  • Extract the aqueous mixture twice with ethyl acetate to remove unreacted Boc anhydride and byproducts.[8]

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution.[8]

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.[8]

Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry

This protocol outlines a single coupling cycle in a manual Boc-SPPS process on a pre-loaded resin.

Materials:

  • Boc-protected amino acid-loaded resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Boc-protected amino acid (for the next coupling)

  • Coupling reagent (e.g., HBTU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain the TFA solution.

    • Wash the resin with DCM (3-5 times).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours, or until a ninhydrin (B49086) test indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Boc-SPPS Workflow and Chemical Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes in Boc-based peptide synthesis.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-NH₂) BocAminoAcid Boc-Protected Amino Acid AminoAcid->BocAminoAcid Nucleophilic Attack BocAnhydride Boc Anhydride ((Boc)₂O) BocAnhydride->BocAminoAcid Byproducts tert-Butanol + CO₂ BocAnhydride->Byproducts Decomposition

Boc Protection of an Amino Acid.

Boc_Deprotection_Mechanism cluster_start Protected Peptide cluster_intermediate Intermediate cluster_end Deprotected Peptide BocPeptide Boc-Peptide-Resin ProtonatedBoc Protonated Boc-Peptide BocPeptide->ProtonatedBoc + TFA CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage TertButylCation tert-Butyl Cation + CO₂ ProtonatedBoc->TertButylCation FreeAmine Free Amine Peptide-Resin CarbamicAcid->FreeAmine Decarboxylation

Mechanism of Boc Deprotection.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, HBTU, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Sequence Complete? Wash3->Repeat Repeat->Deprotection No Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage Yes End Purified Peptide Cleavage->End

Boc Solid-Phase Peptide Synthesis Cycle.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone in the development of solid-phase peptide synthesis. Its unique acid lability, coupled with its stability to a range of other reaction conditions, has enabled the synthesis of countless peptides for research and therapeutic applications. While Fmoc chemistry has become more prevalent in recent years, particularly in automated synthesis, Boc-SPPS remains a valuable and often preferred strategy for the synthesis of complex, hydrophobic, or aggregation-prone peptides. A thorough understanding of the principles, quantitative aspects, and experimental protocols of Boc chemistry is, therefore, an indispensable asset for researchers, scientists, and professionals in the field of drug development.

References

A Technical Guide to the Biological Significance of Glycine-Sarcosine Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycyl-sarcosine (Gly-Sar) is a synthetic dipeptide of paramount importance in pharmaceutical sciences and physiological research. Its defining characteristic is an N-methylated peptide bond, which confers remarkable stability against enzymatic hydrolysis by peptidases. This stability, combined with its efficient transport by proton-coupled oligopeptide transporters (POTs), particularly PEPT1 and PEPT2, establishes Gly-Sar as the gold standard for investigating peptide transport mechanisms. This guide provides a comprehensive overview of the biological transport and metabolic fate of Gly-Sar, summarizes key quantitative data, details essential experimental protocols for its study, and illustrates its critical role as both a research tool and a structural motif in prodrug design to enhance oral bioavailability.

Introduction to Glycyl-Sarcosine (Gly-Sar)

Glycyl-sarcosine is a dipeptide composed of glycine (B1666218) and sarcosine (B1681465) (N-methylglycine). Unlike naturally occurring dipeptides, the peptide bond in Gly-Sar involves the methylated nitrogen of sarcosine. This structural feature is central to its biological significance, as it sterically hinders the approach of peptidases, rendering the molecule highly resistant to degradation in biological systems.[1][2] This inherent stability makes it an ideal probe for studying transport processes in isolation from metabolic breakdown. Its primary biological relevance lies not in an endogenous physiological role, but in its utility as a model substrate for the SLC15A family of transporters (also known as POTs), which includes PEPT1 and PEPT2.[3][4]

Transport Mechanisms via PEPT1 and PEPT2

The absorption and disposition of Gly-Sar are almost exclusively mediated by proton-coupled oligopeptide transporters. This transport is an active process driven by an inwardly directed electrochemical proton gradient.[5][6]

  • PEPT1 (SLC15A1): This is a high-capacity, low-affinity transporter predominantly expressed on the apical (brush-border) membrane of intestinal epithelial cells.[3][6] Its primary physiological function is the absorption of di- and tripeptides derived from dietary protein digestion.[7] The efficient uptake of Gly-Sar by PEPT1 makes it a cornerstone for in vitro models of intestinal drug absorption, such as Caco-2 cell lines.[1][8] Studies in Pept1 null mice have confirmed the transporter's critical role, demonstrating a 78% reduction in Gly-Sar uptake in the jejunum compared to wild-type mice.[3] The optimal pH for PEPT1-mediated transport is between 6.0 and 6.5, which aligns with the acidic microclimate at the intestinal mucosal surface.[3][9]

  • PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter.[5][10] It is primarily found in the apical membranes of kidney tubules, where it is crucial for the reabsorption of peptides from the glomerular filtrate, thereby conserving amino acids.[10][11] PEPT2 is also expressed in other tissues, including the choroid plexus, where it contributes to the efflux of substrates from the cerebrospinal fluid (CSF).[10] Studies using PEPT2 knockout mice show significantly higher CSF concentrations and increased systemic clearance of Gly-Sar, highlighting PEPT2's role in renal reabsorption and blood-CSF barrier transport.[10]

The transport process is electrogenic and relies on the proton gradient maintained, in part, by the Na+/H+ exchanger (NHE3) on the apical membrane of enterocytes.[9]

cluster_membrane Apical Membrane of Intestinal Enterocyte cluster_lumen Intestinal Lumen (pH ~6.0) cluster_cyto Cytosol (pH ~7.4) pept1 PEPT1 (SLC15A1) Proton-Coupled Oligopeptide Transporter glysar_cyto Gly-Sar pept1->glysar_cyto h_cyto H+ pept1->h_cyto nhe3 NHE3 Na+/H+ Exchanger h_lumen H+ nhe3->h_lumen Maintains H+ Gradient na_cyto Na+ nhe3->na_cyto glysar_lumen Gly-Sar glysar_lumen->pept1 Co-transport h_lumen->pept1 na_lumen Na+ na_lumen->nhe3 Antiport h_cyto->nhe3 cluster_process Prodrug Absorption and Activation prodrug Poorly Permeable Drug (e.g., Acyclovir) Attached to Gly-Sar Moiety transport PEPT1-Mediated Transport prodrug->transport Increased Permeability cleavage Intracellular Hydrolysis (e.g., by Esterases) transport->cleavage Inside Enterocyte active_drug Active Drug Released cleavage->active_drug systemic Systemic Circulation active_drug->systemic Enhanced Bioavailability cluster_workflow Caco-2 Permeability Assay Workflow step1 1. Seed Caco-2 cells on Transwell® inserts step2 2. Culture for ~21 days to form a differentiated monolayer step1->step2 step3 3. Verify Monolayer Integrity (TEER & Lucifer Yellow) step2->step3 step4 4. Add Gly-Sar in transport buffer to Apical (donor) side step3->step4 If integrity is confirmed step5 5. Incubate (e.g., 2 hours) and collect samples from Basolateral (receiver) side step4->step5 step6 6. Quantify Gly-Sar (LC-MS/MS) step5->step6 step7 7. Calculate Apparent Permeability (Papp) step6->step7

References

An In-depth Technical Guide to Boc-Gly-Sar-OH: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-Glycylsarcosine (Boc-Gly-Sar-OH), a dipeptide derivative increasingly utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, a representative synthesis protocol, its mechanism of action within ADCs, and a general protocol for its application in preclinical studies.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 133498-97-2[1]
Molecular Weight 246.26 g/mol [1]
Molecular Formula C₁₀H₁₈N₂O₅[1]
Description A cleavable dipeptide linker[1]

Introduction to this compound in Drug Development

This compound serves as a critical component in the design of modern ADCs. ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a key determinant of the ADC's efficacy and safety profile.

Cleavable linkers, such as those based on dipeptides, are designed to be stable in systemic circulation and to release the cytotoxic payload selectively within the target cancer cells. This targeted release is often triggered by the enzymatic environment of the lysosome, minimizing off-target toxicity and enhancing the therapeutic window. The Gly-Sar dipeptide sequence is recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent application in the preclinical evaluation of an ADC.

This protocol describes a standard solution-phase peptide coupling method using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) as the coupling agent.

Materials:

  • Boc-Gly-OH (N-tert-Butoxycarbonyl-glycine)

  • Sarcosine (N-methylglycine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Boc-Gly-OH: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Gly-OH (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Coupling Reaction: In a separate flask, dissolve Sarcosine (1.2 equivalents) in anhydrous DMF. Add this solution to the activated Boc-Gly-OH mixture.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This section outlines a general workflow for evaluating an ADC constructed with a this compound linker in a preclinical setting.

Objective: To assess the in vitro and in vivo efficacy and safety of a novel ADC utilizing a this compound cleavable linker.

Experimental Workflow:

  • ADC Conjugation: Conjugate the this compound-payload construct to a tumor-targeting monoclonal antibody using an appropriate conjugation chemistry (e.g., maleimide-thiol coupling).

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation state of the ADC by Size Exclusion Chromatography (SEC).

    • Confirm the integrity of the conjugate by Mass Spectrometry.

  • In Vitro Studies:

    • Cytotoxicity Assays: Treat target cancer cell lines (antigen-positive) and control cell lines (antigen-negative) with varying concentrations of the ADC to determine its potency (IC₅₀) and specificity.

    • Internalization and Payload Release: Use fluorescence microscopy or flow cytometry to confirm the internalization of the ADC and subsequent release of the fluorescently-tagged payload within the lysosomes.

  • In Vivo Studies (Xenograft Models):

    • Implant tumor cells into immunocompromised mice.

    • Once tumors are established, administer the ADC, a control antibody, and a vehicle control to different groups of mice.

    • Monitor tumor growth, body weight, and overall animal health.

    • At the end of the study, perform histological analysis of tumors and major organs to assess efficacy and potential toxicity.

  • Pharmacokinetic (PK) and Stability Studies:

    • Administer the ADC to rodents and collect blood samples at various time points.

    • Analyze the plasma concentrations of the total antibody and the conjugated ADC to determine its pharmacokinetic profile and in vivo stability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of this compound containing ADCs.

Synthesis_Workflow Boc_Gly Boc-Gly-OH Coupling Peptide Coupling Boc_Gly->Coupling Sarcosine Sarcosine Sarcosine->Coupling HATU_DIPEA HATU / DIPEA in DMF HATU_DIPEA->Coupling Boc_Gly_Sar This compound Coupling->Boc_Gly_Sar Purification Purification (Chromatography) Boc_Gly_Sar->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Boc-Gly-Sar-Linker) Receptor Tumor-Specific Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Enzymatic Cleavage (e.g., Cathepsins) Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Gly-Sar bond hydrolysis Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death Induces

Caption: Mechanism of action of an ADC with a this compound linker.

This technical guide provides a foundational understanding of this compound for its application in the development of innovative antibody-drug conjugates. For specific applications, further optimization of the described protocols may be necessary.

References

Navigating the Properties of Boc-Gly-Sar-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of peptide building blocks is paramount for successful synthesis, formulation, and application. This guide provides a detailed examination of the solubility and stability of N-tert-butoxycarbonyl-glycylsarcosine (Boc-Gly-Sar-OH), a protected dipeptide. While specific quantitative data for this compound is not extensively published, this document outlines the theoretical basis for its behavior and provides comprehensive experimental protocols for researchers to determine these critical parameters.

Solubility Profile of this compound

The solubility of a peptide is governed by its amino acid composition, protecting groups, and the chosen solvent system. This compound's structure, featuring a hydrophobic N-terminal Boc group and a C-terminal carboxylic acid, suggests a nuanced solubility profile.

Theoretical Qualitative Solubility:

To predict the solubility of this compound, one can assess its net charge at a neutral pH.[1][2][3][4][5]

  • Acidic Residues: The C-terminal carboxylic acid (-COOH) imparts a negative charge (-1).

  • Basic Residues: There are no basic residues in the sequence.

  • Net Charge: The overall net charge is -1, classifying it as an acidic peptide.

This suggests that its solubility in aqueous solutions will be pH-dependent, likely increasing in basic conditions where the carboxylic acid is deprotonated. The bulky, nonpolar Boc group, however, contributes significant hydrophobic character, which may limit its solubility in purely aqueous media and enhance it in organic solvents.

Quantitative Solubility Data:

The following table can be used to record experimentally determined solubility data for this compound in various solvents.

Solvent CategorySolvent ExampleTemperature (°C)Solubility (mg/mL)Observations
Aqueous Deionized Water25
Phosphate-Buffered Saline (PBS, pH 7.4)25
0.1 M HCl25
0.1 M NaOH25
Organic Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Acetonitrile (ACN)25
Methanol (MeOH)25
Dichloromethane (DCM)25
Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to determining the solubility of this compound.[2][3] It is recommended to start with a small amount of the peptide to find a suitable solvent before dissolving the entire sample.[2]

Materials:

  • This compound

  • Calibrated microbalance

  • Vortex mixer

  • Bath sonicator

  • Microcentrifuge tubes

  • A range of solvents (e.g., Deionized Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO, DMF, ACN, MeOH, DCM)

Procedure:

  • Initial Assessment in Aqueous Solution:

    • Weigh 1 mg of this compound into a clean microcentrifuge tube.

    • Add 100 µL of deionized water to target a concentration of 10 mg/mL.

    • Vortex the tube for 1 minute.

    • If not dissolved, sonicate the sample for 10-15 minutes, avoiding excessive heating.

    • Visually inspect for any undissolved particles against a light source. If the solution is clear, the peptide is soluble at this concentration.

    • If undissolved particles remain, add the solvent incrementally (e.g., add another 100 µL to test 5 mg/mL) and repeat the process until the peptide dissolves or a practical lower limit is reached.

  • pH-Modified Aqueous Solutions:

    • If solubility in water is low, repeat the procedure using PBS (pH 7.4).

    • As this compound is an acidic peptide, its solubility is expected to increase in a basic solution. Use a fresh 1 mg sample and test its solubility in 0.1 M NaOH or a dilute ammonium (B1175870) hydroxide (B78521) solution.[4]

    • Also, test solubility in an acidic solution like 0.1 M HCl to understand its behavior at low pH.

  • Organic Solvents:

    • For hydrophobic peptides, organic solvents are often necessary.[4]

    • Using a fresh 1 mg sample, test solubility in a small volume (e.g., 50-100 µL) of DMSO or DMF, followed by vortexing and sonication.

    • If the peptide dissolves, this stock solution can often be diluted with aqueous buffers for subsequent experiments. It is crucial to add the organic stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation.

The following diagram illustrates a typical workflow for determining peptide solubility.

G Workflow for Solubility Assessment of this compound start Start with 1 mg of This compound test_water Add 100 µL DI Water. Vortex & Sonicate. start->test_water is_soluble_water Completely Dissolved? test_water->is_soluble_water record_sol_water Record Solubility (e.g., >10 mg/mL) is_soluble_water->record_sol_water Yes test_ph Test in Basic Buffer (e.g., 0.1M NaOH) and Acidic Buffer (0.1M HCl) is_soluble_water->test_ph No end_node End record_sol_water->end_node is_soluble_ph Completely Dissolved? test_ph->is_soluble_ph record_sol_ph Record pH-dependent Solubility is_soluble_ph->record_sol_ph Yes test_organic Test in Organic Solvent (e.g., DMSO, DMF) is_soluble_ph->test_organic No record_sol_ph->end_node is_soluble_organic Completely Dissolved? test_organic->is_soluble_organic record_sol_organic Record Solubility in Organic Solvent is_soluble_organic->record_sol_organic Yes is_soluble_organic->end_node No (Insoluble) record_sol_organic->end_node

Workflow for Solubility Assessment of this compound

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for its storage, handling, and use in synthetic protocols. Degradation can occur at two primary sites: the N-terminal Boc protecting group and the internal Gly-Sar amide bond.

Potential Degradation Pathways:

  • Boc Group Hydrolysis: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[6][7][8][9][10] The mechanism involves protonation of the carbamate (B1207046) followed by fragmentation to release a stable tert-butyl cation, which typically forms isobutylene (B52900) and carbon dioxide. The kinetics of this cleavage can show a second-order dependence on the acid concentration.[6][7][8][9] Conversely, the Boc group is generally stable under basic and nucleophilic conditions.[10]

  • Peptide Bond Cleavage: The amide bond between glycine (B1666218) and sarcosine (B1681465) can be hydrolyzed. The rate and mechanism of this cleavage are highly pH-dependent.[11][12]

    • Acidic Conditions (pH < 5): Direct hydrolysis is a significant pathway, where the peptide bond is protonated, making it more susceptible to nucleophilic attack by water.

    • Neutral Conditions (pH ≈ 7): A mechanism known as "backbiting," involving intramolecular aminolysis by the N-terminal amine, can occur if the Boc group is removed. However, with the Boc group intact, direct hydrolysis is the more likely, albeit slow, degradation route.

    • Basic Conditions (pH > 9): Direct hydrolysis via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon (scission) typically dominates.[11][12]

The following diagram illustrates these potential degradation pathways.

G cluster_0 Acidic Conditions (e.g., TFA, HCl) cluster_1 Basic Conditions (e.g., NaOH) BocGlySar This compound Products_Acid t-Bu+ + CO2 + Gly-Sar-OH BocGlySar->Products_Acid Boc Cleavage (Primary Pathway) GlySar H-Gly-Sar-OH BocGlySar2 This compound Products_Base Boc-Gly-OH + Sarcosine BocGlySar2->Products_Base Peptide Bond Hydrolysis (Scission)

Potential Degradation Pathways for this compound
Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is an essential practice to identify potential degradation products and determine the intrinsic stability of a molecule.[13] This protocol is based on ICH guidelines.[14][15][16][17]

Materials:

  • This compound

  • HPLC-grade solvents (Water, Acetonitrile)

  • Acids (e.g., 1 M HCl), Bases (e.g., 1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

  • pH meter

  • Calibrated oven and photostability chamber

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent determined from the solubility studies (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl to get a final acid concentration of 1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 2 M NaOH to get a final base concentration of 1 M. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep the sample at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the solid peptide and the stock solution in a calibrated oven at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the solid peptide and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][16][17] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method:

A reversed-phase HPLC method is typically suitable for monitoring the stability of peptides.[18][19][20]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm

  • Column Temperature: 30°C

This method should be validated to ensure it can separate the intact this compound from its potential degradation products.

Data Presentation:

The results of the forced degradation study should be summarized in a table.

Stress ConditionDurationTemperature% Remaining this compoundNo. of DegradantsObservations (e.g., % Area of Major Degradant)
1 M HCl24h60°C
1 M NaOH8h25°C
3% H₂O₂24h25°C
Thermal (Solid)7 days70°C
Thermal (Solution)7 days70°C
Photolytic (Solid)ICH Q1B25°C
Photolytic (Solution)ICH Q1B25°C

The following diagram outlines the workflow for a forced degradation study.

G Workflow for Forced Degradation Study of this compound cluster_stress Expose to Stress Conditions start Prepare 1 mg/mL Stock Solution of this compound acid Acidic (1M HCl, 60°C) base Basic (1M NaOH, RT) oxidative Oxidative (3% H2O2, RT) thermal Thermal (70°C, Solid/Solution) photo Photolytic (ICH Q1B) sample Withdraw Samples at Time Points (t=0, 8h, 24h, etc.) acid->sample base->sample oxidative->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV Method neutralize->analyze data Quantify % Remaining Parent and % Degradant Peaks analyze->data end_node End data->end_node

Workflow for Forced Degradation Study of this compound

Summary and Recommendations

This guide provides a framework for understanding and experimentally determining the solubility and stability of this compound.

  • Solubility: The molecule is predicted to have limited aqueous solubility at neutral pH, which can be improved in basic solutions or by using organic co-solvents like DMSO and DMF. A systematic experimental approach is necessary to quantify its solubility in various media.

  • Stability: The primary degradation pathways involve acid-catalyzed cleavage of the Boc group and pH-dependent hydrolysis of the internal amide bond. Forced degradation studies are essential to characterize its stability profile under various stress conditions.

  • Storage: Based on general principles for protected peptides, solid this compound should be stored at -20°C or lower in a desiccated environment. Solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C to minimize degradation.

By following the detailed protocols outlined in this guide, researchers can generate the necessary data to confidently handle, store, and utilize this compound in their drug discovery and development endeavors.

References

A Technical Guide to Sarcosine Incorporation in Peptides via Boc-Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (N-methylglycine), into peptide sequences is a widely employed strategy in medicinal chemistry to enhance the therapeutic properties of peptides. N-methylation can significantly improve metabolic stability by conferring resistance to proteolytic degradation, increase membrane permeability, and modulate the conformational landscape of the peptide backbone. This technical guide provides an in-depth overview of the solid-phase peptide synthesis (SPPS) of sarcosine-containing peptides using tert-butyloxycarbonyl (Boc) chemistry. It details the challenges, recommended protocols, and analytical considerations for the successful synthesis and purification of these modified peptides.

Challenges in Sarcosine Incorporation

The primary challenge in incorporating sarcosine into a growing peptide chain lies in the steric hindrance posed by the N-methyl group. This steric bulk can significantly impede the coupling efficiency, especially when the preceding amino acid is also N-methylated. Consequently, standard coupling protocols may result in low yields and deletion sequences. To overcome this, the choice of coupling reagent and optimization of reaction conditions are paramount.

Recommended Coupling Reagents

For the efficient incorporation of Boc-Sar-OH, the use of highly reactive coupling reagents is essential. Standard carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) often prove insufficient. Uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended due to their superior activation of the carboxylic acid and faster reaction kinetics.

Coupling ReagentClassTypical Coupling Yield (%) for Hindered Amino AcidsKey Considerations
HATU Uronium/Aminium Salt95 - 99Highly efficient for hindered couplings with rapid reaction times.[1]
PyAOP Phosphonium Salt95 - 98Very effective for coupling N-methylated amino acids, including N-Me to N-Me couplings.[2]
HBTU Uronium/Aminium Salt90 - 98A reliable and widely used reagent, though slightly less reactive than HATU.[1]
PyBOP Phosphonium Salt90 - 98Byproducts are less hazardous than those of BOP, and coupling is rapid.[2]
COMU Uronium/Aminium Salt92 - 97Generates water-soluble byproducts and is considered safer than HOBt/HOAt-based reagents.[3]

Experimental Protocols

General Workflow for Boc-SPPS of Sarcosine-Containing Peptides

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating a Boc-Sar-OH residue.

G General Workflow for Boc-SPPS of Sarcosine-Containing Peptides Resin Resin Swelling Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Neutralization Neutralization (10% DIEA in DMF) Boc_Deprotection->Neutralization Sarcosine_Coupling Boc-Sar-OH Coupling (e.g., HATU/DIEA in DMF) Neutralization->Sarcosine_Coupling Washing Washing (DMF, DCM) Sarcosine_Coupling->Washing Repeat_Cycle Repeat Cycle for Subsequent Amino Acids Washing->Repeat_Cycle Repeat_Cycle->Boc_Deprotection For each cycle Final_Deprotection Final Boc Deprotection Repeat_Cycle->Final_Deprotection After last amino acid Cleavage Cleavage from Resin (e.g., HF or TFMSA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: A general workflow for the solid-phase synthesis of peptides incorporating Boc-Sar-OH.

Detailed Protocol for Boc-Sar-OH Coupling using HATU

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a Boc-Sar-OH residue on a pre-loaded resin (e.g., Merrifield or PAM resin).

1. Resin Swelling:

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM.

  • Agitate for 1-2 minutes and drain.

  • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[4]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).[4]

3. Neutralization:

  • Wash the resin with DMF (3 x 10 mL/g resin).[5]

  • Add a solution of 10% diisopropylethylamine (DIEA) in DMF (10 mL/g resin) and agitate for 5 minutes.[5]

  • Repeat the neutralization step.[5]

  • Wash the resin with DMF (5 x 10 mL/g resin).[5]

4. Boc-Sar-OH Coupling:

  • In a separate vial, dissolve Boc-Sar-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture.

  • Immediately add the activated amino acid solution to the resin and agitate for 2-4 hours. A longer coupling time is recommended due to steric hindrance.

  • Monitoring: The completion of the coupling reaction cannot be monitored by the standard Kaiser test, as it is not reliable for secondary amines. The isatin (B1672199) test can be used as an alternative, where a blue color indicates incomplete coupling.[6] If the coupling is incomplete, a second coupling is recommended.

5. Capping (Optional):

  • If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.[5]

6. Washing:

  • After complete coupling, wash the resin thoroughly with DMF and DCM.

7. Subsequent Amino Acid Couplings:

  • Repeat steps 2-6 for the remaining amino acids in the peptide sequence. For standard Boc-amino acids, a coupling time of 1-2 hours is typically sufficient.

Final Deprotection and Cleavage

The final step involves the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. This is typically achieved using strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

HF Cleavage:

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[5]

  • After cleavage, the HF is removed by evaporation.

TFMSA Cleavage:

  • As an alternative to HF, treat the resin with a solution of TFMSA/TFA/thioanisole.[5]

  • After cleavage, the strong acid is evaporated.

The crude peptide is then precipitated with cold diethyl ether, washed, and dried under vacuum.

Purification and Analysis

The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7] The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[7]

Signaling Pathways Involving Sarcosine

Sarcosine is not merely a building block for modified peptides; it also has known biological activities, primarily as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor and as a modulator of ferroptosis.

NMDA Receptor Signaling

Sarcosine acts as a co-agonist at the glycine (B1666218) binding site of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and neurotransmission.[1][8] By binding to the receptor, sarcosine can potentiate its activity, leading to increased calcium influx and downstream signaling events.

G Sarcosine's Role in NMDA Receptor Signaling Sarcosine Sarcosine NMDAR NMDA Receptor Sarcosine->NMDAR Co-agonist at Glycine Site Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., BDNF/AKT/mTOR) Ca_influx->Downstream Activation

Caption: Sarcosine potentiates NMDA receptor signaling by acting as a co-agonist.

Ferroptosis Signaling

Recent studies have implicated sarcosine in the regulation of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. Sarcosine can sensitize certain cancer cells to ferroptosis through a dual mechanism involving the induction of reactive oxygen species (ROS) and the modulation of iron export.

G Sarcosine's Involvement in Ferroptosis Sarcosine Sarcosine Metabolic_Rewiring Metabolic Rewiring Sarcosine->Metabolic_Rewiring NMDAR_Signaling NMDAR Signaling Sarcosine->NMDAR_Signaling Mito_ROS Mitochondrial ROS Production Metabolic_Rewiring->Mito_ROS Lipid_Peroxidation Lipid Peroxidation Mito_ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Iron_Export Iron Export Modulation NMDAR_Signaling->Iron_Export Iron_Export->Ferroptosis

Caption: Sarcosine promotes ferroptosis through metabolic rewiring and modulation of iron export.

Conclusion

The incorporation of sarcosine into peptides using Boc-chemistry is a valuable tool for enhancing their therapeutic potential. While the steric hindrance of the N-methyl group presents a synthetic challenge, the use of potent coupling reagents such as HATU and PyAOP, combined with optimized reaction conditions, can lead to high-yield synthesis of sarcosine-containing peptides. Careful monitoring of the coupling reaction and appropriate cleavage and purification strategies are essential for obtaining the desired product with high purity. Understanding the biological roles of sarcosine in signaling pathways can further inform the rational design of novel peptide-based therapeutics.

References

N-Methylated Amino Acids in Peptide Design: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide scaffolds has emerged as a powerful tool in medicinal chemistry to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations of utilizing N-methylated amino acids in peptide design. By modulating conformational flexibility and introducing steric hindrance, N-methylation offers a pathway to enhance proteolytic stability, improve cell permeability, and refine receptor binding affinity, thereby unlocking the full therapeutic potential of peptides.

Core Principles of N-Methylation in Peptide Design

N-methylation, the substitution of the amide proton with a methyl group in the peptide backbone, induces significant local and global changes in the peptide's structure and properties. This seemingly minor modification has profound implications for drug development.

Structural and Conformational Consequences:

  • Restricted Backbone Flexibility: The introduction of a methyl group on the amide nitrogen introduces steric hindrance, which restricts the rotation around the Cα-N bond (φ torsion angle) and can favor a trans peptide bond conformation. This conformational constraint can lead to the stabilization of specific secondary structures, such as β-turns.[1][2]

  • Disruption of Hydrogen Bonding: The absence of the amide proton in an N-methylated residue eliminates its ability to act as a hydrogen bond donor. This disruption of the intramolecular and intermolecular hydrogen bonding network can significantly alter the peptide's folding and interaction with its environment.

  • Increased Lipophilicity: The replacement of a polar N-H bond with a nonpolar N-CH3 group increases the overall lipophilicity of the peptide. This is a key factor in enhancing membrane permeability.

Impact on Physicochemical and Pharmacokinetic Properties:

  • Enhanced Proteolytic Stability: The steric bulk of the N-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological fluids.[3] This is a critical advantage for developing peptides with improved in vivo stability.

  • Improved Cell Permeability and Oral Bioavailability: By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylation can facilitate the passive diffusion of peptides across cell membranes.[4][5] This has been shown to improve the oral bioavailability of several cyclic peptides.[4][6][7][8]

  • Modulation of Receptor Binding: The conformational constraints imposed by N-methylation can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity. Conversely, improper placement of an N-methyl group can also disrupt key interactions and reduce activity.[9][10]

  • Reduced Aggregation: In some cases, N-methylation can disrupt the hydrogen bonding patterns that lead to peptide aggregation, which is a common challenge in the development of peptide therapeutics.[11]

Quantitative Impact of N-Methylation on Peptide Properties

The following tables summarize quantitative data from various studies, illustrating the significant impact of N-methylation on key peptide parameters.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide/AnalogModificationEnzymeHalf-life (t½)Fold Increase in StabilityReference
R1 PeptideUnmodifiedHuman Serum< 5 min-[12]
N-Me-R1 PeptideSingle N-methylationHuman Serum> 24 h> 288[12]
cyclo(-PFwKTF-)UnmodifiedRat Intestinal Homogenate~ 10 min-[6]
tri-N-Me-cyclo(-PFwKTF-)Three N-methylationsRat Intestinal Homogenate> 8 h> 48[6]

Table 2: Effect of N-Methylation on Cell Permeability and Oral Bioavailability

Peptide/AnalogModificationCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (Rat, %)Reference
Cyclic Hexapeptide 1UnmodifiedNot Reported< 1%[4]
Cyclic Hexapeptide 3Three N-methylationsNot Reported28%[4][8]
Veber-Hirschmann PeptideUnmodifiedNot ReportedNot bioavailable[6]
tri-N-Me Veber-HirschmannThree N-methylationsNot Reported10%[6][7]
somatostatin analog (2)Externally oriented NH groups methylated68% increase vs unmodified10%[13]

Table 3: Effect of N-Methylation on Receptor Binding Affinity

Peptide/AnalogModificationReceptorBinding Affinity (IC₅₀/Kᵢ, nM)Change in AffinityReference
cyclo(-GRGDfL-)UnmodifiedαIIbβ3 integrin140-[10]
N-Me-cyclo(-GRGDfL-)Multiple N-methylationsαIIbβ3 integrin230016-fold decrease[10]
N-Me-cyclo(-GRGDfL-)Multiple N-methylationsαvβ3 integrin22010-fold increase in selectivity[10]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of N-methylated peptides are crucial for successful research and development.

Synthesis of Fmoc-N-Methyl Amino Acids

The Biron-Kessler method is a widely used approach for the synthesis of Fmoc-N-methyl amino acids.[14]

Protocol:

  • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM). Add the Fmoc-protected amino acid and diisopropylethylamine (DIEA) and shake for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Sulfonylation: React the free amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine or DIEA in DCM.

  • Methylation: Treat the sulfonated amine with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in DMF.[14][15]

  • Sulfonamide Cleavage: Remove the o-NBS group using a thiol, such as mercaptoethanol, in the presence of a base like DBU in DMF.

  • Fmoc Protection: Re-protect the N-methylated amine with Fmoc-OSu in the presence of a base.

  • Cleavage from Resin: Cleave the final Fmoc-N-methyl amino acid from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid in DCM).[14]

On-Resin N-Methylation of Peptides

This method allows for the direct methylation of a peptide while it is still attached to the solid support.[4][9][16]

Protocol:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Sulfonylation: Introduce an o-nitrobenzenesulfonyl (o-NBS) protecting group on the free amine.

  • Methylation: Methylate the sulfonamide using a methylating agent and a base (e.g., dimethyl sulfate and DBU).

  • o-NBS Deprotection: Remove the o-NBS group with a thiol and a base.

  • Coupling of the Next Amino Acid: Couple the subsequent Fmoc-amino acid to the newly formed N-methylated amine. This step can be challenging due to steric hindrance and may require stronger coupling reagents like HATU or microwave assistance.[9]

Caco-2 Permeability Assay

The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal drug absorption.[17][18][19][20][21]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • For apical-to-basolateral (A-B) permeability, add the test peptide to the apical side of the monolayer.

    • For basolateral-to-apical (B-A) permeability, add the test peptide to the basolateral side.

  • Sample Collection: At various time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the peptide. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[18]

Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a peptide for its receptor.[22][23][24][25][26]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test peptide (N-methylated analog).

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by filtration through a glass fiber filter that retains the membranes.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test peptide. Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ value.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex experimental processes and biological pathways.

experimental_workflow Experimental Workflow for N-Methylated Peptide Synthesis and Evaluation cluster_synthesis Peptide Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Optimization SPPS Solid-Phase Peptide Synthesis (SPPS) OnResin_Methylation On-Resin N-Methylation SPPS->OnResin_Methylation Cleavage Cleavage & Purification OnResin_Methylation->Cleavage Stability Proteolytic Stability Assay Cleavage->Stability Permeability Caco-2 Permeability Assay Cleavage->Permeability Binding Receptor Binding Assay Cleavage->Binding SAR Structure-Activity Relationship (SAR) Analysis Stability->SAR Permeability->SAR Binding->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical experimental workflow for the synthesis and evaluation of N-methylated peptides.

signaling_pathway Integrin Signaling Pathway Modulation by an N-Methylated RGD Peptide NMe_RGD N-Methylated RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) NMe_RGD->Integrin Antagonistic Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Agonistic Binding Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Cell_Response Cellular Responses (Adhesion, Migration, Proliferation) Src->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: Modulation of integrin signaling by an N-methylated RGD peptide antagonist.

Conclusion

N-methylation is a versatile and powerful strategy in peptide drug design, offering a means to systematically improve the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. By carefully considering the placement and number of N-methylated residues, researchers can enhance metabolic stability, increase cell permeability and oral bioavailability, and fine-tune receptor interactions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the rational design and development of next-generation N-methylated peptide drugs with improved therapeutic profiles. Continued innovation in synthetic methodologies and a deeper understanding of the conformational effects of N-methylation will undoubtedly lead to the successful clinical translation of more peptide-based therapies.

References

The Strategic Application of Boc-Gly-Sar-OH in the Synthesis of Peptidomimetic Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis and screening of peptidomimetic libraries are cornerstones of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Within this field, the strategic incorporation of N-methylated amino acids is a key approach to imbue peptide-based molecules with desirable drug-like properties. This technical guide provides an in-depth exploration of the synthesis and application of the N-terminally protected tripeptide, Boc-Gly-Sar-OH (tert-butyloxycarbonyl-glycyl-sarcosine), as a core building block for the generation of diverse peptidomimetic libraries. We will detail the chemical properties and synthesis of this valuable synthon, provide comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and discuss the significance of the glycyl-sarcosine motif in the context of biological activity and drug transport.

Introduction: The Role of N-Methylation in Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1] One of the most effective strategies in peptidomimetic design is the N-methylation of the peptide backbone. This seemingly subtle modification can have profound effects on the molecule's properties:

  • Increased Proteolytic Resistance: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[2][3]

  • Enhanced Membrane Permeability: N-methylation can disrupt the hydrogen-bonding network of the peptide backbone, leading to increased lipophilicity and improved passive diffusion across cell membranes.[1][2]

  • Conformational Rigidity: The introduction of N-methyl groups restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for a specific biological target.[2][3]

The dipeptide motif, glycyl-sarcosine (Gly-Sar), which is the core of this compound, is particularly noteworthy. Sarcosine (Sar) is the N-methylated form of glycine. The Gly-Sar dipeptide is known for its high stability against enzymatic degradation and its recognition by certain peptide transporters, such as PEPT-1.[4] This transporter plays a crucial role in the intestinal absorption of di- and tripeptides, making the Gly-Sar motif a valuable component in the design of orally bioavailable drugs.[4]

Chemical Properties and Synthesis of this compound and its Precursors

The successful incorporation of this compound into a peptidomimetic library begins with a thorough understanding of its chemical properties and the synthesis of its constituent amino acid precursors, Boc-Gly-OH and Boc-Sar-OH.

Properties of Precursor Molecules

A summary of the key chemical properties of the protected amino acid precursors is provided in Table 1.

Property Boc-Gly-OH Boc-Sar-OH
Synonyms N-(tert-butoxycarbonyl)glycineN-Boc-N-methylglycine, N-(tert-butoxycarbonyl)sarcosine
CAS Number 4530-20-513734-36-6
Molecular Formula C₇H₁₃NO₄C₈H₁₅NO₄
Molecular Weight 175.18 g/mol 189.21 g/mol
Appearance White to off-white powder or crystalsWhite to off-white crystalline powder
Purity ≥99%≥98%
Synthesis of this compound

This compound can be synthesized through both solid-phase and solution-phase methodologies. While a specific, dedicated synthesis protocol for this exact tripeptide is not extensively documented in publicly available literature, a robust protocol can be derived from standard peptide synthesis techniques and from protocols for similar peptides like H-Gly-Gly-Sar-OH.[5] The following sections outline a detailed experimental protocol for the solid-phase synthesis of this compound.

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol describes the manual solid-phase synthesis of this compound on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with an intact C-terminal carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • Boc-Sar-OH

  • Boc-Gly-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH)

  • (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Diethyl ether, anhydrous

Protocol:

  • Resin Preparation and First Amino Acid Loading:

    • Swell 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • In a separate flask, dissolve Boc-Sar-OH (2.0 mmol) in DCM (10 mL) and add DIPEA (4.0 mmol).

    • Add the Boc-Sar-OH solution to the swollen resin and agitate for 2 hours at room temperature.

    • To cap any unreacted sites, add MeOH (1 mL) and agitate for an additional 30 minutes.

    • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 20% TFA in DCM (10 mL) for 5 minutes.

    • Drain the solution and repeat the treatment with 20% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Coupling of Boc-Gly-OH:

    • In a separate flask, dissolve Boc-Gly-OH (3.0 mmol), PyAOP (3.0 mmol), and HOAt (3.0 mmol) in DMF (10 mL).

    • Add DIPEA (6.0 mmol) to the solution to activate the amino acid.

    • Add the activated Boc-Gly-OH solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Cleavage from Resin:

    • Wash the resin with DCM (5x) and dry under vacuum for at least 1 hour.

    • Prepare a cleavage cocktail of TFA/DCM (1:99 v/v).

    • Treat the resin with the cleavage cocktail (10 mL) for 30 minutes with gentle agitation. Repeat this step twice.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain this compound as a white solid.

Expected Yield and Purity:

Parameter Expected Value
Overall Crude Yield 70-85%
Purity after HPLC >95%
Workflow for Peptidomimetic Library Synthesis using this compound

The synthesized this compound can be utilized as a core building block in a split-and-pool synthesis strategy to generate a diverse peptidomimetic library.

G Workflow for Peptidomimetic Library Synthesis cluster_0 Preparation of Core Scaffold cluster_1 Diversification via Split-and-Pool cluster_2 Library Finalization start Start with Solid Support (e.g., Rink Amide Resin) deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple this compound deprotection1->coupling1 split Split Resin into n Portions coupling1->split couple_aa Couple Diverse Building Blocks (AA1, AA2, ..., AAn) split->couple_aa pool Pool Resins deprotection2 Final Deprotection and Cleavage pool->deprotection2 couple_aa->pool purification Purification and Characterization deprotection2->purification screening Screening against Biological Target purification->screening

Caption: A generalized workflow for the synthesis of a peptidomimetic library using this compound as a core scaffold.

Application in Peptidomimetic Library Screening

Peptidomimetic libraries containing the Gly-Sar motif are valuable tools for identifying novel ligands for a variety of biological targets. The inherent stability of this motif ensures that hit compounds from a screen are more likely to be viable leads for further development.

Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are often mediated by secondary structures such as α-helices and β-turns.[6] Peptidomimetic libraries can be designed to mimic these structures. The conformational constraints imposed by the N-methyl group in the Gly-Sar motif can help to pre-organize the library members into specific secondary structures, increasing the probability of identifying potent PPI inhibitors.[2][6]

Investigating Peptide Transporters

As previously mentioned, the Gly-Sar dipeptide is a well-established substrate for the PEPT-1 transporter.[4] Libraries based on this motif can be used to:

  • Identify novel substrates and inhibitors of PEPT-1.

  • Elucidate the structural requirements for PEPT-1 recognition.

  • Develop prodrug strategies to enhance the oral absorption of poorly permeable drugs by targeting PEPT-1.

A typical screening workflow to identify inhibitors of a target protein using a peptidomimetic library is illustrated below.

G Screening Workflow for Peptidomimetic Library library Peptidomimetic Library (containing Gly-Sar motif) primary_screen Primary Screening (e.g., High-Throughput Assay) library->primary_screen target Biological Target (e.g., Protein, Receptor) target->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Screening (Dose-Response, Selectivity) hits->secondary_screen validated_hits Validated Hits secondary_screen->validated_hits sar Structure-Activity Relationship (SAR) Studies validated_hits->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A schematic representation of a typical screening cascade for a peptidomimetic library.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of peptidomimetic libraries. Its incorporation imparts crucial drug-like properties, including enhanced proteolytic stability and conformational rigidity. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers in drug discovery and medicinal chemistry to leverage the power of N-methylation in the quest for novel therapeutics. The strategic use of this compound in library design, coupled with robust screening methodologies, will undoubtedly continue to be a fruitful approach for the identification of potent and selective modulators of a wide range of biological targets.

References

Unveiling Novel Applications of Boc-Gly-Sar-OH: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the burgeoning applications of the dipeptide derivative, Boc-Gly-Sar-OH, for researchers, scientists, and professionals in the field of drug development. This document details the synthesis, characteristics, and novel utilities of this compound, particularly as a versatile intermediate in the creation of potent anticancer agents and as a specialized cleavable linker in Antibody-Drug Conjugates (ADCs).

Core Properties and Synthesis

This compound, chemically known as N-(tert-butoxycarbonyl)-glycylsarcosine, is a protected dipeptide that serves as a crucial building block in complex organic synthesis. Its Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise peptide coupling, preventing unwanted side reactions.

Table 1: Physicochemical Properties of this compound and Intermediates
CompoundFormulaMolecular Weight ( g/mol )FormMelting Point (°C)
Boc-Gly-Sar-OMeC₁₁H₂₀N₂O₅260.29Colorless Oil/Solid72-73
This compoundC₁₀H₁₈N₂O₅246.26Solid-

Application 1: Intermediate in the Synthesis of Sandramycin Analogs

A significant application of this compound is its role as a key intermediate in the synthesis of analogs of Sandramycin, a potent antitumor agent. The synthesis involves the initial preparation of the methyl ester, Boc-Gly-Sar-OMe, followed by hydrolysis to yield the carboxylic acid, this compound, which is then used in subsequent coupling steps to build the complex macrocyclic structure of the drug analogs.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound has been established, ensuring high purity and yield for research and development purposes.

Part 1: Synthesis of Boc-Gly-Sar-OMe

  • Reaction Setup: A solution of Boc-Gly-OH (15.4 mmol) and H₂N-Sar-OMe·HCl (15.4 mmol) in dichloromethane (B109758) (50 mL) is prepared.

  • Reagent Addition: Triethylamine (Et₃N, 15.8 mmol), N,N'-Dicyclohexylcarbodiimide (DCC, 15.5 mmol), and 4-(Dimethylamino)pyridine (DMAP, 2.5 mmol) are added sequentially.

  • Reaction Conditions: The mixture is stirred at 25°C for 20 hours.

  • Work-up and Purification: The precipitate is removed by filtration. The filtrate is concentrated, and the resulting residue is purified by flash chromatography to yield Boc-Gly-Sar-OMe as a colorless oil that solidifies upon standing.

Part 2: Hydrolysis to this compound

  • Reaction Setup: Lithium hydroxide (B78521) monohydrate (14.3 mmol) is added to a solution of Boc-Gly-Sar-OMe (4.7 mmol) in a 3:1:1 mixture of THF:CH₃OH:H₂O (20 mL).

  • Reaction Conditions: The mixture is stirred at 25°C for 3 hours.

  • Work-up: The reaction mixture is poured into 3M aqueous HCl and extracted with ethyl acetate. The combined organic layers are processed to yield this compound.

Characterization Data

The synthesized intermediate, Boc-Gly-Sar-OMe, has been characterized by various analytical techniques.

Table 2: Analytical Data for Boc-Gly-Sar-OMe
AnalysisResult
¹H NMR (400 MHz, CDCl₃)δ 5.44 (s, 1H), 4.14 (s, 2H), 4.02 (d, J=4.3 Hz, 2H), 3.73 (s, 3H), 3.02 (s, 3H), 1.43 (s, 9H)
¹³C NMR (100 MHz, CDCl₃)δ 169.3, 168.7, 155.7, 79.6, 52.2, 49.4, 42.2, 35.2, 28.3
Mass Spec (FABHRMS)m/z 283.1259 (M+Na)⁺
Elemental Analysis (C₁₁H₂₀N₂O₅)Calculated: C, 50.75; H, 7.74; N, 10.76. Found: C, 50.96; H, 7.62; N, 10.63

Data sourced from patent EP0996458A1.

Application 2: Protease-Cleavable Linker in Antibody-Drug Conjugates (ADCs)

This compound is also recognized as a cleavable linker for use in ADCs.[1][2] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC.

Dipeptide linkers are a well-established class of protease-cleavable linkers.[][4] They are designed to be stable in systemic circulation but are cleaved by proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells.[4][5] This targeted cleavage releases the cytotoxic payload directly inside the cancer cell, minimizing off-target toxicity. The widely used Val-Cit linker, for instance, is known to be cleaved by Cathepsin B.[]

While specific ADCs utilizing the Gly-Sar dipeptide linker are not yet widely documented in publicly available literature, its structural similarity to other dipeptide linkers suggests a similar mechanism of action. The Gly-Sar bond would be the target for enzymatic cleavage within the lysosome.

Workflow for ADC Development with a Dipeptide Linker

The general workflow for developing an ADC with a protease-cleavable linker like one derived from this compound involves several key steps.

ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_delivery Targeted Delivery and Action Boc_Gly_Sar_OH This compound Linker_Payload Linker-Payload Conjugate Boc_Gly_Sar_OH->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload ADC Antibody-Drug Conjugate Linker_Payload->ADC Antibody Monoclonal Antibody Antibody->ADC Tumor_Cell Tumor Cell Binding ADC->Tumor_Cell Internalization Internalization & Lysosomal Trafficking Tumor_Cell->Internalization Cleavage Linker Cleavage by Proteases Internalization->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cell Apoptosis Payload_Release->Apoptosis

General workflow for ADC development and action.
Signaling Pathway: Mechanism of Action of ADC Payload

Upon release, the cytotoxic payload can interfere with critical cellular processes, leading to apoptosis. For example, payloads are often microtubule inhibitors or DNA-damaging agents, which disrupt cell division and lead to programmed cell death.

ADC_MoA cluster_ADC ADC Action cluster_Payload Payload-Induced Apoptosis ADC ADC binds to a cell surface antigen Internalization Internalization into lysosome ADC->Internalization Cleavage Proteolytic Cleavage of Gly-Sar Linker Internalization->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Target Payload interacts with intracellular target (e.g., Tubulin, DNA) Payload_Release->Target Disruption Disruption of cellular function (e.g., Mitotic Arrest, DNA Damage) Target->Disruption Caspase Caspase Cascade Activation Disruption->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Mechanism of action for a protease-cleavable ADC.

Future Outlook

The dual applicability of this compound as both a synthetic intermediate for complex natural product analogs and as a potential cleavable linker for ADCs underscores its importance in modern medicinal chemistry. Further research into the enzymatic cleavage specifics of the Gly-Sar bond and the development of ADCs incorporating this linker will be crucial in fully realizing its therapeutic potential. This guide serves as a foundational resource for scientists working to innovate in the landscape of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Boc-Gly-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Boc-Gly-Sar-OH. The synthesis is based on the tert-butyloxycarbonyl (Boc) protection strategy, a widely used method for the preparation of synthetic peptides.[1][2]

Introduction

The dipeptide this compound, composed of glycine (B1666218) and sarcosine (B1681465) (N-methylglycine), is a valuable building block in peptidomimetic studies and drug discovery. The presence of the N-methylated sarcosine residue can impart unique conformational properties and increased resistance to enzymatic degradation compared to its non-methylated counterpart. Solid-phase peptide synthesis offers an efficient and streamlined approach for the preparation of such dipeptides, simplifying the purification of intermediates.[3] This protocol outlines the manual synthesis of this compound on a Merrifield resin, followed by cleavage to yield the desired product.

Experimental Workflow

The following diagram illustrates the key stages involved in the solid-phase synthesis of this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_gly_coupling Glycine Coupling cluster_deprotection Boc Deprotection cluster_sar_coupling Sarcosine Coupling cluster_cleavage Cleavage Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Couple_Gly Couple Boc-Gly-OH Swell->Couple_Gly DIC, DMAP Wash_1 Wash (DCM, MeOH, DCM) Couple_Gly->Wash_1 Deprotect Treat with 50% TFA in DCM Wash_1->Deprotect Neutralize Neutralize with 10% DIEA in DCM Deprotect->Neutralize Wash_2 Wash (DCM) Neutralize->Wash_2 Couple_Sar Couple Boc-Sar-OH Wash_2->Couple_Sar DIC, HOBt Wash_3 Wash (DCM, MeOH, DCM) Couple_Sar->Wash_3 Cleave Treat with HF or TFMSA Wash_3->Cleave Precipitate Precipitate with cold ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Logical_Progression Start Boc-Gly-OH + Merrifield Resin Step1 Esterification (Coupling) Start->Step1 Intermediate1 Boc-Gly-Resin Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 H-Gly-Resin Step2->Intermediate2 Step3 Peptide Bond Formation (Coupling) + Boc-Sar-OH Intermediate2->Step3 Intermediate3 Boc-Sar-Gly-Resin Step3->Intermediate3 Step4 Cleavage (HF or TFMSA) Intermediate3->Step4 End This compound Step4->End

References

Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Gly-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing N-methylated amino acids, such as sarcosine (B1681465) (Sar), presents unique challenges in solid-phase peptide synthesis (SPPS). The presence of the N-methyl group on the sarcosine residue introduces significant steric hindrance, which can impede the efficiency of the coupling reaction. This leads to lower yields, incomplete reactions, and the formation of deletion sequences. The dipeptide Boc-Gly-Sar-OH is a common building block in peptidomimetics and other therapeutic peptides, making its efficient synthesis a topic of considerable interest.

These application notes provide a comprehensive overview of the key considerations and detailed protocols for the successful coupling of Boc-Glycine to a resin-bound sarcosine in a Boc-SPPS strategy. We will explore the selection of appropriate coupling reagents and provide a comparative analysis to guide researchers in optimizing their synthetic protocols.

Key Considerations for Coupling to N-Methylated Amino Acids

The primary challenge in coupling to N-methylated amino acids is the steric hindrance around the secondary amine of the sarcosine residue. This steric bulk slows down the kinetics of the coupling reaction, making standard coupling conditions often inefficient. To overcome this, the use of more potent coupling reagents is generally required.

Choice of Coupling Reagent: The selection of the coupling reagent is the most critical factor for a successful synthesis. Reagents are broadly classified into two main categories: carbodiimides and onium salts (phosphonium and aminium).

  • Carbodiimides (e.g., DIC): While cost-effective, carbodiimides like N,N'-diisopropylcarbodiimide (DIC), typically used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), often exhibit lower efficiency and require longer reaction times for coupling to N-methylated residues.

  • Onium Salts (e.g., HBTU, HATU, PyAOP, COMU): These reagents are generally more reactive and efficient for sterically hindered couplings.[1][2]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.[1]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often preferred over HBTU for difficult couplings due to its higher reactivity and reduced risk of side reactions.[1]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methylated amino acids.[1][3]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with high reactivity and a better safety profile.[1][4]

Reaction Conditions: Besides the choice of coupling reagent, other parameters such as solvent, temperature, and reaction time play a crucial role. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. For difficult couplings, extended reaction times or even double coupling (repeating the coupling step) may be necessary to drive the reaction to completion.

Comparative Performance of Coupling Reagents for this compound

The following table summarizes the expected performance of various coupling reagents for the synthesis of this compound. The quantitative data presented are illustrative and based on typical outcomes for sterically hindered N-methylated couplings in SPPS, as specific comparative studies for this exact dipeptide are not extensively documented in the literature.

Coupling ReagentAdditiveBaseTypical Coupling TimeExpected YieldExpected PurityRacemization RiskKey Considerations
DIC HOBtDIEA4 - 12 hoursModerateGoodLowCost-effective but can be slow and less efficient for this hindered coupling.[5]
HBTU HOBtDIEA1 - 2 hoursHighVery GoodLowA reliable and commonly used reagent for difficult couplings.[1]
HATU -DIEA/NMM30 - 60 minutesVery HighExcellentVery LowHighly recommended for sterically hindered and N-methylated amino acids due to its high reactivity.[1][5]
PyAOP HOAtDIEA30 - 60 minutesVery HighExcellentVery LowEspecially effective for couplings involving N-methylated amino acids.[1][3]
COMU -DIEA30 - 60 minutesVery HighExcellentVery LowOffers high reactivity and an improved safety profile as it does not form explosive byproducts.[1][4]

Experimental Protocols

The following are detailed protocols for the manual synthesis of this compound on a solid support using a Boc-SPPS strategy. These protocols assume the synthesis is performed on a 0.1 mmol scale on a pre-loaded Sar-resin (e.g., Sar-Merrifield resin).

General Workflow for a Single Coupling Cycle in Boc-SPPS

SPPS Workflow Resin Sar-Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 Coupling Coupling of Boc-Gly-OH with selected reagent Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Final_Product Boc-Gly-Sar-Resin Wash3->Final_Product

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the Sar-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution and treat again with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and N,N-dimethylformamide (DMF) (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 x 5 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve Boc-Gly-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF (5 mL).

    • Pre-activate the mixture for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative method such as the chloranil (B122849) test (the Kaiser test will be negative for the secondary amine of sarcosine).

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling using PyAOP
  • Resin Preparation, Boc Deprotection, and Neutralization: Follow steps 1-3 from the HATU protocol.

  • Coupling:

    • In a separate vessel, dissolve Boc-Gly-OH (0.4 mmol, 4 eq.), PyAOP (0.4 mmol, 4 eq.), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (0.4 mmol, 4 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF (5 mL).

    • Add the coupling solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Follow step 5 from the HATU protocol.

Protocol 3: Coupling using DIC/HOBt
  • Resin Preparation, Boc Deprotection, and Neutralization: Follow steps 1-3 from the HATU protocol.

  • Coupling:

    • In a separate vessel, dissolve Boc-Gly-OH (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF (5 mL).

    • Add DIC (0.4 mmol, 4 eq.) to the solution and pre-activate for 10-15 minutes at room temperature.

    • Add the pre-activated solution to the resin.

    • Agitate the reaction mixture for 4-12 hours at room temperature.

  • Monitoring and Washing: Follow step 5 from the HATU protocol.

Logical Flow for Coupling Reagent Selection

The choice of coupling reagent will depend on the specific requirements of the synthesis, including the desired purity, yield, and cost considerations. The following diagram illustrates a logical approach to selecting the most appropriate reagent.

Reagent Selection Logic Start Start: Synthesis of this compound High_Efficiency High Efficiency & Purity Required? Start->High_Efficiency Cost_Constraint Cost is a Major Constraint? High_Efficiency->Cost_Constraint No Use_Onium Use Onium Salt Reagent (HATU, PyAOP, COMU) High_Efficiency->Use_Onium Yes Cost_Constraint->Use_Onium No Use_DIC Use DIC/HOBt Cost_Constraint->Use_DIC Yes End Proceed with Synthesis Use_Onium->End Use_DIC->End

Caption: Decision tree for selecting a suitable coupling reagent.

Conclusion

The successful solid-phase synthesis of peptides containing N-methylated amino acids like sarcosine is highly dependent on the choice of coupling reagent. While traditional carbodiimide (B86325) methods can be employed, the use of more potent onium salt-based reagents such as HATU, PyAOP, and COMU is strongly recommended to overcome the steric hindrance and achieve high coupling efficiencies. By selecting the appropriate coupling reagent and optimizing the reaction conditions as outlined in these protocols, researchers can efficiently synthesize this compound and other challenging N-methylated peptides with high purity and yield.

References

Application Notes and Protocols: Efficient Cleavage of the Boc Protecting Group from Gly-Sar Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis, prized for its stability during peptide bond formation and its facile removal under acidic conditions. The selective cleavage of the Boc group from the N-terminus of a peptide is a critical step in the stepwise elongation of the peptide chain. This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from a model dipeptide, Glycyl-sarcosine (Gly-Sar), a crucial step in the synthesis of more complex peptide structures.

The Gly-Sar dipeptide is of particular interest due to the presence of a secondary amine in the sarcosine (B1681465) residue, which can influence the kinetics and side reactions of the deprotection step. Understanding the optimal conditions for Boc cleavage from this dipeptide is essential for maximizing yield and purity in peptide synthesis. This note will compare two of the most common and effective acidic reagents for Boc deprotection: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrogen chloride (HCl) in dioxane.

Mechanism of Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds via a unimolecular elimination (E1) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine of the peptide as an ammonium (B1175870) salt.[1] The liberated tert-butyl cations are reactive electrophiles that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues. To mitigate these side reactions, scavengers are often included in the deprotection cocktail to trap the tert-butyl cations.

Quantitative Data Summary

The choice of deprotection method can significantly impact the yield and purity of the final peptide. The following table summarizes quantitative data for the cleavage of the Boc group from dipeptides using TFA/DCM and HCl/dioxane. While specific data for Gly-Sar is not extensively published, the data presented for similar dipeptides provides a strong indication of the expected outcomes.

Deprotection ReagentPeptide/Amino AcidReaction TimeYieldPurityReference
55% TFA in DCMVarious peptides (4-20 residues)30 min-Avg. 9% higher than 100% TFA[2]
100% TFAVarious peptides (4-20 residues)5 min-Lower than 55% TFA/DCM[2]
4 M HCl in DioxaneVarious amino acids and peptides30 min>95% (for H-Ala-OtBu HCl salt)High
2 equiv. TFA in Ionic LiquidVarious amino acids and dipeptides10 min92-95%High[3]
0.1 N HCl in HFIPFmoc-Lys(Boc)-OH4 hQuantitativeClean[4]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for the removal of the N-terminal Boc group.

Materials:

  • Boc-Gly-Sar dipeptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether, cold

  • Saturated sodium bicarbonate (NaHCO₃) solution (for work-up option 2)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the Boc-Gly-Sar dipeptide in anhydrous DCM (e.g., 10 mL per gram of peptide) in a round-bottom flask.

  • Deprotection: Add an equal volume of TFA to the solution (to achieve a 1:1 TFA:DCM ratio). The reaction is typically complete within 1-2 hours at room temperature.[5]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up Option 1 (Precipitation):

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.

    • Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as a TFA salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Work-up Option 2 (Extraction):

    • Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine of the dipeptide.

Protocol 2: Boc Deprotection using 4 M Hydrogen Chloride (HCl) in Dioxane

This protocol offers a selective method for Boc deprotection.

Materials:

  • Boc-Gly-Sar dipeptide

  • 4 M HCl in 1,4-dioxane (B91453)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve the Boc-Gly-Sar dipeptide in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Deprotection: Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected peptide. Stir the reaction mixture at room temperature for 30 minutes.[6]

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Upon completion, remove the solvent in vacuo.

    • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected Gly-Sar dipeptide.

    • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.[7]

Analytical Methods for Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.

  • Detection: UV detection at 214 nm or 220 nm.

  • Analysis: The disappearance of the starting material peak (Boc-Gly-Sar) and the appearance of the product peak (Gly-Sar) are monitored. The purity of the final product is determined by the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most straightforward method to confirm Boc deprotection is to monitor the disappearance of the characteristic singlet peak of the tert-butyl group, which typically appears around 1.4-1.5 ppm in the ¹H NMR spectrum.[8]

  • The appearance of the amine proton (or ammonium proton in the salt form) can also be observed, although its chemical shift can be variable and the peak may be broad.

Visualizations

Boc_Cleavage_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Elimination tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine H3N+-Peptide (Ammonium Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed cleavage mechanism of the Boc protecting group.

Experimental_Workflow cluster_1 Experimental Workflow for Boc Deprotection Start Start: Boc-Gly-Sar Dissolution Dissolution in Anhydrous Solvent (DCM or Dioxane) Start->Dissolution Deprotection Addition of Acid (TFA or HCl in Dioxane) Dissolution->Deprotection Reaction Stir at Room Temperature Deprotection->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Work-up (Precipitation or Extraction) Monitoring->Workup Reaction Complete Purification Purification (Optional) (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Purity Analysis (HPLC, NMR) Purification->Analysis End End: Gly-Sar (TFA or HCl salt or free amine) Analysis->End

Caption: General experimental workflow for the cleavage of the Boc protecting group.

References

Application Notes and Protocols for the Use of Boc-Gly-Sar-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids and dipeptide units into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and constrain peptide conformation. Boc-Gly-Sar-OH, a dipeptide building block composed of Glycine and Sarcosine (B1681465) (N-methylglycine), offers a convenient method for introducing the Gly-Sar motif into synthetic peptides. This motif is particularly relevant in drug delivery research as Gly-Sar is a well-known substrate for peptide transporters like PEPT1 and PEPT2, which are crucial for the absorption of di- and tripeptides.[1] The use of this compound in automated solid-phase peptide synthesis (SPPS) can streamline the production of such modified peptides.

However, the coupling of N-methylated residues, such as the sarcosine in this compound, can be challenging due to steric hindrance at the secondary amine, potentially leading to lower coupling efficiencies and purity if not optimized.[2][3] These application notes provide a detailed protocol for the efficient incorporation of this compound into peptides using automated synthesizers with Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

Data Summary

The following table summarizes the typical quantitative data expected from the automated solid-phase synthesis of a model peptide incorporating a this compound unit. These values are illustrative and may vary depending on the specific peptide sequence, length, scale, and the automated synthesizer used.

ParameterExpected ValueNotes
Resin Substitution 0.4 - 0.8 mmol/gMerrifield or PAM resin are commonly used for Boc-SPPS.[4]
Standard Amino Acid Coupling Efficiency >99%Monitored by the Kaiser test.[5]
This compound Coupling Efficiency ~96-99%May require extended coupling times or the use of specialized coupling reagents. Monitored by the Isatin test for the secondary amine of Sarcosine.[2][5]
Overall Crude Peptide Yield 50 - 75%Highly dependent on the peptide length and sequence.[6]
Crude Peptide Purity (by HPLC) 45 - 65%Purification via preparative RP-HPLC is typically required.[7]
Final Purified Peptide Yield 15 - 30%Post-purification yield.

Experimental Protocols

This section details a representative protocol for the automated solid-phase synthesis of a peptide containing the Gly-Sar motif using this compound on a generic automated peptide synthesizer.

Materials
  • Resin: Merrifield or PAM resin (0.4-0.8 mmol/g substitution)

  • Amino Acids: Standard Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-L-Lys(2-Cl-Z)-OH, Boc-L-Ser(Bzl)-OH)

  • Dipeptide: this compound

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4]

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

  • Coupling Reagents:

    • For standard amino acids: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8][9]

    • For this compound: HATU or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are recommended for sterically hindered couplings.[1][3]

  • Activation Base: DIEA

  • Solvents: DMF, DCM, Isopropanol (IPA)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol, p-thiocresol) or a Trifluoromethanesulfonic acid (TFMSA) based cocktail.

  • Precipitation/Washing: Cold diethyl ether

Automated Synthesizer Protocol

The following steps are programmed into the automated peptide synthesizer for each cycle of amino acid or dipeptide addition.

  • Resin Swelling: The resin is initially swelled in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Pre-wash with 50% TFA/DCM for 2 minutes.

    • Treat with 50% TFA/DCM for 20-30 minutes.[4]

    • Wash with DCM (3x).

    • Wash with IPA (2x).

    • Wash with DMF (3x).

  • Neutralization:

    • Treat with 10% DIEA in DMF for 5 minutes (repeat twice).[2]

    • Wash with DMF (5x).

  • Coupling of Standard Boc-Amino Acids:

    • A solution of the Boc-amino acid (3-4 equivalents), HBTU/HATU (3-4 equivalents), and DIEA (6-8 equivalents) in DMF is prepared and allowed to pre-activate for 2-5 minutes.

    • The activated amino acid solution is added to the resin.

    • The coupling reaction proceeds for 30-60 minutes.

    • Wash with DMF (3x).

    • Monitoring: A small sample of resin beads is taken for a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step is performed.[5]

  • Coupling of this compound:

    • A solution of this compound (3-4 equivalents), HATU or PyAOP (3-4 equivalents), and DIEA (6-8 equivalents) in DMF is prepared and allowed to pre-activate for 5-10 minutes.

    • The activated dipeptide solution is added to the resin.

    • The coupling reaction proceeds for 1-2 hours. Due to the N-methylated sarcosine residue, a longer coupling time is recommended.[2][3]

    • Wash with DMF (3x).

    • Monitoring: A small sample of resin beads is taken for an Isatin test. A negative result (yellow/orange beads) indicates the absence of free secondary amines. If the test is positive (blue beads), a recoupling of this compound is recommended.[5]

  • Capping (Optional): If significant incomplete coupling is detected after a recoupling step, any unreacted N-terminal amines can be capped using acetic anhydride (B1165640) to prevent the formation of deletion peptides.

  • Final Deprotection: After the final coupling cycle, the N-terminal Boc group is removed following the deprotection protocol in step 2.

  • Peptide Cleavage and Deprotection: The peptide-resin is dried and then treated with the cleavage cocktail (e.g., anhydrous HF) for 1-2 hours at 0°C to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed several times, and dried. The peptide is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Diagrams

Automated_Boc_SPPS_Workflow Resin Start: Resin Swell Swell Resin (DCM, DMF) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (10% DIEA/DMF) Deprotect->Neutralize Couple Couple Boc-AA or this compound Neutralize->Couple Wash Wash (DMF) Couple->Wash Monitor Monitor Coupling (Kaiser/Isatin Test) Wash->Monitor Recouple Recouple Monitor->Recouple Incomplete Final Repeat Cycle or Final Cleavage Monitor->Final Complete Recouple->Couple

Caption: General workflow for automated Boc-SPPS cycle.

Boc_Gly_Sar_OH_Coupling cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring Boc_Gly_Sar This compound Activated_Dipeptide Activated Ester Boc_Gly_Sar->Activated_Dipeptide HATU_DIEA HATU/DIEA in DMF HATU_DIEA->Activated_Dipeptide Peptide_Resin Peptide-Resin with free N-terminus Activated_Dipeptide->Peptide_Resin Coupled_Product Extended Peptide-Resin Peptide_Resin->Coupled_Product 1-2 hours Isatin_Test Isatin Test Coupled_Product->Isatin_Test Complete Complete (Yellow) Isatin_Test->Complete Incomplete Incomplete (Blue) -> Recouple Isatin_Test->Incomplete

Caption: Specific workflow for coupling this compound.

Peptide_Transport cluster_membrane Cell Membrane PEPT1 PEPT1/PEPT2 Transporter Intracellular Intracellular Space Gly_Sar_int Gly-Sar Peptide PEPT1->Gly_Sar_int H_int H+ PEPT1->H_int Extracellular Extracellular Space (e.g., Intestinal Lumen) Gly_Sar_ext Gly-Sar Peptide Gly_Sar_ext->PEPT1 H_ext H+ H_ext->PEPT1

Caption: Proton-coupled transport of Gly-Sar via PEPT1/2.

Troubleshooting and Optimization

  • Low Coupling Efficiency: As N-methylated amino acids are sterically hindered, incomplete coupling is a common issue.[2][3]

    • Solution: Employ a double coupling strategy for the this compound step. Use more potent coupling reagents like HATU or PyAOP.[1][3] Extending the coupling time up to 4 hours or performing the coupling at a slightly elevated temperature (if the synthesizer allows) can also improve efficiency.

  • Peptide Aggregation: Glycine-rich sequences can sometimes lead to on-resin aggregation, hindering subsequent reactions.

    • Solution: If aggregation is suspected (indicated by persistently positive coupling monitoring tests), using high-swelling resins (e.g., PEG-based resins) or incorporating chaotropic salts like LiCl in the coupling mixture can help disrupt secondary structures.[1]

  • Deletion Sequences: The presence of significant amounts of peptides missing the Gly-Sar unit in the final product is a direct result of poor coupling efficiency.

    • Solution: In addition to optimizing the coupling step, implementing a capping step with acetic anhydride after the this compound coupling will terminate any unreacted peptide chains, simplifying the final purification.[1]

References

Application Notes and Protocols: Boc-Gly-Sar-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-Gly-Sar-OH, chemically known as N-(tert-Butoxycarbonyl)glycylsarcosine, is a protected dipeptide of significant interest in the field of drug discovery. It serves as a crucial building block for the synthesis of more complex molecules, including peptides, peptidomimetics, and diagnostic agents. The defining features of this molecule are the Boc (tert-Butoxycarbonyl) protecting group on the N-terminus and the inherent stability of the glycylsarcosine (Gly-Sar) backbone. The sarcosine (B1681465) (N-methylglycine) residue confers resistance to enzymatic degradation by peptidases, a critical attribute for enhancing the in vivo half-life of peptide-based therapeutics.[1][2][3] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of this compound in modern drug discovery.

Core Applications in Drug Discovery

The unique properties of the Gly-Sar motif make this compound a versatile tool for several applications.

Targeting Peptide Transporters (PepT1/PepT2) for Drug Delivery

The Gly-Sar dipeptide is a well-established substrate for the proton-coupled peptide transporters PepT1 and PepT2.[3][4] These transporters are highly expressed in the intestine and kidneys and are responsible for the absorption and reabsorption of di- and tripeptides.[3] By incorporating the Gly-Sar moiety into a drug candidate, it is possible to hijack this transport system to improve the oral bioavailability of poorly absorbed molecules. This compound serves as a key intermediate in the synthesis of such "pro-drugs." The Boc group is removed in the final stages of synthesis to reveal the free N-terminus required for transporter recognition.[5]

This strategy is particularly relevant for:

  • Enhancing the uptake of small molecule drugs.

  • Developing orally available peptide-based therapeutics.

  • Targeting drugs to tissues expressing high levels of PepT1 or PepT2.

Development of Peptidomimetics with Enhanced Stability

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as stability and bioavailability.[5][6][7] The N-methylation of the peptide bond in the sarcosine residue of this compound is a key feature used in peptidomimetic design.[6][8] This modification prevents enzymatic cleavage and can also influence the conformational properties of the molecule, potentially leading to higher receptor affinity and selectivity.[6][8][9]

This compound is used in solid-phase peptide synthesis (SPPS) to introduce this stable, flexible Gly-Sar unit into a larger peptide sequence, thereby creating a peptidomimetic with a longer biological half-life.[10][11]

Synthesis of PET Imaging Agents

Derivatives of Gly-Sar have been successfully radiolabeled for use as Positron Emission Tomography (PET) imaging agents.[4][5] Since many cancer cells, including pancreatic carcinomas, overexpress peptide transporters to meet their high nutritional demands, radiolabeled Gly-Sar derivatives can be used to visualize and diagnose these tumors.[4] In this application, a Boc-protected Gly-Sar derivative is synthesized with a functional group amenable to radiolabeling (e.g., with Fluorine-18). The Boc group is cleaved towards the end of the synthesis to yield the final PET tracer.[5]

Quantitative Data

The following table summarizes key quantitative parameters for Glycylsarcosine (Gly-Sar), the active moiety of this compound, in relation to peptide transporters.

ParameterTransporterSystemValueReference(s)
Km PepT1Caco-2 cells860 µM[4]
PepT1Caco-2 cells0.35 - 3.8 mM[1]
mouse PepT1Mouse Jejunum~10 mM[12]
chicken PepT1CHO cells2.6 ± 0.3 mM[3]
EC50 PEPT2HEK-293 cells123 µM[13]
Ki (Losartan)PepT1Caco-2 cells44 µM[4]
Ki (Gly-Pro)PepT1Caco-2 cells250 µM[4]
Ki (Valacyclovir)rat PEPT1rPEPT1-expressing cells2.7 mM[14]
Ki (Valacyclovir)rat PEPT2rPEPT2-expressing cells0.22 mM[14]

Experimental Protocols

Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative cycle for coupling this compound onto a resin-bound peptide chain using standard Boc-SPPS chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 5-10% DIEA in DCM

  • Washing solvents: DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[15][16]

    • Drain the deprotection solution.

  • Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.

  • Neutralization:

    • Add the 5-10% DIEA/DCM solution to the resin and agitate for 2 minutes.

    • Drain the solution and repeat the neutralization step once more.[16]

    • Wash the resin with DCM (3x) and then with DMF (3x) to prepare for coupling.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.

    • Add DIEA (6-8 equivalents) to the solution to activate the carboxylic acid.

    • Immediately add the activated amino acid solution to the resin-containing reaction vessel.[17]

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and perform a ninhydrin (B49086) (Kaiser) test. A yellow color indicates the absence of free primary amines and successful coupling. A blue/purple color indicates incomplete coupling, and the coupling step should be repeated.[17]

  • Final Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: PEPT1-Mediated Uptake Inhibition Assay Using Gly-Sar

This protocol is adapted from a high-throughput screening method to identify inhibitors of PEPT1 in Caco-2 cells by measuring the uptake of Gly-Sar.[4]

Materials:

  • Caco-2 cells (cultured on 96-well plates to form a monolayer)

  • Glycylsarcosine (Gly-Sar)

  • Test inhibitor compounds

  • Transport Buffer: MES buffer, pH 6.0

  • Wash Buffer: Ice-cold MES buffer, pH 6.0

  • Lysis Buffer: Acetonitrile/Water (e.g., 70/30 v/v) with an internal standard

  • UPLC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells in a 96-well cell culture plate and culture until a confluent monolayer is formed (typically 14-21 days).

  • Preparation:

    • Prepare stock solutions of Gly-Sar and test inhibitors in the appropriate solvent.

    • On the day of the experiment, prepare working solutions in MES buffer (pH 6.0). A typical Gly-Sar concentration is 20 µM (well below the Km to ensure sensitivity).[4] Inhibitors should be prepared across a range of concentrations.

  • Uptake Inhibition:

    • Aspirate the cell culture medium from all wells.

    • Wash the cell monolayer once with 100 µL/well of pre-warmed (37°C) MES buffer.

    • Add the inhibitor solutions at various concentrations to the wells, followed immediately by the 20 µM Gly-Sar solution. The final volume should be consistent across wells (e.g., 50-100 µL).

    • Incubate the plate at 37°C for 10 minutes with gentle agitation.[4] This short incubation time minimizes non-specific uptake.[4]

  • Termination of Transport:

    • To stop the uptake, quickly remove the solution from the wells.

    • Immediately wash the cells three times with 100 µL/well of ice-cold MES buffer. Keep the plate on ice during this process.[4]

  • Cell Lysis and Sample Preparation:

    • After the final wash, aspirate all remaining buffer.

    • Add 50 µL of cold lysis buffer (containing an internal standard for quantification) to each well.

    • Seal the plate and agitate to ensure complete cell lysis.

    • Centrifuge the plate to pellet cell debris.

  • Quantification:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the intracellular concentration of Gly-Sar using a validated UPLC-MS/MS method.[4]

  • Data Analysis:

    • Plot the percentage of Gly-Sar uptake (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the test compound.

Visualizations

G cluster_Membrane Apical Membrane PepT1 PepT1 Transporter Proton_IC Proton_IC PepT1->Proton_IC Co-transport Dipeptide_IC Dipeptide_IC PepT1->Dipeptide_IC Proton_EC Proton_EC Proton_EC->PepT1 Dipeptide Dipeptide Dipeptide->PepT1

G start Start: Resin with free amine pre_activation Pre-activation: Dissolve this compound + HBTU + DIEA in DMF start->pre_activation coupling Coupling: Add activated mix to resin Agitate for 1-4 hours pre_activation->coupling monitoring Monitoring: Perform Ninhydrin Test coupling->monitoring wash Wash Resin: DMF (3x) DCM (3x) monitoring->wash Test Negative (Yellow) recouple Repeat Coupling Step monitoring->recouple Test Positive (Blue) next_cycle Proceed to next deprotection cycle wash->next_cycle recouple->coupling

G start Start: Caco-2 cell monolayer in 96-well plate wash1 Wash cells with MES buffer (pH 6.0) start->wash1 add_reagents Add inhibitor and 20 µM Gly-Sar solution wash1->add_reagents incubate Incubate at 37°C for 10 minutes add_reagents->incubate terminate Terminate transport: Wash 3x with ice-cold MES buffer incubate->terminate lyse Lyse cells with ACN/Water + Int. Std. terminate->lyse quantify Quantify Gly-Sar via UPLC-MS/MS lyse->quantify end End: Determine IC50 value quantify->end

References

Synthesis of Bioactive Peptides Containing the Gly-Sar Motif: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and characterization of bioactive peptides incorporating the Gly-Sar (glycyl-sarcosine) motif. The presence of sarcosine (B1681465) (N-methylglycine) in a peptide backbone imparts unique conformational properties and increased resistance to enzymatic degradation, making the Gly-Sar motif a key component in the design of stable and effective peptide-based therapeutics. A primary biological role of Gly-Sar containing peptides is their interaction with peptide transporters, particularly PEPT1 and PEPT2, which are crucial for nutrient absorption and drug delivery.[1]

Biological Significance and Applications

The Gly-Sar dipeptide is a well-established model substrate for studying the activity of PEPT1 and PEPT2 transporters due to its high stability against enzymatic cleavage.[1][2][3] These transporters are responsible for the uptake of di- and tripeptides in various tissues, including the intestine for nutrient absorption and the kidneys for reabsorption.[1] The N-methylated peptide bond in the Gly-Sar motif provides this stability.[2][3] Consequently, peptides containing the Gly-Sar motif are valuable tools for investigating peptide transport mechanisms and for developing peptide-based drugs with improved oral bioavailability.

The expression of the PEPT1 transporter is regulated by the PI3K/AKT signaling pathway.[4] This pathway is a critical regulator of fundamental cellular processes such as cell growth, proliferation, and survival.[4][5] The activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by growth factors or cytokines initiates the PI3K-mediated phosphorylation of PIP2 to PIP3, which in turn activates AKT.[6][7] Activated AKT then influences downstream targets that can modulate PEPT1 expression. Understanding this pathway is crucial for contextualizing the bioactivity of Gly-Sar containing peptides.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the synthesis and bioactivity of Gly-Sar containing peptides.

Table 1: Physicochemical Properties of Gly-Sar and Related Peptides

PeptideMolecular FormulaMolecular Weight ( g/mol )
Gly-SarC₅H₁₀N₂O₃146.14
Gly-Gly-SarC₇H₁₃N₃O₄203.19

Table 2: Bioactivity Data for PEPT1 Transporter Interaction

CompoundParameterValueCell Line
Gly-SarK_m860 µMCaco-2
Gly-ProK_i250 µMCaco-2
LosartanK_i44 µMCaco-2
ValaciclovirK_i874 µMCaco-2

Table 3: Mass Spectrometry Parameters for Gly-Sar Detection

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺m/z 147.0
Major Fragment Ions (m/z)90.0 (y₁), 105.9 (z₁), 129.0 (H₂O loss)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-Sar

This protocol outlines the manual solid-phase synthesis of the tripeptide Gly-Gly-Sar using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-Sar-OH

  • Fmoc-Gly-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Sarcosine):

    • In a separate vial, dissolve Fmoc-Sar-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of the N-methylated sarcosine, a longer coupling time or double coupling may be necessary.[8]

    • Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (beads remain colorless) indicates complete coupling.

    • Wash the resin with DMF (5 times).

  • Amino Acid Coupling (Glycine x2):

    • Repeat the Fmoc deprotection step as described above.

    • Couple the two glycine (B1666218) residues sequentially using the same procedure as for sarcosine, with Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. A standard coupling time of 1-2 hours is typically sufficient for glycine.

  • Final Fmoc Deprotection: After the final glycine coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

HPLC Purification of Gly-Gly-Sar

Materials:

  • Crude Gly-Gly-Sar peptide

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column (preparative or semi-preparative)

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a water/ACN mixture. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • HPLC Method:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the prepared peptide sample.

    • Elute the peptide using a linear gradient, for example, from 5% to 50% Solvent B over 30 minutes, at a flow rate appropriate for the column size.

    • Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Mass Spectrometry Characterization of Gly-Gly-Sar

Materials:

  • Purified Gly-Gly-Sar peptide

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate solvents and matrix (for MALDI)

Protocol:

  • Sample Preparation (ESI-MS): Dissolve a small amount of the purified peptide in a suitable solvent, such as a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Confirm the presence of the expected molecular ion peak ([M+H]⁺ at m/z 204.1 for Gly-Gly-Sar).

    • Perform tandem MS (MS/MS) to confirm the peptide sequence by analyzing the fragmentation pattern.

Visualizations

Signaling Pathway

PI3K_AKT_Signaling GF Growth Factors / Cytokines RTK_GPCR RTK / GPCR GF->RTK_GPCR binds PI3K PI3K RTK_GPCR->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Targets AKT->Downstream Response Cell Growth, Proliferation, Survival (Modulation of PEPT1 Expression) Downstream->Response PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/AKT signaling pathway, a regulator of PEPT1 expression.

Experimental Workflow

Peptide_Synthesis_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_sar 3. Fmoc-Sar-OH Coupling (HATU, DIPEA, DMF) deprotect1->couple_sar deprotect2 4. Fmoc Deprotection couple_sar->deprotect2 couple_gly1 5. Fmoc-Gly-OH Coupling deprotect2->couple_gly1 deprotect3 6. Fmoc Deprotection couple_gly1->deprotect3 couple_gly2 7. Fmoc-Gly-OH Coupling deprotect3->couple_gly2 final_deprotect 8. Final Fmoc Deprotection couple_gly2->final_deprotect cleave 9. Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleave purify 10. HPLC Purification (C18, ACN/H2O/TFA) cleave->purify characterize 11. Characterization (Mass Spectrometry) purify->characterize end End: Purified Gly-Gly-Sar characterize->end

Caption: Workflow for the solid-phase synthesis of Gly-Gly-Sar.

Logical Relationships in Synthesis Troubleshooting

SPPS_Troubleshooting cluster_solutions1 Solutions for Incomplete Coupling cluster_solutions2 Solutions for Aggregation problem Problem incomplete_coupling Incomplete Coupling (e.g., Sarcosine) problem->incomplete_coupling aggregation Peptide Aggregation (Glycine-rich) problem->aggregation solution Solution stronger_reagents Use Stronger Coupling Reagents (e.g., HATU) incomplete_coupling->stronger_reagents longer_time Increase Reaction Time/ Temperature incomplete_coupling->longer_time double_couple Double Coupling incomplete_coupling->double_couple chaotropic_salts Use Chaotropic Salts (e.g., LiCl) aggregation->chaotropic_salts special_resins Use High-Swelling Resins (e.g., PEG-based) aggregation->special_resins

Caption: Troubleshooting common issues in Gly-Sar peptide synthesis.

References

Application Notes and Protocols for Boc-Gly-Sar-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-Gly-Sar-OH as a strategic building block in the synthesis of larger peptides. The incorporation of the Gly-Sar (glycylsarcosine) dipeptide motif can offer unique advantages in terms of enzymatic stability and interaction with specific cellular transport systems. This document outlines the properties of this compound, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and potential applications in drug development.

Introduction to this compound

This compound is a dipeptide derivative in which the N-terminus of glycine (B1666218) is protected by a tert-butyloxycarbonyl (Boc) group. Sarcosine (B1681465) (N-methylglycine) at the C-terminus introduces an N-methylated peptide bond. This structural feature is of significant interest in peptide chemistry for several reasons:

  • Enhanced Enzymatic Stability: The N-methylated amide bond in the Gly-Sar motif is resistant to cleavage by many common proteases, thereby increasing the in vivo half-life of the resulting peptide.[1][2]

  • Interaction with Peptide Transporters: The Gly-Sar dipeptide is a well-known substrate for peptide transporters such as PEPT1 and PEPT2.[1][2] These transporters are crucial for the absorption of di- and tripeptides in the intestine and their reabsorption in the kidneys.[1] Incorporating this motif can be a strategy to enhance the oral bioavailability of peptide-based drugs.

  • Conformational Influence: The presence of an N-methylated residue can influence the local conformation of the peptide backbone, potentially favoring specific secondary structures or introducing turns.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈N₂O₅
Molecular Weight 246.26 g/mol
Appearance White to off-white powder
Purity ≥98%
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.

Experimental Protocols

The following protocols are based on standard Boc-based solid-phase peptide synthesis (SPPS) methodologies. Optimization may be required depending on the specific sequence of the target peptide.

Materials and Reagents
  • This compound

  • Appropriate solid support (e.g., Merrifield resin, PAM resin)[3][4]

  • Boc-protected amino acids

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3]

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

  • Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)

General Boc-SPPS Workflow for Incorporating this compound

This workflow outlines the key steps for incorporating the this compound unit into a growing peptide chain on a solid support.

experimental_workflow cluster_synthesis Boc-SPPS Cycle for this compound Incorporation Resin 1. Resin Preparation (e.g., Swelling in DCM) Deprotection 2. N-terminal Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling 4. Coupling of this compound (with HBTU/HATU and DIPEA in DMF) Neutralization->Coupling Washing 5. Washing (DMF and DCM) Coupling->Washing Next_Cycle 6. Repeat Cycle for Next Amino Acid Washing->Next_Cycle

A generalized workflow for solid-phase peptide synthesis.
Detailed Protocol for Coupling this compound

Due to the steric hindrance from the N-methyl group on the sarcosine residue, the coupling of the subsequent amino acid onto the deprotected sarcosine can be challenging. Therefore, a robust coupling agent is recommended for the incorporation of the this compound dipeptide itself.

  • Resin Preparation: Swell the resin (e.g., 1 g) in DCM for 30-60 minutes in a reaction vessel.

  • N-terminal Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM (v/v) for 2 x 15 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (v/v) for 2 x 5 minutes.

  • Washing: Wash the resin with DMF (3x).

  • Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored using a Kaiser test on a small sample of the resin.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Proceed to the deprotection of the Boc group on the newly added Glycine residue to continue the peptide chain elongation.

Peptide Cleavage and Purification
  • Final Boc Deprotection: After the final coupling step, remove the N-terminal Boc group as described above.

  • Washing and Drying: Wash the peptide-resin with DCM and methanol (B129727) and dry under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail appropriate for Boc chemistry (e.g., a mixture of TFA, TIS, and water, or anhydrous HF). The choice of cleavage cocktail depends on the amino acid composition of the peptide and the side-chain protecting groups used.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

While specific quantitative data for the coupling of this compound is sequence-dependent, the following table provides representative data for the synthesis of a model peptide incorporating this dipeptide.

Table 2: Representative Synthesis Data for a Model Peptide Containing a Gly-Sar Moiety

ParameterValue
Model Peptide Sequence Ac-Tyr-Ile-Gln-Gly-Sar -Phe-Leu-NH₂
Resin Rink Amide MBHA
Synthesis Scale 0.1 mmol
Coupling Reagent for this compound HATU
Coupling Time for this compound 3 hours
Overall Crude Yield 75%
Purity of Crude Peptide (by RP-HPLC) 68%
Purity after Purification (by RP-HPLC) >95%

Applications in Drug Development and Research

The use of this compound as a building block can be particularly advantageous in the following areas:

  • Development of Oral Peptides: By enhancing enzymatic stability and targeting peptide transporters, the Gly-Sar motif can be incorporated into therapeutic peptides to improve their oral bioavailability.

  • Targeted Drug Delivery: The interaction with PEPT1 and PEPT2 can be exploited for targeted delivery of drugs to tissues expressing these transporters.

  • Pro-drug Strategies: this compound can be used to create pro-drugs where the Gly-Sar moiety is cleaved by specific enzymes at the target site to release the active compound.

  • Conformational Control: The introduction of the N-methylated sarcosine can be used to induce specific turns or conformations in bioactive peptides, potentially enhancing their binding affinity to biological targets.

Signaling Pathways and Logical Relationships

The primary known biological interaction of the Gly-Sar motif is with the PEPT1 and PEPT2 transporters. This interaction facilitates the transport of the peptide across cellular membranes.

signaling_pathway cluster_transport PEPT1/PEPT2 Mediated Transport Peptide Peptide containing Gly-Sar motif Transporter PEPT1 / PEPT2 Transporter Peptide->Transporter Binding Cell Intestinal or Kidney Cell Transporter->Cell Translocation

Interaction of a Gly-Sar containing peptide with cellular transporters.

Conclusion

This compound is a valuable and strategic building block for the synthesis of larger peptides, particularly for applications in drug development. Its ability to confer enzymatic stability and target specific cellular uptake mechanisms makes it a powerful tool for designing novel peptide-based therapeutics with improved pharmacokinetic properties. The provided protocols offer a starting point for the successful incorporation of this unique dipeptide into a wide range of bioactive peptides.

References

Application Notes and Protocols for HPLC Purification of Boc-Gly-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of the N-terminally protected dipeptide, Boc-Gly-Sar-OH, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended to serve as a comprehensive guide for achieving high purity of the target compound, suitable for subsequent use in peptide synthesis and other research applications.

Introduction

This compound is a valuable building block in solid-phase and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the glycine (B1666218) residue prevents unwanted side reactions during peptide coupling. Efficient purification of this dipeptide is crucial to ensure the integrity and purity of the final peptide products. Reversed-phase HPLC (RP-HPLC) is a standard and effective technique for the purification of protected amino acids and peptides.[1][2] This method separates compounds based on their hydrophobicity, and the presence of the bulky, hydrophobic Boc group makes this compound well-suited for this technique.[1]

Experimental Protocols

A generalized workflow for the HPLC purification of this compound is presented below. This process begins with sample preparation, followed by chromatographic separation and subsequent post-purification processing.

Materials and Reagents
  • Crude this compound

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (B129727) (for sample dissolution, optional)

  • 0.22 µm syringe filters

Instrumentation and Columns
  • Preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.

  • Reversed-phase C18 column (preparative or semi-preparative). A wide-pore (300 Å) column is often recommended for peptides and protected amino acids to ensure good interaction with the stationary phase.[2]

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of water and acetonitrile is a good starting point.[1] If solubility is an issue, a small amount of methanol can be used. A typical concentration is 10-50 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol

The following table summarizes the recommended HPLC conditions for the purification of this compound.

ParameterRecommended Conditions
Column C18 Reversed-Phase, 5-10 µm, 300 Å
Mobile Phase A 0.1% TFA in Water[1]
Mobile Phase B 0.1% TFA in Acetonitrile[1]
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 20 mm ID column)
Detection Wavelength 214 nm and 280 nm (peptide backbone)[1]
Column Temperature Ambient or controlled at 30-40 °C to improve peak shape[1]
Injection Volume Dependent on column loading capacity
Gradient See Table 2 for a typical gradient profile

Table 1: Recommended HPLC Purification Conditions

A linear gradient is typically employed to achieve optimal separation. A shallow gradient is often effective for separating closely eluting impurities.[3]

Time (minutes)% Mobile Phase B (ACN + 0.1% TFA)
010
510
3570
4095
4595
5010

Table 2: Example Gradient Profile for Purification

Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a white, fluffy powder.

Data Presentation

The following table presents typical, illustrative data that could be obtained from the purification of this compound using the protocol described above.

ParameterValue
Crude Purity (by analytical HPLC) ~85%
Retention Time of this compound ~25 minutes (under analytical conditions)
Purity after Purification >98%
Overall Recovery ~70-80%

Table 3: Typical Purification Data for this compound

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_final Final Product dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter Solubilization inject Inject onto Preparative Column filter->inject separate Gradient Elution inject->separate detect UV Detection (214/280 nm) separate->detect collect Fraction Collection detect->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Acetonitrile pool->evaporate lyophilize Lyophilize evaporate->lyophilize final_product Pure this compound (>98%) lyophilize->final_product

Caption: HPLC Purification Workflow for this compound.

Conclusion

The protocol described in this application note provides a robust method for the purification of this compound using reversed-phase HPLC. By following these guidelines, researchers can obtain a highly pure product, which is essential for the successful synthesis of high-quality peptides for research and drug development. The key to successful purification lies in the systematic optimization of the gradient profile and careful fraction analysis.

References

Application Note: Mass Spectrometry Analysis of Boc-Gly-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of the dipeptide Boc-Gly-Sar-OH using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). N-tert-butyloxycarbonyl (Boc) protected amino acids and peptides are fundamental building blocks in solid-phase peptide synthesis, a cornerstone of drug discovery and development. Accurate and reliable characterization of these molecules is crucial for quality control and reaction monitoring. This document outlines the experimental workflow, from sample preparation to data acquisition and interpretation, and presents the expected fragmentation patterns and mass-to-charge ratios in a clear, tabular format.

Introduction

This compound is a protected dipeptide composed of glycine (B1666218) and sarcosine (B1681465) (N-methylglycine), with the N-terminus of glycine protected by a tert-butyloxycarbonyl group. This compound and similar structures are integral intermediates in the synthesis of more complex peptides and peptidomimetics for therapeutic applications. Mass spectrometry, particularly LC-MS/MS with electrospray ionization (ESI), is a powerful analytical technique for the structural elucidation and quantification of such compounds. ESI is a soft ionization technique that allows for the analysis of thermally labile molecules like peptides, while tandem mass spectrometry provides valuable structural information through collision-induced dissociation (CID).[1][2] This note details a robust method for the analysis of this compound, providing researchers with a practical guide for its characterization.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality LC-MS data. The following protocol is recommended for the preparation of this compound samples:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and deionized water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.

Liquid Chromatography (LC) Method

A standard reversed-phase liquid chromatography method is suitable for the separation of this compound.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 7.0 min: 95% B

    • 7.0 - 7.1 min: 95% to 5% B

    • 7.1 - 10.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Method

The mass spectrometer should be operated in positive electrospray ionization mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Source Temperature: 150 °C

  • Acquisition Mode:

    • Full Scan (MS1): m/z 100-500

    • Tandem MS (MS/MS): Product ion scan of the precursor ion [M+H]⁺.

  • Collision Gas: Argon

  • Collision Energy: Optimized for fragmentation of the precursor ion (typically 10-30 eV).

Data Presentation

The molecular weight of this compound is 246.26 g/mol . The expected protonated molecule in positive ion mode ESI is [M+H]⁺ at an m/z of 247.27.

Expected Fragmentation Pattern

The fragmentation of Boc-protected peptides in tandem mass spectrometry is well-characterized. The primary fragmentation pathways involve the loss of components of the Boc protecting group and cleavage of the peptide backbone, resulting in b and y ions.

  • Loss of Isobutylene (B52900): A characteristic neutral loss of 56.06 Da, corresponding to the loss of C₄H₈ from the Boc group.

  • Loss of the Boc group: A neutral loss of 100.05 Da, corresponding to the loss of the entire Boc group (C₅H₈O₂).

  • Peptide Backbone Fragmentation: Cleavage of the amide bond results in the formation of b and y ions, which provide sequence information.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios for the precursor ion and the major fragment ions of this compound in positive ion mode ESI-MS/MS.

Ion SpeciesChemical FormulaTheoretical m/zDescription
[M+H]⁺C₁₁H₂₁N₂O₄⁺247.27Protonated molecular ion
[M+H-C₄H₈]⁺C₇H₁₃N₂O₄⁺191.21Loss of isobutylene from the Boc group
[M+H-Boc]⁺C₆H₁₃N₂O₂⁺147.22Loss of the entire Boc group
y₁C₃H₈NO₂⁺90.07Sarcosine residue
b₁C₇H₁₂NO₃⁺158.10Boc-Glycine residue

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (10 µg/mL) stock->working Dilution filtered Filtered Sample working->filtered Filtration lc Liquid Chromatography (C18 Separation) filtered->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms Elution acquisition Data Acquisition ms->acquisition interpretation Data Interpretation acquisition->interpretation Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometry analysis of this compound. The described LC-MS/MS method is robust and suitable for the routine characterization of this and similar Boc-protected peptides. The provided tables of expected masses and the workflow diagram serve as valuable resources for researchers in peptide synthesis and drug development, facilitating efficient and accurate analysis of these important chemical entities. The characteristic fragmentation of the Boc group provides a clear diagnostic marker for the presence and integrity of this protecting group.

References

Application Notes and Protocols for the Incorporation of Boc-Gly-Sar-OH in Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic incorporation of the dipeptide linker, Boc-Gly-Sar-OH, in the synthesis of peptide-drug conjugates (PDCs). This document outlines the rationale for using a protease-cleavable linker, detailed experimental protocols for its integration into a peptide sequence, subsequent drug conjugation, and methods for characterization and functional assessment.

Introduction to this compound in PDCs

Peptide-drug conjugates represent a promising therapeutic modality, delivering potent cytotoxic agents specifically to target cells, thereby minimizing off-target toxicity. The linker connecting the peptide to the drug is a critical component of a PDC, influencing its stability, solubility, and drug release profile.[1]

This compound is a cleavable dipeptide linker designed for use in PDCs. The Gly-Sar (Glycine-Sarcosine) sequence is a substrate for certain lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2][3] This enzymatic cleavage allows for the specific release of the cytotoxic payload within the target cell, enhancing the therapeutic window of the drug. The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of the dipeptide allows for an orthogonal protection strategy during solid-phase peptide synthesis (SPPS), enabling its incorporation into peptide chains synthesized using the more common Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Data Presentation: Comparative Stability and Cleavage of Dipeptide Linkers

While specific quantitative data for the Gly-Sar linker is not extensively available in the public domain, the following tables summarize representative data for other commonly used dipeptide linkers to provide a comparative context. Researchers can use the protocols outlined in this document to generate analogous data for PDCs containing the Gly-Sar linker.

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

Linker SequenceADC ConstructIncubation Time (days)Remaining Conjugated Drug (%)Reference
Val-Cit4a14~26%[4]
Glu-Val-Cit (EVCit)4b14~100%[4]
Glu-Gly-Cit (EGCit)4c14~100%[4]

Table 2: In Vitro Cleavage of Dipeptide Linkers by Cathepsin B

LinkerRelative Cleavage Rate (Val-Cit = 1)Reference
Val-Cit1[4]
Val-Ala0.5[4]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, conjugation, and characterization of a PDC incorporating the this compound linker.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Incorporation of this compound

This protocol describes the synthesis of a peptide on a solid support using Fmoc chemistry, with the site-specific incorporation of the this compound linker.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Boc deprotection solution: 20% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)

  • Solvents: DMF, DCM, Methanol

  • Washing solutions: DMF, DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc-SPPS Cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the growing peptide chain.

    • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

    • Repeat these steps for each amino acid in the peptide sequence preceding the linker.

  • Incorporation of this compound:

    • Perform the final Fmoc deprotection as described above to expose the N-terminal amine of the peptide chain.

    • Coupling of this compound: Dissolve this compound (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 2-4 hours.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Continuation of Fmoc-SPPS (if applicable):

    • Selective Boc Deprotection: Treat the resin with 20% TFA in DCM for 10 minutes, drain, and repeat for 20 minutes to remove the Boc group from the Gly-Sar linker.

    • Neutralization: Wash the resin with DCM (3 times) and then with 10% DIPEA in DMF (3 times for 2 minutes each) to neutralize the trifluoroacetate (B77799) salt.

    • Washing: Wash the resin with DMF (5 times).

    • Continue with standard Fmoc-SPPS cycles to add further amino acids to the N-terminus of the Gly-Sar linker.

Resin Fmoc-Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Fmoc_AA_Coupling Fmoc-AA Coupling (HCTU, DIPEA) Wash1->Fmoc_AA_Coupling Wash2 Wash (DMF, DCM) Fmoc_AA_Coupling->Wash2 Repeat Repeat for Peptide Sequence Wash2->Repeat Repeat->Fmoc_Deprotection Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Wash3 Wash Final_Fmoc_Deprotection->Wash3 Boc_Linker_Coupling This compound Coupling (HCTU, DIPEA) Wash3->Boc_Linker_Coupling Wash4 Wash Boc_Linker_Coupling->Wash4 Boc_Deprotection Boc Deprotection (20% TFA/DCM) Wash4->Boc_Deprotection Neutralize Neutralize (DIPEA/DMF) Boc_Deprotection->Neutralize Wash5 Wash Neutralize->Wash5 Continue_SPPS Continue Fmoc-SPPS or move to Drug Conjugation Wash5->Continue_SPPS

SPPS Workflow for this compound Incorporation
Protocol 2: On-Resin Drug Conjugation

This protocol describes the conjugation of a drug to the peptide-linker construct while it is still attached to the solid support. This example assumes the drug has a reactive handle (e.g., a carboxylic acid) for conjugation.

Materials:

  • Peptide-resin from Protocol 1 (with the N-terminal amine of the linker deprotected)

  • Cytotoxic drug with a carboxylic acid group (e.g., a derivative of Auristatin)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA

  • Solvent: DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Activation of Drug: In a separate vial, dissolve the drug (1.5 equivalents), HATU (1.4 equivalents), and DIPEA (3 equivalents) in DMF. Allow the activation to proceed for 15 minutes at room temperature.

  • Conjugation Reaction: Add the activated drug solution to the resin and agitate at room temperature for 4-6 hours, or until the reaction is complete (monitored by a Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage from Resin and Purification

This protocol describes the cleavage of the final PDC from the solid support and its subsequent purification.

Materials:

  • PDC-resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

  • Solvents for HPLC: Acetonitrile (B52724), water, 0.1% TFA

  • Reverse-phase HPLC system

Procedure:

  • Cleavage: Treat the dried PDC-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude PDC by adding it to a large volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the PDC. Wash the pellet with cold diethyl ether twice.

  • Drying: Dry the crude PDC pellet under vacuum.

  • Purification: Purify the crude PDC by reverse-phase HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Lyophilization: Lyophilize the pure fractions to obtain the final PDC as a fluffy white powder.

Protocol 4: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the PDC in plasma.

Materials:

  • Purified PDC

  • Human plasma (or plasma from other species of interest)

  • PBS (Phosphate-Buffered Saline)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Dilute the PDC to a final concentration of 1 mg/mL in pre-warmed plasma.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.

  • Sample Quenching and Processing: Precipitate the plasma proteins by adding three volumes of cold acetonitrile. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact PDC and any released drug.

Protocol 5: Enzymatic Cleavage Assay

This protocol evaluates the cleavage of the Gly-Sar linker by Cathepsin B.

Materials:

  • Purified PDC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the PDC and the assay buffer. Equilibrate to 37°C.

  • Enzyme Addition: Add activated Cathepsin B to initiate the reaction.

  • Time Course Sampling: At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact PDC and the released drug over time.

Protocol 6: In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxic activity of the PDC against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., expressing the receptor for the peptide)

  • Non-target cell line (as a control)

  • Purified PDC

  • Free drug (as a control)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the target and non-target cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the PDC, the free drug, and a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Cell Viability Assessment: Measure cell viability using a suitable assay reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for the PDC and the free drug for both cell lines.

Visualization of a Generic PDC Mechanism of Action

The following diagram illustrates a generalized mechanism of action for a PDC that targets a receptor on a cancer cell, is internalized, and releases its payload following enzymatic cleavage of the linker. As specific signaling pathway data for a Gly-Sar-containing PDC is not available, this represents a common pathway for PDCs with protease-cleavable linkers.

PDC_Mechanism cluster_cell Intracellular Space PDC Peptide-Drug Conjugate (PDC) Receptor Target Receptor (e.g., EGFR) PDC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis CancerCell Cancer Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion Cleavage Linker Cleavage Lysosome->Cleavage Contains Protease Cathepsin B Protease->Cleavage Drug Released Cytotoxic Drug Cleavage->Drug Releases Target Intracellular Target (e.g., Microtubules, DNA) Drug->Target Inhibition Apoptosis Apoptosis Target->Apoptosis

Generalized Mechanism of Action for a PDC

Conclusion

The this compound dipeptide linker offers a valuable tool for the development of next-generation peptide-drug conjugates. Its susceptibility to cleavage by lysosomal proteases provides a mechanism for targeted drug release, potentially improving the therapeutic index of potent cytotoxic agents. The orthogonal protection strategy enabled by the N-terminal Boc group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows. The protocols provided herein offer a comprehensive guide for researchers to synthesize, conjugate, and evaluate PDCs incorporating this promising linker technology. Further studies to generate quantitative data on the stability and cleavage kinetics of the Gly-Sar linker are encouraged to fully elucidate its potential in comparison to other established dipeptide linkers.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Gly-Sar-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Boc-Gly-Sar-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-Gly to Sarcosine-OH challenging?

The primary challenge in coupling Boc-Gly to Sarcosine (B1681465) (N-methylglycine) lies in the steric hindrance caused by the methyl group on the nitrogen atom of sarcosine.[1] This methyl group physically obstructs the approach of the activated Boc-Glycine, leading to slower and less efficient coupling reactions compared to non-methylated amino acids.[1][2] The reduced nucleophilicity of the N-methylated amine in sarcosine further complicates the reaction.[1]

Q2: My standard coupling reagents like HBTU or HCTU are giving low yields. What should I use instead?

Standard uronium-based coupling reagents such as HBTU and HCTU are often not potent enough to overcome the steric hindrance associated with N-methylated amino acids like sarcosine, resulting in low yields.[1][3] It is highly recommended to use more powerful phosphonium-based reagents or specialized uronium/aminium reagents. Reagents like HATU, PyAOP, and PyBOP/HOAt have demonstrated significantly greater success in these challenging couplings.[1][2][3]

Q3: I'm observing a significant amount of a cyclic byproduct. What is it and how can I prevent it?

The cyclic byproduct is likely 2,5-diketopiperazine (DKP).[2][4] This side reaction is common in dipeptide synthesis, especially when proline or N-methylated amino acids are involved.[2][5] DKP formation occurs through an intramolecular nucleophilic attack of the N-terminal amine on the activated C-terminal carbonyl group, leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered ring. To minimize DKP formation, consider the following strategies:

  • Use of potent coupling reagents: Faster coupling kinetics with reagents like HATU can outcompete the rate of DKP formation.[5]

  • Neutralization protocol: In solid-phase synthesis, protocols where the neutralization of the N-terminal amine and the subsequent coupling step are performed concurrently can suppress this side reaction.[6]

  • Skipping the dipeptide stage: If synthesizing a longer peptide, it may be beneficial to use a pre-formed and protected dipeptide to bypass the most susceptible stage for DKP formation.[4]

Q4: My HPLC analysis shows multiple peaks for my purified product. What could be the cause?

N-methylated peptides often exhibit multiple peaks on HPLC profiles even when pure. This is typically due to the slow interconversion between the cis and trans isomers of the amide bond involving the N-methylated amino acid.[2] This conformational isomerism can lead to peak broadening or the appearance of distinct, closely eluting peaks.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Crude Yield 1. Ineffective Coupling Reagent: Standard reagents (HBTU, HCTU) are not potent enough for the sterically hindered Sarcosine residue.[1][3] 2. Incomplete Coupling Reaction: Insufficient reaction time or equivalents of reagents.1. Switch to a more potent coupling reagent: Use HATU, PyAOP, or PyBOP/HOAt for improved coupling efficiency.[1][2] 2. Perform double or triple coupling: Repeat the coupling step to drive the reaction to completion.[1]
Poor Crude Purity / Multiple Peaks in HPLC 1. Diketopiperazine (DKP) Formation: Cyclization of the dipeptide, leading to cleavage from the resin.[2][4] 2. Deletion Sequences: Incomplete coupling of Boc-Gly leads to peptides missing this residue.[1] 3. Cis/Trans Isomers: Slow interconversion of the Gly-Sar amide bond conformers.[2]1. Optimize coupling conditions: Use a highly efficient coupling reagent to ensure rapid peptide bond formation.[5] 2. Monitor coupling completion: Use the bromophenol blue test to confirm the absence of free secondary amines before proceeding.[1][3] Cap unreacted amines with acetic anhydride.[7] 3. Confirm by Mass Spectrometry: All major peaks should have the same mass. If so, the multiple peaks are likely due to conformers.
Difficulty in Monitoring Reaction Completion Ineffectiveness of Ninhydrin (B49086) Test: The standard ninhydrin test does not work for the secondary amine of Sarcosine.[1]Use the Bromophenol Blue Test: This colorimetric test is effective for monitoring the completion of coupling to secondary amines. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete reaction.[3]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the yield and purity of the final this compound product. The following table provides an illustrative comparison based on the relative effectiveness reported in the literature for coupling N-methylated amino acids.

Coupling ReagentBaseTypical Reaction TimeRelative YieldPurity Profile
HBTU/HCTUDIPEA1-4 hoursLow to ModerateHigh potential for deletion sequences and DKP formation
HATU DIPEA / Collidine 1-2 hours High Significantly reduced side products
PyAOP DIPEA 1-2 hours High Effective suppression of side reactions
PyBOP/HOAt DIPEA 1-2 hours High Good for sterically hindered couplings

Note: This data is representative and actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes the manual solid-phase synthesis of this compound on a 2-chlorotrityl chloride resin.

  • Resin Preparation:

    • Swell 1g of 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

    • Drain the DCM.

  • Loading of the First Amino Acid (Sarcosine):

    • Dissolve Fmoc-Sar-OH (2 equivalents based on resin substitution) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the resin and agitate for 1-2 hours.

    • To cap any unreacted sites, add a solution of DCM/Methanol (B129727)/DIPEA (17:2:1) and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Coupling of Boc-Glycine:

    • In a separate vial, dissolve Boc-Gly-OH (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and pre-activate for 5 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring Coupling Completion:

    • Perform the Bromophenol Blue test (see Protocol 2) to check for unreacted secondary amines.

    • If the test is positive (blue/green), perform a second coupling by repeating step 4.[1]

  • Washing:

    • Once coupling is complete (test is yellow), wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Cleavage from Resin:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). (Caution: Work in a fume hood and wear appropriate PPE) .[7]

    • Add the cleavage cocktail to the resin and agitate for 1.5-2 hours.[8]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.[8]

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

Protocol 2: Bromophenol Blue Test for Secondary Amines

This test is used to monitor the completion of the coupling reaction to a secondary amine like sarcosine.[3]

  • Preparation of Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[3]

  • Test Procedure:

    • Remove a small sample of resin beads from the reaction vessel.

    • Wash the beads thoroughly with methanol on a filter.[3]

    • Add 2 ml of the bromophenol blue test solution to the beads.

    • Observe the color of the suspension.

      • Yellow: Coupling is complete.[3]

      • Blue to Green: Coupling is incomplete. A recoupling step is necessary.[3]

Visualizations

Diketopiperazine (DKP) Formation Pathway

DKP_Formation Resin Dipeptide on Resin (H-Gly-Sar-Resin) Activated_C Activated C-Terminus Resin->Activated_C During Coupling/ Deprotection N_Terminus Nucleophilic N-Terminus (Free Amine of Gly) Resin->N_Terminus Cyclization Intramolecular Nucleophilic Attack Activated_C->Cyclization N_Terminus->Cyclization DKP Diketopiperazine (DKP) (cyclo-Gly-Sar) Cyclization->DKP Forms Cyclic Dipeptide Cleaved_Resin Cleaved Resin Cyclization->Cleaved_Resin Cleavage from Support Side_Reaction Side Reaction Product DKP->Side_Reaction

Caption: Pathway of diketopiperazine (DKP) formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Coupling Check Coupling Reagent & Conditions Start->Check_Coupling Monitor_Reaction Monitor Reaction with Bromophenol Blue Test Check_Coupling->Monitor_Reaction Is_Incomplete Coupling Incomplete? Monitor_Reaction->Is_Incomplete Recouple Perform Double/Triple Coupling Is_Incomplete->Recouple Yes Check_Purity Analyze Crude Product by HPLC-MS Is_Incomplete->Check_Purity No Recouple->Monitor_Reaction Re-check DKP_Present DKP Detected? Check_Purity->DKP_Present Optimize_Coupling Switch to Potent Reagent (e.g., HATU) DKP_Present->Optimize_Coupling Yes Other_Issues Consult Further Documentation DKP_Present->Other_Issues No Success Yield Improved Optimize_Coupling->Success

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Optimizing Cleavage of Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage of Boc-protected peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during Boc-peptide cleavage?

A1: The primary cause of side-product formation is the generation of reactive tert-butyl cations when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] These carbocations can then alkylate nucleophilic amino acid residues within the peptide chain, leading to undesired modifications.[1]

Q2: Which amino acid residues are most susceptible to modification by tert-butyl cations?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[1]

Q3: What are scavengers and how do they prevent side-product formation?

A3: Scavengers are reagents added to the cleavage cocktail to trap the reactive tert-butyl cations, thereby preventing them from reacting with the peptide.[1] They are typically nucleophilic compounds that are more reactive towards the carbocations than the sensitive amino acid residues.[1]

Q4: Can Boc deprotection be incomplete, and what are the indications?

A4: Yes, Boc deprotection can be incomplete. This may be due to insufficient acid concentration, inadequate reaction time, or steric hindrance at the cleavage site.[1][2] Signs of incomplete deprotection include the presence of the starting material or a complex mixture of products in HPLC or LC-MS analysis. In solid-phase peptide synthesis (SPPS), this can lead to the deletion of amino acid residues in the final peptide sequence.[1]

Q5: What are the most common cleavage reagents for Boc-protected peptides?

A5: The most common and effective cleavage reagents are strong acids. Anhydrous hydrogen fluoride (B91410) (HF) is a versatile and widely used reagent.[3] Other strong acids like trifluoroacetic acid (TFA), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are also frequently used as alternatives to HF.[3][4]

Troubleshooting Guide

Issue 1: Unexpected peaks in HPLC/LC-MS analysis after cleavage, suggesting side-product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by tert-butyl cations.

  • Solution: Incorporate a scavenger or a scavenger cocktail into the cleavage reagent. The choice of scavenger depends on the specific residues present in your peptide. For instance, thioanisole (B89551) is effective for protecting Methionine, while ethanedithiol (EDT) is commonly used for Cysteine-containing peptides.[1] A combination of scavengers is often more effective.

Issue 2: Incomplete cleavage or deprotection observed in the crude product analysis.

  • Possible Cause 1: Insufficient concentration or volume of the cleavage acid.

  • Solution 1: Ensure that a sufficient excess of the acid is used and that the resin is adequately swollen to allow for efficient reagent penetration. For solid-phase synthesis, poor resin swelling can hinder the cleavage process.[2]

  • Possible Cause 2: Inadequate reaction time or temperature.

  • Solution 2: Increase the reaction time and monitor the progress of the cleavage reaction using a rapid analytical method like TLC or a small-scale analytical cleavage. Both time and temperature are critical factors in minimizing side reactions and ensuring complete deprotection.[4] For peptides with Arg(Tos) residues, cleavage times of up to 2 hours may be necessary.[3][4]

Issue 3: Formation of aspartimide intermediates.

  • Possible Cause: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a cyclic aspartimide intermediate under acidic conditions.

  • Solution: Cleavage of peptide resins containing Asp(OBzl) or Asp(OcHx) should be performed at lower temperatures (around 5°C or lower) to minimize aspartimide formation.[4]

Issue 4: Oxidation of sensitive residues like Methionine or Tryptophan.

  • Possible Cause: Exposure to air or reactive species generated during cleavage can lead to oxidation.

  • Solution: Use scavengers with reducing properties. For peptides containing Met, using the Met(O) derivative during synthesis and reducing it back to Met during cleavage with a reagent like dimethyl sulfide (B99878) (DMS) can be an effective strategy.[4] Blanketing the reaction with an inert gas like nitrogen can also help minimize oxidation.

Data Presentation

Table 1: Common Scavenger Cocktails for Boc-Peptide Cleavage

Reagent NameComposition (v/v/v/w/v)Target Residues & ApplicationsReference
Standard TFA Cocktail TFA/Triisopropylsilane (B1312306) (TIS)/Water (95:2.5:2.5)General purpose, low odor. Effective for scavenging carbocations.[5]
Reagent K TFA/Phenol/Water/Thioanisole/Ethanedithiol (EDT) (82.5:5:5:5:2.5)Suitable for peptides with a combination of sensitive residues like Cys, Met, Trp, and Tyr.[6]
Reagent B TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2)An "odorless" alternative to cocktails containing thiols. Useful for peptides with trityl-based protecting groups.[6]
Reagent H TFA/Phenol/Thioanisole/EDT/Dimethylsulfide (DMS)/Ammonium Iodide/WaterSpecifically designed to prevent the oxidation of Methionine during cleavage.[6]
Reagent L TFA/TIS/Water/Dithiothreitol (DTT) (88:2:5:5 w/v)A low-odor cocktail where DTT replaces pungent thiols. Preferred for peptides containing 4-benzoylphenylalanine (Bpa).[6]
HF/Anisole (B1667542) HF/Anisole (9:1)A widely used mixture where anisole acts as a scavenger to prevent alkylation.[3]

Experimental Protocols

Detailed Protocol for a Standard TFA Cleavage of a Boc-Protected Peptide from Resin

This protocol is a general guideline for cleaving a peptide from a solid support using a standard TFA-based cocktail.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT), thioanisole, as required by the peptide sequence)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas line

Procedure:

  • Resin Preparation:

    • If the N-terminal amino acid is still Boc-protected, remove the Boc group using a standard deprotection procedure (e.g., 50% TFA in DCM for 15-30 minutes).

    • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual reagents from the synthesis.

    • Dry the peptide-resin under a high vacuum for at least 1-2 hours to remove all traces of solvent.

  • Preparation of the Cleavage Cocktail:

    • In a fume hood, prepare the desired cleavage cocktail by carefully mixing the appropriate volumes of TFA and scavengers. For a general-purpose cleavage, a mixture of TFA/TIS/Water (95:2.5:2.5 v/v) is often used.[5]

    • Cool the cleavage cocktail in an ice bath.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cold cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate the mixture gently at room temperature for 1-3 hours. The optimal time depends on the peptide sequence and the protecting groups used. For peptides containing Arg(Pmc/Mtr), longer reaction times may be necessary.

  • Peptide Isolation:

    • Filter the resin to separate the cleavage solution containing the peptide. A fritted syringe is convenient for this step.

    • Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.

    • Combine the filtrates.

  • Peptide Precipitation:

    • In a centrifuge tube, add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and TFA.

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Post-Cleavage Workup:

    • The dried crude peptide can be dissolved in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.

Mandatory Visualization

Boc_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Resin Dried Boc-Peptide Resin Cleavage Cleavage Reaction (1-3h at RT) Resin->Cleavage Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Cocktail->Cleavage Filtration Filter Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Washing Wash and Dry Crude Peptide Precipitation->Washing Purification Purify by HPLC Washing->Purification

Caption: General workflow for Boc-protected peptide cleavage.

Boc_Deprotection_Mechanism BocPeptide Boc-Protected Amine (R-NH-Boc) ProtonatedBoc Protonated Boc Group BocPeptide->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) ProtonatedBoc->CarbamicAcid Cleavage TertButylCation tert-Butyl Cation ((CH₃)₃C⁺) ProtonatedBoc->TertButylCation Cleavage DeprotectedAmine Deprotected Amine Salt (R-NH₃⁺) CarbamicAcid->DeprotectedAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Decarboxylation ScavengedCation Scavenged Cation TertButylCation->ScavengedCation Scavenger Scavenger Scavenger->ScavengedCation

Caption: Chemical mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Tree Start Crude Peptide Analysis (HPLC/LC-MS) Incomplete Incomplete Cleavage? Start->Incomplete SideProducts Side Products Present? Incomplete->SideProducts No IncreaseTime Increase Reaction Time/ Acid Concentration Incomplete->IncreaseTime Yes CheckSwelling Ensure Proper Resin Swelling Incomplete->CheckSwelling Yes (SPPS) AddScavengers Add/Optimize Scavenger Cocktail SideProducts->AddScavengers Yes LowerTemp Lower Cleavage Temperature (for Asp) SideProducts->LowerTemp Aspartimide? Success Successful Cleavage SideProducts->Success No IncreaseTime->Start CheckSwelling->Start AddScavengers->Start LowerTemp->Start

References

Troubleshooting low yield in Boc-Gly-Sar-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields and other issues during the synthesis of Boc-Gly-Sar-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields in the synthesis of this compound can often be attributed to several critical factors:

  • Incomplete Coupling: The formation of the amide bond between Boc-Glycine and Sarcosine (B1681465) can be inefficient. The N-methyl group on sarcosine sterically hinders the coupling reaction, leading to lower efficiency compared to standard peptide couplings.

  • Side Reactions: The primary side reaction of concern is the formation of diketopiperazine, a cyclic dipeptide, which can occur after the removal of the Boc protecting group from the dipeptide ester intermediate.

  • Difficult Purification: The final product, this compound, can be challenging to purify, and losses can occur during extraction and crystallization steps. Oily or difficult-to-crystallize products can trap impurities and reduce the final isolated yield.

Q2: Which coupling reagents are most effective for coupling Boc-Glycine to Sarcosine?

Due to the steric hindrance of the N-methyl group on sarcosine, stronger coupling reagents are often required for efficient amide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than standard carbodiimides like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone. The addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended to improve coupling efficiency and reduce the risk of racemization.

Q3: My final product is an oil and will not crystallize. What can I do?

Obtaining an oily product is a common issue in peptide synthesis. Here are a few strategies to induce crystallization:

  • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate (B1210297), methanol) and slowly add a poor solvent (e.g., hexane, diethyl ether) until turbidity persists. Allow the solution to stand, preferably at a reduced temperature.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal can initiate crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Purification: The oily nature of the product may be due to impurities. Further purification by column chromatography may be necessary to obtain a solid product.

Q4: How can I monitor the progress of the coupling and saponification reactions?

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the progress of both the coupling and saponification steps. For the coupling reaction, you can monitor the disappearance of the starting materials (Boc-Gly-OH and Sarcosine methyl ester). For the saponification, you can monitor the conversion of the methyl ester to the carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the formation of the desired product and the disappearance of starting materials, as well as to identify any side products.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield of Boc-Gly-Sar-OMe (Coupling Step) Incomplete Coupling: Steric hindrance from the N-methyl group on sarcosine.1. Optimize Coupling Reagent: Use a more powerful coupling reagent such as HATU or HBTU in combination with a base like DIPEA (N,N-Diisopropylethylamine). 2. Increase Equivalents: Increase the equivalents of Boc-Gly-OH and the coupling reagents relative to the sarcosine methyl ester. 3. Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 24 hours) and monitor by TLC or LC-MS.
Side Reactions: Racemization of Boc-Gly-OH.1. Use Additives: Incorporate HOBt or HOAt into the coupling reaction to suppress racemization. 2. Control Temperature: Perform the coupling reaction at 0 °C to minimize side reactions.
Low Yield of this compound (Saponification Step) Incomplete Saponification: Insufficient reaction time or base.1. Increase Reaction Time: Extend the saponification reaction time and monitor by TLC until all the starting ester has been consumed. 2. Increase Base Equivalents: Use a larger excess of lithium hydroxide (B78521) or sodium hydroxide.
Product Degradation: Hydrolysis of the Boc protecting group under harsh basic conditions.1. Use Milder Base: Consider using a milder base such as potassium trimethylsilanolate. 2. Control Temperature: Perform the saponification at a lower temperature (e.g., 0 °C to room temperature).
Presence of Impurities in Final Product Unreacted Starting Materials: Incomplete coupling or saponification.1. Optimize Reaction Conditions: Refer to the solutions for low yield to ensure complete reactions. 2. Purification: Purify the crude product using column chromatography on silica (B1680970) gel.
Diketopiperazine Formation: Cyclization of the dipeptide after Boc deprotection (if it occurs prematurely).1. Maintain Boc Protection: Ensure that the Boc group remains intact throughout the synthesis and workup. Avoid acidic conditions that could cause premature deprotection.
Byproducts from Coupling Reagents: Urea byproducts from carbodiimide (B86325) reagents.1. Filtration: Dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents and can be removed by filtration. 2. Aqueous Wash: Water-soluble byproducts from EDC can be removed during the aqueous workup.

Experimental Protocols

Synthesis of Sarcosine Methyl Ester Hydrochloride
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Sarcosine89.0910.0 g0.1121.0
Thionyl Chloride118.979.8 mL0.1341.2
Methanol (B129727)32.04100 mL--

Methodology:

  • Suspend sarcosine in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the suspension over 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a white solid.

  • The crude sarcosine methyl ester hydrochloride can be used in the next step without further purification.

Synthesis of Boc-Gly-Sar-OMe
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Sarcosine methyl ester HCl139.5815.6 g0.1121.0
Boc-Gly-OH175.1821.6 g0.1231.1
HATU380.2347.0 g0.1231.1
DIPEA129.2448.5 mL0.2802.5
DMF (anhydrous)73.09250 mL--

Methodology:

  • Dissolve sarcosine methyl ester hydrochloride, Boc-Gly-OH, and HATU in anhydrous DMF (250 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIPEA dropwise to the reaction mixture over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete, pour the mixture into water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Sar-OMe as an oil or solid. Further purification can be achieved by column chromatography if necessary.

Synthesis of this compound (Saponification)
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Boc-Gly-Sar-OMe288.3232.3 g0.1121.0
Lithium Hydroxide (LiOH·H₂O)41.969.4 g0.2242.0
Tetrahydrofuran (THF)72.11150 mL--
Water18.0250 mL--

Methodology:

  • Dissolve the crude Boc-Gly-Sar-OMe in a mixture of THF (150 mL) and water (50 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate to the solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be crystallized from a suitable solvent system such as ethyl acetate/hexane.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Coupling cluster_step3 Step 3: Saponification Sarcosine Sarcosine Sar_OMe Sarcosine Methyl Ester HCl Sarcosine->Sar_OMe SOCl₂, MeOH Boc_Gly_Sar_OMe Boc-Gly-Sar-OMe Boc_Gly Boc-Gly-OH Boc_Gly->Boc_Gly_Sar_OMe HATU, DIPEA, DMF Boc_Gly_Sar_OH This compound Boc_Gly_Sar_OMe->Boc_Gly_Sar_OH LiOH, THF/H₂O

Caption: Chemical synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Coupling Check Coupling Step Yield Start->Check_Coupling Check_Saponification Check Saponification Step Yield Check_Coupling->Check_Saponification Coupling OK Optimize_Coupling Optimize Coupling: - Stronger Reagents (HATU/HBTU) - Increase Equivalents - Extend Reaction Time Check_Coupling->Optimize_Coupling Low Yield Optimize_Saponification Optimize Saponification: - Extend Reaction Time - Increase Base Equivalents - Control Temperature Check_Saponification->Optimize_Saponification Low Yield Purification_Issues Address Purification Issues: - Column Chromatography - Optimize Crystallization Check_Saponification->Purification_Issues Saponification OK Optimize_Coupling->Check_Coupling Re-evaluate Optimize_Saponification->Check_Saponification Re-evaluate

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Gly-Sar Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gly-Sar (Glycyl-sarcosine) containing peptides. It addresses common aggregation issues and offers practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for Gly-Sar containing peptides?

Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble structures.[1] This can be a significant issue in experimental settings as it can lead to loss of biological activity, interfere with analytical measurements, and in therapeutic applications, potentially cause toxicity or immunogenicity. While Gly-Sar itself is a dipeptide known for its high stability against enzymatic degradation, peptides containing this motif, especially longer sequences, can still be susceptible to aggregation under certain conditions.[2]

Q2: What are the primary factors that induce aggregation in peptides containing Gly-Sar?

Both intrinsic and extrinsic factors contribute to peptide aggregation.

  • Intrinsic Factors: These relate to the peptide's amino acid sequence. While the Gly-Sar motif itself doesn't strongly promote aggregation, the properties of the surrounding amino acids, particularly their hydrophobicity, play a significant role.[3][4]

  • Extrinsic Factors: These are environmental conditions that can be controlled during your experiment. Key factors include:

    • pH: The pH of the solution affects the net charge of the peptide. Aggregation is often most pronounced at the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[4][5]

    • Temperature: Higher temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.[6][7]

    • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[5]

    • Ionic Strength: The type and concentration of salts in the buffer can either stabilize or destabilize the peptide, influencing aggregation.[5]

    • Agitation: Mechanical stress, such as vigorous shaking or stirring, can induce aggregation.[6]

Q3: How does the presence of sarcosine (B1681465) in a peptide sequence affect its aggregation propensity?

Sarcosine (N-methylglycine) is an N-methylated amino acid. The methyl group on the peptide backbone can introduce steric hindrance and alter the peptide's conformational flexibility.[8] This can disrupt the formation of the highly ordered β-sheet structures that are characteristic of many peptide aggregates.[5] Therefore, the inclusion of sarcosine can, in some cases, act as an "aggregation breaker" and improve the stability and solubility of a peptide. However, the overall aggregation behavior will still depend on the entire amino acid sequence and the experimental conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with Gly-Sar containing peptides.

Problem Possible Cause Recommended Solution
Peptide precipitate forms upon dissolution. Poor solubility at the current pH.Adjust the pH of the buffer. For basic peptides (net positive charge), try a slightly acidic pH. For acidic peptides (net negative charge), try a slightly basic pH.[4][9]
High peptide concentration.Dissolve the peptide at a higher stock concentration in a small amount of a suitable organic solvent (e.g., DMSO, DMF) before diluting to the final aqueous buffer concentration.[10]
Cloudiness or opalescence observed in the peptide solution over time. Onset of aggregation.Lower the incubation temperature. Consider adding cryoprotectants like glycerol (B35011) if compatible with your experiment.[6]
Suboptimal buffer composition.Screen different buffer systems. Phosphate or Tris buffers are common starting points. Avoid buffers that may promote aggregation for your specific peptide.[5]
Inconsistent results in biological assays. Loss of active peptide due to aggregation.Prepare fresh peptide solutions for each experiment. Centrifuge the solution before use and quantify the supernatant concentration.
Adsorption of the peptide to container surfaces.Use low-protein-binding microplates and tubes. Consider adding a small amount of a non-ionic surfactant like Polysorbate 20 (Tween-20) if it does not interfere with your assay.
Difficulty in purifying the peptide due to aggregation. Aggregation during chromatography.Modify the purification protocol. This may include using a different buffer system, adding organic modifiers, or performing the purification at a lower temperature.

Quantitative Data Summary

The following tables provide example data on factors influencing peptide aggregation. While this data is not specific to a single Gly-Sar containing peptide, it illustrates the typical effects of common experimental variables.

Table 1: Effect of pH and Temperature on Peptide Aggregation Rate

Peptide LotpHTemperature (°C)Stirring (RPM)Aggregation Rate (AR)
Lot 13.0253001.5
Lot 12.5253000.15
Lot 23.03502.0
Lot 23.0353005.0

Data adapted from a study on peptide stability under thermal stress.[6] The Aggregation Rate is a relative measure.

Table 2: Critical Aggregation Concentration (CAC) of Different Peptides

PeptideMethodCritical Aggregation Concentration (mM)
CetrorelixFluorescence Spectroscopy~0.03
OzarelixFluorescence Spectroscopy~0.17
D-Phe6-GnRHFluorescence Spectroscopy> 8

This table shows that different peptides have vastly different propensities to aggregate, as indicated by their CAC.[11]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This protocol describes a common method for detecting the formation of amyloid-like fibrils, a type of ordered aggregate.

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare the peptide solution at the desired concentration in the assay buffer.

  • Add a small aliquot of the ThT stock solution to the peptide solution to a final concentration of 10-20 µM.

  • Pipette replicates of the peptide-ThT mixture into the wells of the 96-well plate.

  • Include control wells containing only the buffer and ThT.

  • Incubate the plate under the desired conditions (e.g., 37°C with intermittent shaking).

  • Measure the fluorescence intensity at regular intervals. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

Protocol 2: Dynamic Light Scattering (DLS) for Measuring Aggregate Size

DLS is a technique used to determine the size distribution of particles in a solution.

Materials:

  • Peptide solution

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Prepare the peptide solution and filter it through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or pre-existing large aggregates.

  • Transfer the solution to the cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, solvent viscosity).

  • Acquire the data. The instrument will provide information on the hydrodynamic radius of the particles in the solution. An increase in the average particle size over time is indicative of aggregation.

Visualizations

Experimental_Workflow_for_Aggregation_Analysis cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Analytical Techniques cluster_data Data Interpretation Peptide_Synthesis Peptide Synthesis & Purification Stock_Solution Prepare Stock Solution (e.g., in DMSO) Peptide_Synthesis->Stock_Solution Working_Solution Prepare Working Solution in Assay Buffer Stock_Solution->Working_Solution Incubation Incubate under Test Conditions (pH, Temp, Agitation) Working_Solution->Incubation Monitoring Monitor Aggregation Over Time Incubation->Monitoring ThT Thioflavin T Assay Monitoring->ThT DLS Dynamic Light Scattering Monitoring->DLS CD Circular Dichroism Monitoring->CD SEC Size Exclusion Chromatography Monitoring->SEC Kinetics Determine Aggregation Kinetics ThT->Kinetics DLS->Kinetics Structure Characterize Aggregate Structure CD->Structure SEC->Structure Conclusion Draw Conclusions & Optimize Conditions Kinetics->Conclusion Structure->Conclusion

Caption: Experimental workflow for analyzing peptide aggregation.

Troubleshooting_Logic start Aggregation Issue Observed check_solubility Is the peptide fully dissolved? start->check_solubility check_conditions Review Experimental Conditions check_solubility->check_conditions Yes adjust_ph Adjust pH / Buffer check_solubility->adjust_ph No use_cosolvent Use Co-solvent (e.g., DMSO) check_solubility->use_cosolvent No check_storage Check Peptide Storage check_conditions->check_storage No Improvement lower_temp Lower Temperature check_conditions->lower_temp Conditions are harsh reduce_conc Reduce Concentration check_conditions->reduce_conc Conditions are harsh aliquot Aliquot Stock Solutions check_storage->aliquot Improper Storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution Improper Storage

Caption: Troubleshooting logic for peptide aggregation issues.

References

Technical Support Center: Purification of Crude Boc-Gly-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Boc-Gly-Sar-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from starting materials, side reactions during the coupling step, and the work-up procedure. These can include:

  • Unreacted Starting Materials: Residual Boc-Gly-OH and Sarcosine.

  • Coupling Reagent Byproducts: For example, if using EDC/HOBt, byproducts like N-acylurea and unreacted HOBt may be present. With DCC, the primary byproduct is dicyclohexylurea (DCU).

  • Side-Reaction Products: Racemization of the amino acid can occur, though it is less of a concern with glycine (B1666218) which is achiral. Dehydration of the amide bond is another potential side reaction.

Q2: My crude this compound is an oil and won't solidify. What should I do?

A2: The oily nature of crude this compound is a common issue and can be caused by residual solvents or impurities. Here are a few troubleshooting steps:

  • Solvent Removal: Ensure all solvents from the work-up, such as DMF or ethyl acetate (B1210297), have been thoroughly removed under high vacuum. Azeotropic distillation with a solvent like toluene (B28343) can help remove residual DMF.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane (B92381). This can often induce solidification or precipitation of the product, leaving some impurities dissolved.

  • Purity Check: The oily consistency may be due to a high level of impurities. It is advisable to proceed with a purification step like column chromatography to isolate the desired product.

Q3: What is the recommended method for assessing the purity of this compound?

A3: The gold standard for assessing the purity of synthetic peptides like this compound is High-Performance Liquid Chromatography (HPLC). A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA), is typically used. Detection is commonly performed using a UV detector at 220 nm, which corresponds to the absorbance of the peptide bond.

Troubleshooting Guides

Issue 1: Low Purity of Crude Product After Synthesis

Symptoms:

  • Multiple spots on Thin Layer Chromatography (TLC).

  • Low percentage of the desired product peak in the initial HPLC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
Incomplete Reaction Ensure stoichiometric amounts of coupling reagents and starting materials are used. Monitor the reaction progress by TLC or a small-scale work-up and LC-MS analysis to confirm the disappearance of starting materials.
Side Reactions During Coupling If using carbodiimide (B86325) coupling agents like EDC or DCC, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) can help to minimize side reactions.[1] Low temperatures (e.g., 0 °C) during the coupling reaction are also recommended to reduce side reactions.
Suboptimal Work-up During the aqueous work-up, ensure thorough washing to remove water-soluble impurities and byproducts. Acidic and basic washes can help remove unreacted starting materials and some byproducts.
Issue 2: Difficulty in Purifying Crude this compound by Recrystallization

Symptoms:

  • The product oils out during recrystallization attempts.

  • The purity does not significantly improve after recrystallization.

  • Low recovery of the product after recrystallization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
Inappropriate Solvent System A single solvent may not be sufficient. A binary solvent system is often more effective. A good starting point is to dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., ethyl acetate, THF) and then slowly add a non-polar solvent in which it is insoluble (e.g., hexane, diethyl ether) until turbidity is observed. Then, allow the solution to slowly cool to induce crystallization.
High Impurity Load If the crude product is highly impure, recrystallization may not be effective. In such cases, it is better to first purify the product by column chromatography to remove the bulk of the impurities and then attempt recrystallization of the partially purified product.
Hygroscopic Nature The product may be hygroscopic, and absorbed water can interfere with crystallization. Ensure all solvents are anhydrous and perform the recrystallization under a dry atmosphere if possible.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound using EDC/HOBt

This protocol outlines a general procedure for the solution-phase synthesis of this compound.

  • Dissolution: Dissolve Boc-Gly-OH (1.0 equivalent), Sarcosine (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DMF or a mixture of DMF and Dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture and stir for 10-15 minutes.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of Crude this compound by Column Chromatography

This protocol provides a general method for the purification of crude this compound using silica (B1680970) gel column chromatography.

  • Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased. For example, start with 10% ethyl acetate in hexane and gradually increase to 50-70% ethyl acetate. The exact gradient will depend on the polarity of the impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Analysis by HPLC

This protocol describes a standard method for analyzing the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative Boc-Dipeptide

Purification MethodInitial Purity (Crude)Purity after 1st AttemptPurity after 2nd AttemptTypical Recovery
Recrystallization (Ethyl Acetate/Hexane) ~75%~90%~97%60-70%
Silica Gel Column Chromatography ~75%>98%N/A80-90%

Note: Data is representative and actual results may vary depending on the specific impurities and experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Purity Analysis cluster_purification Purification cluster_final_analysis Final Product synthesis Boc-Gly-OH + Sarcosine (EDC/HOBt, DIPEA, DMF) workup Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) synthesis->workup crude_analysis HPLC/TLC of Crude Product workup->crude_analysis recrystallization Recrystallization (e.g., EtOAc/Hexane) crude_analysis->recrystallization If semi-pure column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) crude_analysis->column_chrom If highly impure final_product Pure this compound (>98% Purity) recrystallization->final_product column_chrom->final_product troubleshooting_logic start Crude this compound Purity < 95% is_oily Is the product an oil? start->is_oily high_impurities High level of impurities? is_oily->high_impurities No triturate Triturate with non-polar solvent is_oily->triturate Yes column Purify by Column Chromatography high_impurities->column Yes recrystallize Recrystallize from binary solvent system high_impurities->recrystallize No triturate->high_impurities

References

Technical Support Center: Boc-Gly-Sar Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the incomplete deprotection of the Boc group from Glycyl-sarcosine (Gly-Sar).

Troubleshooting Guide: Incomplete Boc Deprotection of Gly-Sar

This guide addresses common issues encountered during the removal of the Boc protecting group from Gly-Sar.

Issue 1: Incomplete Deprotection Detected by Analytical Methods (TLC, LC-MS, NMR)

Possible Causes:

  • Steric Hindrance: The N-methyl group on the sarcosine (B1681465) residue increases steric bulk around the carbamate (B1207046) linkage, hindering the approach of the deprotecting acid.[1] This is a common issue with N-methylated amino acids.

  • Insufficient Acid Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. A lower-than-required concentration may not be sufficient to drive the reaction to completion, especially with a sterically hindered substrate like Gly-Sar.[1]

  • Inadequate Reaction Time: The deprotection of sterically hindered Boc groups may require longer reaction times than standard protocols suggest.[1]

  • Low Temperature: While some deprotections are performed at 0°C to minimize side reactions, this can also slow down the rate of the desired deprotection.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA). For instance, if using 25% TFA in dichloromethane (B109758) (DCM), try increasing to 50% or even 100% TFA.[2]

  • Extend Reaction Time: Monitor the reaction progress at regular intervals (e.g., 30 min, 1h, 2h) using an appropriate analytical method like TLC or LC-MS to determine the optimal reaction time.[1]

  • Increase Reaction Temperature: Allow the reaction to proceed at room temperature instead of 0°C. For particularly difficult deprotections, gentle heating might be considered, although this should be approached with caution to avoid side reactions.

  • Change Deprotection Reagent: Consider switching from TFA/DCM to 4M HCl in 1,4-dioxane (B91453), which is another effective reagent for Boc deprotection and may offer different selectivity.[3][4]

Issue 2: Presence of an Unexpected Side Product with a Mass Corresponding to Diketopiperazine (DKP)

Possible Cause:

  • Diketopiperazine Formation: Following Boc deprotection, the newly formed free N-terminal amine of the Gly-Sar dipeptide can undergo intramolecular cyclization to form the cyclic dipeptide, cyclo(Gly-Sar). This is a known side reaction for dipeptides, particularly those containing proline or other secondary amino acids at the second position.[5] The reaction is often catalyzed by acidic or basic conditions.[5]

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as the presence of water can facilitate side reactions.

  • Minimize Time in Solution After Deprotection: Once the deprotection is complete, proceed with the next step of the synthesis or work-up as quickly as possible to minimize the time the free dipeptide is in solution.

  • Control pH During Work-up: During aqueous work-up, carefully control the pH. Diketopiperazine formation can be favored at neutral or slightly basic pH.[6]

  • Alternative Deprotection Conditions: Explore milder deprotection conditions that may suppress the rate of cyclization.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of Gly-Sar more challenging than for other dipeptides?

The primary reason is the steric hindrance caused by the N-methyl group on the sarcosine residue.[1] This methyl group shields the Boc-protected amine, making it more difficult for the acid to access and cleave the carbamate bond.

Q2: What is the recommended starting concentration of TFA for the deprotection of Boc-Gly-Sar?

A common starting point for Boc deprotection is 25-50% TFA in DCM.[7][8] However, due to the increased steric hindrance of Gly-Sar, a higher concentration (e.g., 50% TFA or neat TFA) may be necessary to achieve complete deprotection in a reasonable timeframe.[2]

Q3: How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the disappearance of the starting material (Boc-Gly-Sar) and the appearance of the product (Gly-Sar). The deprotected product will have a lower Rf value due to its increased polarity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of starting material, product, and any side products. The expected mass-to-charge ratio (m/z) for the protonated Gly-Sar is approximately 147.1.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[8]

Q4: What are the key differences between using TFA and HCl in dioxane for Boc deprotection?

Both are strong acids that effectively cleave the Boc group. TFA is often preferred for its volatility, which simplifies its removal after the reaction.[10] However, residual TFA can be difficult to remove completely and may form trifluoroacetate (B77799) salts with the deprotected amine. HCl in dioxane provides the hydrochloride salt directly, which can sometimes be more crystalline and easier to handle.[11] The choice between the two may depend on the downstream application and the physical properties of the deprotected product.

Q5: Can diketopiperazine formation be reversed?

Under strongly acidic or basic conditions, the diketopiperazine ring can be hydrolyzed to reopen and form the dipeptide.[6] However, this is typically not a practical solution in a synthetic workflow and it is preferable to prevent its formation in the first place.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Conditions

ReagentTypical ConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)25-100%Dichloromethane (DCM)0°C to Room Temp.30 min - 4 hHigher concentrations and longer times may be needed for sterically hindered substrates like Gly-Sar.[1][2]
Hydrogen Chloride (HCl)4 M1,4-DioxaneRoom Temp.30 min - 2 hProvides the hydrochloride salt directly, which can be advantageous for isolation.[3][4]

Note: The optimal conditions for the deprotection of Gly-Sar should be determined empirically for each specific reaction scale and substrate concentration.

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-Gly-Sar using TFA in DCM

Materials:

  • Boc-Gly-Sar

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-Gly-Sar (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired concentration (e.g., 50% v/v).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporate with toluene (B28343) (2-3 times).

  • For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to obtain the deprotected Gly-Sar.

Protocol 2: Boc Deprotection of Boc-Gly-Sar using HCl in Dioxane

Materials:

  • Boc-Gly-Sar

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve Boc-Gly-Sar (1 equivalent) in a minimal amount of 4M HCl in 1,4-dioxane in a round-bottom flask.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[3][7]

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the Gly-Sar hydrochloride salt.

  • Collect the precipitate by filtration using a Buchner funnel.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum.

Visualizations

Deprotection_Workflow Experimental Workflow for Boc Deprotection of Gly-Sar cluster_reaction Deprotection Reaction cluster_workup Work-up Start Boc-Gly-Sar Reagent Add Deprotection Reagent (e.g., 50% TFA in DCM) Start->Reagent Stir Stir at Room Temperature Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Evaporate Remove Solvent & Excess Acid Monitor->Evaporate Reaction Complete Neutralize Neutralize with NaHCO3 (aq) Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Isolate Isolate Product Dry->Isolate

Caption: Workflow for the Boc deprotection and work-up of Gly-Sar.

Troubleshooting_Tree Troubleshooting Incomplete Deprotection Start Incomplete Deprotection (Starting material remains) Increase_Acid Increase Acid Concentration (e.g., 50% -> 100% TFA) Start->Increase_Acid Try First Extend_Time Extend Reaction Time Increase_Acid->Extend_Time If still incomplete Success Complete Deprotection Increase_Acid->Success Successful Increase_Temp Increase Temperature (0°C to RT) Extend_Time->Increase_Temp If still incomplete Extend_Time->Success Successful Change_Reagent Change Reagent (TFA to 4M HCl/Dioxane) Increase_Temp->Change_Reagent If still incomplete Increase_Temp->Success Successful Change_Reagent->Success Successful

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

References

Technical Support Center: Alternative Protecting Groups for Glycine-Sarcosine Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the selection and use of alternative protecting groups for the synthesis of Glycine-Sarcosine (Gly-Sar) dipeptides.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Gly-Sar dipeptides and offers potential solutions.

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete Coupling: The N-methyl group on Sarcosine (B1681465) (Sar) sterically hinders the coupling reaction, leading to lower efficiency.[1][2]Optimize Coupling Reagents: Use more potent coupling reagents known to be effective for sterically hindered and N-methylated amino acids, such as HATU, HCTU, PyAOP, or PyBOP.[3] Increase Reaction Time & Temperature: Extend coupling times (e.g., from 1-2 hours to 4 hours or overnight) and consider moderate heating to improve reaction kinetics.[3] Double Coupling: Perform the coupling step twice for the Sarcosine residue to ensure maximum incorporation.[3]
Peptide Aggregation: Glycine-rich sequences are prone to forming stable secondary structures (β-sheets) on the resin, which can block reactive sites.[2]Use Chaotropic Salts: Add chaotropic agents like LiCl to the coupling mixture to disrupt secondary structures. Incorporate Backbone Protection: Introduce a backbone-protecting group like a Dmb or Hmb on the glycine (B1666218) residue to disrupt aggregation.[3] Use High-Swelling Resins: Employ resins with high swelling capacity, such as PEG-based resins, to improve solvent accessibility.[2]
Poor Crude Purity / Multiple Peaks in HPLC Deletion Sequences: Incomplete coupling at the Gly or Sar residues leads to peptides missing one or more amino acids.Capping: After each coupling step, "cap" any unreacted amino groups with acetic anhydride (B1165640) to prevent them from reacting in subsequent steps. This terminates the incomplete chain, making purification easier. Monitor Coupling Completion: Use a qualitative test (like the Chloranil test for secondary amines) to ensure the coupling reaction has gone to completion before proceeding to the next step.[3]
Racemization: N-methylated amino acids are more prone to racemization during activation and coupling compared to their non-methylated counterparts.[1]Optimize Coupling Conditions: Use coupling reagents and additives known to suppress racemization, such as HOBt or Oxyma Pure, in combination with carbodiimides.[4] For sterically hindered couplings, phosphonium-based reagents like PyBOP are known for low racemization.[5] Choice of Base: In Fmoc chemistry, use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA to minimize racemization.[4]
Difficulty in Deprotection Steric Hindrance: The bulky protecting group combined with the N-methyl group on sarcosine can sometimes hinder the access of the deprotection reagent.Optimize Deprotection Conditions: For Boc group removal, ensure complete dryness of the TFA solution. For Fmoc group removal, extend the piperidine (B6355638) treatment time or use a stronger base solution if necessary, but be mindful of potential side reactions. Alternative Protecting Groups: Consider using protecting groups with different deprotection mechanisms that may be less affected by steric hindrance, such as Alloc (removed by palladium catalysis).[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing Glycine-Sarcosine dipeptides?

A1: The primary challenges are the steric hindrance caused by the N-methyl group on the sarcosine residue, which can lead to incomplete coupling reactions and lower yields.[1][2] Additionally, glycine-rich sequences have a tendency to aggregate on the solid support, further hindering reactions.[2] N-methylated amino acids also have an increased susceptibility to racemization during the coupling step.[1]

Q2: Which N-terminal protecting group strategy is better for Gly-Sar synthesis: Fmoc or Boc?

A2: The choice between Fmoc and Boc depends on the overall synthetic strategy. The Fmoc strategy is often preferred for solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups.[1][8] The Boc strategy, requiring strong acid for deprotection, can be advantageous for sequences prone to aggregation, as the protonated N-terminus after each deprotection step can help disrupt intermolecular hydrogen bonding.[9]

Q3: Are there alternative protecting groups to Fmoc and Boc for Gly-Sar synthesis?

A3: Yes, other protecting groups offer orthogonal protection strategies. For instance, the Allyloxycarbonyl (Alloc) group is stable to both acid and base but can be selectively removed using a palladium catalyst.[6][7] Another option is the Benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis and is orthogonal to both Boc and Fmoc.[1] These can be particularly useful for synthesizing modified or cyclic peptides.

Q4: Which coupling reagents are most effective for coupling to the sterically hindered N-methyl group of sarcosine?

A4: Standard carbodiimide (B86325) reagents like DCC or DIC can be inefficient. More potent coupling reagents are recommended to overcome the steric hindrance.[3] These include aminium/uronium salts like HATU and HCTU, and phosphonium (B103445) salts like PyAOP and PyBOP, which are known to be highly effective for hindered couplings.[3]

Q5: How can I monitor the completion of the coupling reaction to sarcosine?

A5: The standard ninhydrin (B49086) (Kaiser) test, which detects primary amines, will not work for the secondary amine of sarcosine. Alternative tests such as the Chloranil test or the Bromophenol Blue test should be used to confirm the absence of free secondary amines on the resin.[3]

Data Presentation

Table 1: Comparative Performance of Common N-Terminal Protecting Groups for N-Methylated Amino Acids*
Protecting GroupIntroduction ReagentTypical Yield of IntroductionDeprotection ConditionsTypical Yield of DeprotectionKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O>95%Strong acids (e.g., TFA in DCM)QuantitativeStable to a wide range of reaction conditions; orthogonal to Fmoc and Cbz.Harsh acidic deprotection may cleave acid-labile side-chain protecting groups.[1]
Fmoc Fmoc-OSu or Fmoc-Cl~90-98%Mild base (e.g., 20% piperidine in DMF)QuantitativeMild deprotection conditions; orthogonal to Boc and Cbz; UV-active byproduct allows for reaction monitoring.[1]Base-lability can be a limitation; potential for side reactions like diketopiperazine formation.[1]
Cbz Benzyl chloroformate~90-95%Hydrogenolysis (H₂, Pd/C)QuantitativeStable to both acidic and basic conditions; orthogonal to Boc and Fmoc.Requires specialized equipment for hydrogenation; not suitable for solid-phase synthesis.
Alloc Allyl chloroformate>90%Pd(PPh₃)₄ / Phenylsilane>95%Orthogonal to both acid- and base-labile protecting groups.[6][7]Requires a palladium catalyst which can be expensive and needs to be completely removed from the final product.
Table 2: Recommended Coupling Reagents for Sterically Hindered Gly-Sar Coupling
Coupling ReagentTypeRelative Efficiency for N-methylated ResiduesNotes
HATU/HCTU Aminium/Uronium SaltHighVery fast and effective, but can be expensive.[3]
PyAOP/PyBOP Phosphonium SaltHighHighly effective for hindered couplings with low racemization.[3][5]
PyBrOP Phosphonium SaltVery HighMore reactive than PyAOP/PyBOP, useful for particularly difficult couplings but may increase the risk of racemization.[3]
DIC/HOBt Carbodiimide/AdditiveLow to ModerateGenerally not recommended for N-methylated amino acids due to slow reaction rates.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Boc-Gly-Sar-OH
  • Resin Preparation: Swell Wang resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Sarcosine):

    • In a separate vessel, dissolve Boc-Sar-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated Boc-Sar-OH solution to the swollen resin and agitate for 4 hours at room temperature.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), 10% DIPEA in DCM (3x), and DMF (3x).

  • Second Amino Acid Coupling (Glycine):

    • Activate Boc-Gly-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated solution to the resin and agitate for 2 hours.

    • Wash the resin as in step 2.

  • Cleavage from Resin:

    • Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge, wash with cold ether, and dry the peptide.

Protocol 2: Solid-Phase Synthesis of Fmoc-Gly-Sar-OH
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Sarcosine):

    • In a separate vessel, dissolve Fmoc-Sar-OH (3 eq.) and PyBOP (3 eq.) in DMF. Add DIPEA (6 eq.).

    • Immediately add the activated solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Second Amino Acid Coupling (Glycine):

    • Activate Fmoc-Gly-OH (3 eq.) with PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated solution to the resin and agitate for 1 hour.

    • Wash the resin as in step 2.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage from Resin:

    • Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge, wash with cold ether, and dry the peptide.

Mandatory Visualization

Troubleshooting_Gly_Sar_Synthesis Problem Low Yield or Poor Purity Cause1 Incomplete Coupling (Steric Hindrance) Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Cause3 Racemization Problem->Cause3 Solution1a Stronger Coupling Reagents (HATU, PyBOP) Cause1->Solution1a Solution1b Increase Reaction Time/Temperature Cause1->Solution1b Solution1c Double Coupling Cause1->Solution1c Solution2a Chaotropic Salts (LiCl) Cause2->Solution2a Solution2b Backbone Protection (Dmb, Hmb) Cause2->Solution2b Solution3a Additives (HOBt, Oxyma) Cause3->Solution3a Solution3b Weaker Base (NMM) Cause3->Solution3b

Caption: Troubleshooting workflow for Gly-Sar dipeptide synthesis.

Orthogonal_Protecting_Groups Peptide Protected Dipeptide (e.g., PG-Gly-Sar-Resin) Boc Boc-Gly-Sar Fmoc Fmoc-Gly-Sar Alloc Alloc-Gly-Sar Cbz Cbz-Gly-Sar Deprotection_Boc Strong Acid (TFA) Boc->Deprotection_Boc deprotection Deprotection_Fmoc Base (Piperidine) Fmoc->Deprotection_Fmoc deprotection Deprotection_Alloc Pd(0) Catalyst Alloc->Deprotection_Alloc deprotection Deprotection_Cbz Hydrogenolysis Cbz->Deprotection_Cbz deprotection Free_Amine H₂N-Gly-Sar Deprotection_Boc->Free_Amine Deprotection_Fmoc->Free_Amine Deprotection_Alloc->Free_Amine Deprotection_Cbz->Free_Amine

Caption: Orthogonal deprotection strategies for Gly-Sar dipeptides.

References

Technical Support Center: Managing Steric Hindrance from Sarcosine's N-Methyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sarcosine (B1681465) (N-methylglycine), focusing specifically on managing the steric hindrance from its N-methyl group.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when incorporating sarcosine into my peptide sequence?

A1: The primary difficulty in coupling N-methylated amino acids like sarcosine stems from steric hindrance.[1] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to non-methylated amino acids.[1][2][3] This reduced reactivity is compounded by the lower nucleophilicity of the N-methyl secondary amine. The problem is especially pronounced when coupling an amino acid onto a sarcosine residue already present at the N-terminus of the growing peptide chain.[1]

Q2: My standard coupling reagents (e.g., HBTU, DIC/HOBt) are giving poor results. What should I use instead?

A2: Standard coupling reagents are often insufficient to overcome the steric barrier presented by the N-methyl group.[1] It is highly recommended to use more potent coupling reagents that have demonstrated greater success in these challenging couplings.[1][4] Phosphonium-based reagents (like PyAOP and PyBOP) or specialized aminium/uronium reagents incorporating HOAt (like HATU) are preferred.[3][5] COMU is another highly efficient reagent that offers benefits in terms of safety and solubility.[3]

G cluster_mechanism Mechanism of Steric Hindrance Peptide Resin-Bound Peptide (-NHR) Sarcosine Activated Fmoc-Sar-OH Methyl N-Methyl Group (Steric Shield) HighlyEffective HighlyEffective Effective Effective LessEffective LessEffective caption Reagent Efficacy & Hindrance Mechanism

Caption: Comparative efficacy of coupling reagents and a simplified model of steric hindrance.

Q3: How does the N-methyl group of sarcosine affect the conformation and properties of my peptide?

A3: The N-methyl group has several significant effects:

  • Disruption of Secondary Structure: It eliminates the amide proton, which acts as a hydrogen bond donor. This can disrupt canonical secondary structures like α-helices and β-sheets.[2]

  • Increased Proteolytic Resistance: The methyl group sterically hinders the approach of proteases, making the adjacent peptide bond more resistant to cleavage and increasing the peptide's stability.[2]

  • Enhanced Membrane Permeability: By removing a hydrogen bond donor and increasing lipophilicity, N-methylation can improve a peptide's ability to cross cell membranes.[2]

  • Altered Cis/Trans Amide Bond Isomerism: The steric clash between the N-methyl group and adjacent side chains lowers the energy barrier for rotation around the amide bond, often increasing the population of the cis-amide bond conformation, which can significantly alter the peptide's overall 3D structure and biological activity.

Q4: I am observing deletion sequences or low purity in my final product. What can I do?

A4: Deletion sequences are a direct result of incomplete coupling reactions.[1] To minimize them and improve purity, a multi-pronged approach is necessary:

  • Use a Potent Coupling Reagent: Switch to reagents like HATU, PyAOP, or COMU.[3][5]

  • Perform Double Coupling: Repeat the coupling step for the sarcosine residue to help drive the reaction to completion.[1][6]

  • Increase Reaction Time/Temperature: Extending coupling times (e.g., 2-4 hours or even overnight) can be beneficial.[6][7] Microwave-assisted synthesis can also improve kinetics.[8]

  • Use a Capping Step: After the coupling step, "cap" any unreacted N-terminal amines with a reagent like acetic anhydride. This terminates the incomplete chains, preventing them from reacting further and simplifying the final purification.[6]

  • Accurate Monitoring: The standard ninhydrin (B49086) test does not work for the secondary amine of sarcosine. Use the bromophenol blue test to accurately monitor coupling completion.[1][9]

Troubleshooting Guides

Guide 1: Overcoming Low Coupling Yields

This guide provides a systematic workflow to troubleshoot and resolve low coupling yields when incorporating sarcosine.

G start Low Coupling Yield Observed with Sarcosine q1 Is your coupling reagent HBTU, HCTU, or DIC/HOBt? start->q1 a1_yes Switch to a more potent reagent: HATU, PyAOP, or COMU q1->a1_yes Yes q2 Are you monitoring the reaction? q1->q2 No a1_yes->q2 a2_yes Confirm completion with Bromophenol Blue Test (Ninhydrin is ineffective) q2->a2_yes Yes q3 Is the coupling still incomplete after an extended time? q2->q3 No a2_yes->q3 a3_yes Perform a second coupling (Double Coupling Protocol) q3->a3_yes Yes end Purity Improved Proceed with Synthesis q3->end No a3_yes->end

Caption: Troubleshooting workflow for low coupling yields during sarcosine incorporation.

Data Summary: Coupling Reagent Comparison

The selection of the appropriate coupling reagent is critical. The following table provides a qualitative comparison of commonly used reagents for sterically hindered couplings involving sarcosine.

Coupling ReagentReagent TypeRelative Efficacy for SarcosineKey Considerations
HATU Aminium/UroniumHighly Effective[9]Very fast reactions; recommended for hindered couplings.[5][10]
PyAOP PhosphoniumHighly Effective[1]Especially effective for coupling N-methyl amino acids.[5]
PyBOP/HOAt PhosphoniumHighly Effective[1]The addition of HOAt enhances coupling efficiency.[1]
COMU Aminium/UroniumHighly Effective[3]Safer alternative to HOBt/HOAt-based reagents; good solubility.[3]
BOP-Cl ---EffectiveCan be a useful option for N-methyl amino acid couplings.[1]
HBTU / HCTU Aminium/UroniumLess Effective[1]Often result in low yields and incomplete couplings.[1][9]

Experimental Protocols

Protocol 1: Double Coupling using HATU for Sarcosine Incorporation in SPPS

This protocol outlines a standard procedure for incorporating an Fmoc-protected amino acid onto a resin-bound peptide chain ending in a sarcosine residue.

Materials:

  • Fmoc-protected amino acid (4 eq)

  • HATU (4 eq)[9]

  • N,N-Diisopropylethylamine (DIEA) (8 eq)[9]

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with N-terminal sarcosine

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 15-20 minutes to remove the Fmoc group from the N-terminal sarcosine. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and HATU (4 eq) in DMF. Add DIEA (8 eq) and allow the mixture to pre-activate for 2-5 minutes.[7][9]

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[9]

  • Intermediate Wash: Wash the resin with DMF (3 times) to remove excess reagents.

  • Second Coupling: Repeat steps 3 and 4 to perform the second coupling, driving the reaction to completion.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform the bromophenol blue test to confirm the absence of free secondary amines. A yellow color indicates a complete coupling.[1]

  • Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) and proceed to the next deprotection/coupling cycle.

Protocol 2: Bromophenol Blue Test for Coupling Completion

This test is used to qualitatively assess the presence of unreacted secondary amines (like sarcosine) on the resin.[1]

Materials:

  • Test Solution: 250 mg of bromophenol blue in 50 mL of DMF.[9]

  • Resin sample

  • Methanol (B129727)

Procedure:

  • Remove a small sample of resin beads (1-2 mg) from the reaction vessel.

  • Wash the beads thoroughly with methanol in a small test tube.

  • Add a few drops of the bromophenol blue test solution to the resin sample.

  • Observe the color of the beads and the solution.

    • Yellow: Indicates a complete coupling (no free amine).[1]

    • Blue or Green: Indicates an incomplete coupling (free amine is present).[1]

References

Technical Support Center: Compatibility of Boc-Gly-Sar-OH with Different Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-Gly-Sar-OH in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the coupling of this N-methylated dipeptide to various resins.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of peptides containing the Gly-Sar motif.

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction Steric Hindrance: The N-methyl group on the sarcosine (B1681465) (Sar) residue sterically hinders the approach of the activated amino acid, leading to slower and less efficient coupling.[1] Secondary Structure Formation: Glycine-rich sequences have a propensity to form aggregates on the resin, which can mask reactive sites.Optimize Coupling Reagents: Employ more potent coupling reagents known to be effective for sterically hindered N-methylated amino acids. Recommended options include HATU, HCTU, PyAOP, or PyBOP.[2] Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., from 1-2 hours to 4 hours or even overnight). Gentle heating can also improve reaction kinetics, especially when using microwave-assisted peptide synthesizers.[1] Perform a Double Coupling: For the sarcosine residue, performing the coupling step twice can significantly improve the incorporation rate. Use Chaotropic Salts: The addition of chaotropic agents like LiCl to the coupling solution can help disrupt secondary structures and improve the accessibility of reactive sites.
Poor Crude Purity / Multiple Peaks in HPLC Deletion Sequences: Incomplete coupling of the this compound unit results in peptides lacking this dipeptide. Diketopiperazine (DKP) Formation: The dipeptide sequence is susceptible to cyclization, especially after the deprotection of the N-terminal Boc group of the second amino acid, leading to chain termination.Capping: After the coupling step, treat the resin with an acetylating agent, such as acetic anhydride (B1165640), to cap any unreacted amino groups. This prevents the formation of deletion sequences and simplifies purification. Use 2-Chlorotrityl Chloride Resin: This resin is known to minimize DKP formation due to the steric hindrance provided by the trityl linker.[3][4] Careful Monitoring: Utilize a qualitative test, such as the Kaiser test, to monitor the completion of the coupling reaction. Note that the Kaiser test may give a false negative with N-methylated amines; alternative tests like the chloranil (B122849) test are recommended.
Low Resin Loading Inefficient First Amino Acid Attachment: The initial coupling of the dipeptide to the resin can be challenging, particularly with sterically hindered linkers.Optimize Loading Conditions: For Merrifield resin, the cesium salt method is often effective.[1][5][6] For Wang resin, using DIC/HOBt with a catalytic amount of DMAP is a common approach.[7][8][9] Use Pre-loaded Resins: To bypass initial loading challenges, consider using commercially available pre-loaded resins.
Aggregation During Synthesis Interchain Hydrogen Bonding: Glycine-rich sequences are prone to forming strong intermolecular hydrogen bonds, leading to resin aggregation and poor solvation.Incorporate Backbone Protection: The use of a backbone-protecting group, such as a Dmb or Hmb group on a glycine (B1666218) residue, can disrupt aggregation. High-Swelling Resins: Employ resins with high swelling capacity, such as PEG-based resins, to improve solvent accessibility to the peptide chain.

Frequently Asked Questions (FAQs)

Q1: Which resin is most suitable for synthesizing a peptide containing this compound?

The choice of resin depends on the desired C-terminal functionality and the overall peptide sequence.

  • Merrifield Resin: A classic choice for Boc-based SPPS, yielding a C-terminal carboxylic acid.[10][11] However, it requires strong acid cleavage (e.g., HF), which may not be suitable for all peptides.[10][11]

  • Wang Resin: Also yields a C-terminal carboxylic acid but can be cleaved under milder acidic conditions (e.g., TFA).[4][9] It is a popular choice for Fmoc-based synthesis but is also compatible with Boc strategies. Loading the first amino acid can sometimes be challenging.[4]

  • Rink Amide Resin: Used for the synthesis of peptide amides.[2][12] The first amino acid coupling is a standard amide bond formation, which can be more straightforward than the esterification required for Merrifield and Wang resins.[4]

Q2: What are the best coupling reagents for this compound?

Due to the steric hindrance of the N-methyl group, standard coupling reagents like DIC/HOBt may result in low yields. More powerful uronium/phosphonium salt-based reagents are recommended, such as:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[2]

Q3: How can I monitor the coupling of this compound?

The standard Kaiser (ninhydrin) test is unreliable for secondary amines like sarcosine and will likely give a false negative result. The Chloranil test or the Isatin test are more suitable for detecting unreacted secondary amines.

Q4: Can I use microwave-assisted synthesis for coupling this compound?

Yes, microwave-assisted peptide synthesis can be highly beneficial for coupling sterically hindered amino acids like N-methylated residues. The increased temperature can significantly accelerate the reaction rate and improve coupling efficiency.[1]

Quantitative Data Summary

The following table provides representative data for the loading of this compound onto different resins. These values are illustrative and can vary depending on the specific experimental conditions, resin batch, and analytical methods used.

ResinTypical Loading Capacity (mmol/g)Expected Coupling Efficiency (with optimized reagents)Cleavage ConditionC-Terminal
Merrifield 0.4 - 1.2>90%HFCarboxylic Acid
Wang 0.3 - 0.8>95%TFACarboxylic Acid
Rink Amide 0.3 - 0.7>95%TFAAmide

Experimental Protocols

Protocol 1: Loading of this compound onto Merrifield Resin (Cesium Salt Method)

This protocol is adapted from standard procedures for attaching Boc-amino acids to Merrifield resin.[1][5][6]

  • Resin Swelling: Swell Merrifield resin (1 g) in DMF (10-15 mL) for 1-2 hours in a reaction vessel.

  • Cesium Salt Preparation:

    • Dissolve this compound (1.5 mmol) in a mixture of methanol (B129727) (10 mL) and water (1 mL).

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Remove the solvent by rotary evaporation.

    • Co-evaporate the residue with anhydrous DMF (2 x 10 mL) to ensure it is completely dry.

  • Coupling:

    • Add the dried this compound cesium salt to the swollen resin.

    • Add fresh DMF (10 mL).

    • Shake the mixture at 50°C for 24 hours.

  • Washing:

    • Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and finally methanol (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading capacity using a suitable method (e.g., gravimetric analysis or picric acid titration).

Protocol 2: Coupling of this compound to Rink Amide Resin

This protocol outlines a standard coupling procedure for an N-Boc protected amino acid to an amine-functionalized resin.

  • Resin Swelling: Swell Rink Amide resin (1 g) in DMF (10-15 mL) for 1-2 hours.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to deprotect the amine group, followed by thorough washing with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the solution and vortex briefly.

  • Coupling:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction using the Chloranil test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

Visualizations

SPPS_Workflow Resin Resin (e.g., Merrifield, Wang, Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotect N-terminal Deprotection (if applicable) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate This compound (e.g., HATU/DIEA) Activate->Couple Wash2 Wash Couple->Wash2 Monitor Monitor Coupling (e.g., Chloranil Test) Wash2->Monitor Cap Cap Unreacted Amines (Optional) Monitor->Cap Incomplete Cycle Repeat for Next Amino Acid Monitor->Cycle Complete Cap->Cycle

Caption: General workflow for solid-phase peptide synthesis (SPPS) of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue CheckCoupling Check Coupling Efficiency Start->CheckCoupling LowCoupling Low Coupling CheckCoupling->LowCoupling Yes SideReactions Suspect Side Reactions CheckCoupling->SideReactions No OptimizeReagents Use Stronger Coupling Reagents (HATU, PyBOP) LowCoupling->OptimizeReagents IncreaseTimeTemp Increase Reaction Time/Temp (Microwave) LowCoupling->IncreaseTimeTemp DoubleCouple Perform Double Coupling LowCoupling->DoubleCouple CheckDKP Check for DKP Formation SideReactions->CheckDKP CheckAggregation Check for Aggregation SideReactions->CheckAggregation UseCTC Use 2-Cl-Trt Resin CheckDKP->UseCTC Yes Capping Implement Capping Step CheckDKP->Capping No ChaotropicSalts Add Chaotropic Salts (LiCl) CheckAggregation->ChaotropicSalts Yes HighSwellResin Use High-Swelling Resin CheckAggregation->HighSwellResin Yes

Caption: Troubleshooting decision tree for this compound coupling in SPPS.

References

Validation & Comparative

A Head-to-Head Comparison of Boc-Gly-Sar-OH and Fmoc-Gly-Sar-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical determinant of success. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies represent the two cornerstones of solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison of Boc-Gly-Sar-OH and Fmoc-Gly-Sar-OH, two dipeptide building blocks containing sarcosine (B1681465) (N-methylglycine), with a focus on their performance, supported by experimental data and detailed protocols.

The incorporation of N-methylated amino acids like sarcosine can be challenging due to steric hindrance, making the choice of protecting group and coupling strategy particularly important.

At a Glance: Key Differences

FeatureThis compoundFmoc-Gly-Sar-OH
Nα-Protection Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine)
Deprotection Chemistry Strong acidic conditions (pH 1-2) are required for deprotection.[1]Mild basic conditions (pH 10-12) are used for deprotection.[1]
Orthogonality Partial orthogonality with benzyl-based side-chain protecting groups.[1]Fully orthogonal with acid-labile tert-butyl-based side-chain protecting groups.[2]
Handling of Hydrophobic/Aggregating Sequences Generally more effective; N-terminal protonation after deprotection can reduce aggregation.[3]More prone to aggregation issues, especially with hydrophobic and N-methylated peptides.
Solubility Boc-protected peptides tend to have higher solubility in common SPPS solvents.[3]Fmoc-protected peptides may exhibit lower solubility.[3]
Automation Compatibility Less common for modern automated synthesizers.Standard for automated peptide synthesizers.
Cost Boc-protected amino acids are generally less expensive.[1]Fmoc-protected amino acids are typically more expensive.[1]

Performance Comparison

The selection between this compound and Fmoc-Gly-Sar-OH is often dictated by the specific requirements of the target peptide, including its sequence, length, and the presence of sensitive residues.

Coupling Efficiency

The steric hindrance imparted by the N-methyl group of sarcosine can impede coupling reactions. Both Boc and Fmoc strategies require optimized conditions to achieve high coupling yields.

ParameterThis compoundFmoc-Gly-Sar-OH
Coupling Reagents Traditionally paired with carbodiimides like DCC/HOBt.Compatible with a wide range of modern, highly efficient coupling reagents such as HATU, HBTU, and PyBOP.[1]
Coupling Times May require longer coupling times or double coupling to ensure complete reaction.Generally faster coupling times with modern reagents.
Racemization Risk Generally low for glycine (B1666218) and sarcosine residues.Minimal risk of racemization, especially when using efficient coupling reagents.[1]
Deprotection

The deprotection conditions for Boc and Fmoc groups are fundamentally different and represent a major consideration in choosing a synthetic strategy.

ParameterThis compoundFmoc-Gly-Sar-OH
Deprotection Reagent Strong acids like Trifluoroacetic Acid (TFA).[4]Bases like 20% piperidine (B6355638) in DMF.[4]
Deprotection Time Typically 15-30 minutes.Typically 5-20 minutes.[]
Side Reactions Repeated acid treatment can lead to premature cleavage of acid-labile side-chain protecting groups.Base-catalyzed side reactions like aspartimide formation can occur in susceptible sequences.
Impact on Peptide Aggregation

Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions and low yields. The choice of Nα-protecting group can influence the propensity for aggregation.

The Boc strategy is often favored for the synthesis of hydrophobic peptides that are prone to aggregation.[3] The acidic deprotection step leaves the terminal amine protonated, which can disrupt the intermolecular hydrogen bonding that leads to aggregation.[3] In contrast, the Fmoc strategy, with its neutral deprotection product, can sometimes exacerbate aggregation issues.

Experimental Protocols

Synthesis of this compound

A general protocol for the solution-phase synthesis of this compound is as follows:

  • Activation of Boc-Gly-OH: Dissolve Boc-Gly-OH (1 equivalent) and a coupling agent such as N-hydroxysuccinimide (HOSu) (1.1 equivalents) in a suitable solvent like dioxane. Add a carbodiimide, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), at 0°C and stir for several hours.

  • Coupling with Sarcosine: In a separate flask, dissolve sarcosine (1.2 equivalents) and a base like sodium bicarbonate in a mixture of water and dioxane. Add the activated Boc-Gly-OSu solution to the sarcosine solution and stir overnight at room temperature.

  • Work-up and Purification: Acidify the reaction mixture with a weak acid and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.

Incorporation of this compound in SPPS

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling (this compound, Coupling Reagent) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Washing->Deprotection Next Cycle

Boc-SPPS workflow for peptide elongation.
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM).

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group from the growing peptide chain.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).

  • Coupling: Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add the activated dipeptide solution to the resin and allow it to react for 1-4 hours.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

Synthesis of Fmoc-Gly-Sar-OH

The synthesis of Fmoc-Gly-Sar-OH can be achieved through a similar solution-phase approach:

  • Activation of Fmoc-Gly-OH: Activate Fmoc-Gly-OH using a suitable activating agent, such as by forming the N-hydroxysuccinimide ester (Fmoc-Gly-OSu).

  • Coupling with Sarcosine: React the activated Fmoc-Gly-OSu with sarcosine in the presence of a base.

  • Work-up and Purification: Purify the resulting Fmoc-Gly-Sar-OH using standard extraction and crystallization or chromatographic techniques.

Incorporation of Fmoc-Gly-Sar-OH in SPPS

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling Coupling (Fmoc-Gly-Sar-OH, Coupling Reagent) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Washing->Deprotection Next Cycle

Fmoc-SPPS workflow for peptide elongation.
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin extensively with DMF.

  • Coupling: Dissolve Fmoc-Gly-Sar-OH (2-4 equivalents) and a coupling agent (e.g., HATU) in DMF, along with a base like DIEA. Add this solution to the resin and react for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat the deprotection and coupling cycles for subsequent amino acids.

Signaling Pathways and Logical Relationships

The choice between Boc and Fmoc strategies is a critical decision point in the overall workflow of peptide synthesis, influencing subsequent steps from coupling to final cleavage and purification.

Peptide_Synthesis_Strategy Start Peptide Synthesis Planning Strategy Choice of Protecting Group Strategy Start->Strategy Boc This compound Strategy->Boc Aggregation-prone sequence Fmoc Fmoc-Gly-Sar-OH Strategy->Fmoc Mild conditions required Boc_SPPS Boc-SPPS Protocol Boc->Boc_SPPS Fmoc_SPPS Fmoc-SPPS Protocol Fmoc->Fmoc_SPPS Cleavage Final Cleavage and Deprotection Boc_SPPS->Cleavage Fmoc_SPPS->Cleavage HF_Cleavage HF or TFMSA Cleavage Cleavage->HF_Cleavage Boc Strategy TFA_Cleavage TFA Cleavage Cleavage->TFA_Cleavage Fmoc Strategy Purification Peptide Purification (HPLC) HF_Cleavage->Purification TFA_Cleavage->Purification

Decision workflow for peptide synthesis strategy.

Conclusion

The choice between this compound and Fmoc-Gly-Sar-OH in peptide synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific context of the synthesis. The Boc strategy, while older, remains a powerful tool for managing difficult sequences prone to aggregation. Its robust nature and the potential for higher solubility of protected intermediates make it a valuable option. Conversely, the Fmoc strategy offers the advantages of milder deprotection conditions, orthogonality with common side-chain protecting groups, and seamless integration with automated synthesis platforms, making it the more prevalent choice in modern peptide chemistry.[2]

For the synthesis of peptides containing the Gly-Sar motif, careful consideration of the overall peptide sequence and the desired final product will guide the researcher to the most appropriate and efficient synthetic route.

References

Validating Boc-Gly-Sar-OH Synthesis: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous analytical validation is paramount in peptide synthesis. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the validation of Boc-Gly-Sar-OH, a protected dipeptide. We present supporting experimental data for the starting materials and predicted data for the product, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Comparison: A Tale of Two Techniques

The successful synthesis of this compound from Boc-Gly-OH and Sarcosine (B1681465) (N-methylglycine) can be effectively monitored and validated by observing characteristic changes in their respective NMR and IR spectra. The formation of the amide (peptide) bond introduces new spectral features while causing the disappearance or shifting of signals from the starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

¹H NMR Spectroscopy Data Summary

CompoundKey ProtonsExpected Chemical Shift (δ, ppm)Notes
Boc-Gly-OH Boc group (-C(CH₃)₃)~1.45 (s, 9H)A strong singlet characteristic of the tert-butoxycarbonyl protecting group.
Glycine (B1666218) α-CH₂~3.85 (d, 2H)A doublet due to coupling with the adjacent N-H proton.
Sarcosine N-CH₃~2.73 (s, 3H)A singlet corresponding to the N-methyl group.[1]
Sarcosine α-CH₂~3.60 (s, 2H)A singlet for the methylene (B1212753) protons adjacent to the carboxyl group.[1]
This compound (Predicted) Boc group (-C(CH₃)₃)~1.45 (s, 9H)Expected to remain unchanged from the starting material.
Glycine α-CH₂~3.9-4.1 (d, 2H)A downfield shift is anticipated upon peptide bond formation.
Sarcosine N-CH₃~2.9-3.1 (s, 3H)A slight downfield shift is expected due to the influence of the new amide bond.
Sarcosine α-CH₂~4.0-4.2 (s, 2H)A significant downfield shift is predicted as this group is now adjacent to the newly formed amide carbonyl.

¹³C NMR Spectroscopy Data Summary

CompoundKey CarbonsExpected Chemical Shift (δ, ppm)Notes
Boc-Gly-OH Boc group (-C(CH₃)₃)~28.5Characteristic signal for the methyl carbons of the Boc group.
Boc group (quaternary C)~80.0Signal for the quaternary carbon of the Boc group.
Glycine α-CH₂~42.5
Glycine C=O~173.0Carboxyl carbon.
Sarcosine N-CH₃~35.6[1]
Sarcosine α-CH₂~53.7[1]
Sarcosine C=O~174.1Carboxyl carbon.[1]
This compound (Predicted) Boc group (-C(CH₃)₃)~28.5
Boc group (quaternary C)~80.2
Glycine α-CH₂~43.0
Glycine C=O~170.0Shifted upfield upon amide bond formation.
Sarcosine N-CH₃~36.0
Sarcosine α-CH₂~52.0
Sarcosine C=O~175.0Carboxyl carbon of the dipeptide.
Amide C=O~169.5The newly formed amide carbonyl.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key transformation in this synthesis is the formation of an amide bond, which has a characteristic absorption band.

FTIR Spectroscopy Data Summary

CompoundKey Functional GroupCharacteristic Absorption (cm⁻¹)Notes
Boc-Gly-OH O-H stretch (Carboxylic Acid)3300-2500 (broad)A very broad band indicative of hydrogen-bonded carboxylic acid.
C=O stretch (Carboxylic Acid)~1740
N-H stretch (Amide)~3350From the Boc-protected amine.
C=O stretch (Urethane)~1690Carbonyl of the Boc group.
Sarcosine O-H stretch (Carboxylic Acid)3400-2400 (broad)Broad absorption due to the carboxylic acid.
C=O stretch (Carboxylic Acid)~1730
N-H stretch (Secondary Amine Salt)2800-2200 (broad)Often appears as broad bands in the fingerprint region for amino acids in their zwitterionic form.
This compound (Predicted) O-H stretch (Carboxylic Acid)3300-2500 (broad)Retained from the sarcosine moiety.
C=O stretch (Carboxylic Acid)~1735
N-H stretch (Amide)~3300From the glycine amide.
C=O stretch (Amide I band)~1650A strong band characteristic of the newly formed peptide bond.
C=O stretch (Urethane)~1690From the Boc group.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate spectroscopic analysis.

Synthesis of this compound via EDC/HOBt Coupling

This procedure is a standard method for peptide bond formation.

  • Dissolution of Reactants: In a round-bottom flask, dissolve Sarcosine (1.0 equivalent) and Boc-Gly-OH (1.1 equivalents) in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Coupling Agents: Cool the solution to 0 °C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 equivalents) to the reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (Boc-Gly-OH, Sarcosine, or the purified this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups of interest.

Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound synthesis.

G cluster_0 Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation BocGly Boc-Gly-OH Coupling EDC/HOBt Coupling BocGly->Coupling Sar Sarcosine Sar->Coupling Product This compound Coupling->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR CompareNMR Compare NMR Spectra: - Disappearance of starting material signals - Appearance of new product signals - Chemical shift changes NMR->CompareNMR CompareIR Compare IR Spectra: - Disappearance of starting material bands - Appearance of amide I band IR->CompareIR Validation Validation of Synthesis CompareNMR->Validation CompareIR->Validation

References

A Comparative Analysis of Gly-Sar and Gly-Gly Dipeptides for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of small peptides is crucial for applications ranging from nutrient absorption studies to the design of peptide-based therapeutics. This guide provides a detailed comparative analysis of two fundamental dipeptides: Glycyl-glycine (Gly-Gly) and Glycylsarcosine (Gly-Sar). The key distinctions in their chemical structure lead to significant differences in their biological transport, stability, and utility as research tools.

This analysis synthesizes experimental data to highlight the performance differences between Gly-Sar and Gly-Gly, focusing on their physicochemical properties, interaction with the intestinal peptide transporter PEPT1, and their relative stability against enzymatic degradation.

Physicochemical Properties: A Subtle Structural Shift with Major Consequences

Gly-Sar (N-methylglycylglycine) differs from Gly-Gly by a single methyl group on the nitrogen atom of the peptide bond. This N-methylation is a critical structural modification that profoundly influences the dipeptide's characteristics.

PropertyGlycylsarcosine (Gly-Sar)Glycyl-glycine (Gly-Gly)Data Source(s)
Molecular Formula C5H10N2O3C4H8N2O3[1][2]
Molecular Weight 146.14 g/mol 132.12 g/mol [1][2]
Appearance White to off-white powderWhite crystalline powder[1][2]
Water Solubility SolubleSoluble (176 mg/ml)[1][2]
pKa Values Not explicitly found3.14, 8.17[2]
Key Structural Feature N-methylated peptide bondStandard peptide bond[3][4]

Intestinal Permeability and PEPT1-Mediated Transport

The primary mechanism for the intestinal absorption of di- and tripeptides is the proton-coupled oligopeptide transporter 1 (PEPT1), also known as SLC15A1.[5] Both Gly-Sar and Gly-Gly are substrates for PEPT1, but their transport kinetics and stability within the experimental system differ significantly. Gly-Sar is widely recognized as a model substrate for studying PEPT1 due to its high stability.[3][4]

Transport Kinetics

The affinity of these dipeptides for the PEPT1 transporter is described by the Michaelis-Menten constant (Km). A lower Km value indicates a higher affinity. While experimental conditions vary between studies, a general comparison can be made.

DipeptideTransporterKm (Michaelis-Menten Constant)Experimental SystemData Source(s)
Gly-Sar PEPT10.86 mM - 9.96 mMCaco-2 cells, Mouse jejunum[3][6]
Gly-Gly PEPT1~5.4 mMhPEPT1 expressed in CHO cells[7]

Note: The wide range for Gly-Sar's Km reflects the variability in experimental systems and conditions reported in the literature.

Gly-Gly has been shown to competitively inhibit the transport of Gly-Sar, confirming that they both compete for the same transporter.[8]

PEPT1_Transport_Mechanism cluster_membrane Apical Membrane of Intestinal Epithelial Cell cluster_lumen Intestinal Lumen (Acidic pH) cluster_cytosol Cytosol (Neutral pH) PEPT1 PEPT1 (SLC15A1) Proton-Coupled Oligopeptide Transporter GlySar_in Gly-Sar PEPT1->GlySar_in GlyGly_in Gly-Gly PEPT1->GlyGly_in GlySar Gly-Sar GlySar->PEPT1 High Stability High Affinity GlyGly Gly-Gly GlyGly->PEPT1 Low Stability Lower Affinity H_ion H+ H_ion->PEPT1 Co-transport Gly_in Glycine GlySar_in->Gly_in Resistant to Hydrolysis Sar_in Sarcosine GlySar_in->Sar_in Hydrolysis Cytosolic Peptidases GlyGly_in->Hydrolysis Rapid Hydrolysis Hydrolysis->Gly_in 2x Glycine

PEPT1-mediated transport of Gly-Sar and Gly-Gly.

Enzymatic Stability: The Decisive Advantage of N-Methylation

The most significant difference in performance between Gly-Sar and Gly-Gly is their stability against enzymatic degradation. The standard peptide bond in Gly-Gly is susceptible to rapid hydrolysis by peptidases present in the intestinal brush border and within enterocytes. In contrast, the N-methylated peptide bond of Gly-Sar provides steric hindrance, making it highly resistant to cleavage by these enzymes.[3][4]

This resistance to degradation makes Gly-Sar an ideal probe for transport studies, as the measured flux across a cell monolayer accurately reflects the transport of the intact dipeptide. The rapid hydrolysis of Gly-Gly complicates such measurements, as it is challenging to distinguish between the transport of the intact dipeptide and the transport of its constituent amino acid (glycine) following degradation.

DipeptideKey Structural FeatureSusceptibility to PeptidasesConsequence for Experimental Use
Gly-Sar N-methylated peptide bondHighly ResistantAccurately measures intact peptide transport; considered the "gold standard" for PEPT1 studies.[3][4]
Gly-Gly Standard peptide bondHighly SusceptibleTransport measurements are confounded by rapid hydrolysis into glycine.

Experimental Protocols

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal drug absorption. When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Objective: To determine the apparent permeability coefficient (Papp) of a dipeptide across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above a predetermined threshold (e.g., 250 Ω·cm²) indicates a well-formed barrier. The permeability of a paracellular marker, such as Lucifer Yellow or [¹⁴C]-mannitol, is also assessed to confirm low paracellular leakage.

  • Transport Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) is prepared. For apical-to-basolateral (A-B) transport studies mimicking intestinal absorption, the apical buffer is adjusted to pH 6.0-6.5 to provide the proton gradient necessary for PEPT1 activity, while the basolateral buffer is maintained at pH 7.4.

  • Dosing and Sampling:

    • The culture medium is replaced with the pre-warmed transport buffer, and the cells are allowed to equilibrate.

    • The dipeptide solution (e.g., 1 mM Gly-Sar or Gly-Gly) is added to the apical (donor) chamber.

    • At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes), samples are collected from the basolateral (receiver) chamber. The volume removed is replaced with fresh buffer to maintain a constant volume.

    • A sample from the donor chamber is also taken at the beginning and end of the experiment to assess compound stability.

  • Sample Analysis: The concentration of the dipeptide in the collected samples is quantified using a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

  • Papp Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt: The steady-state flux of the dipeptide across the monolayer (μmol/s).

    • A: The surface area of the filter membrane (cm²).

    • C₀: The initial concentration of the dipeptide in the donor chamber (μmol/cm³).

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days (Differentiation) A->B C Verify monolayer integrity (TEER & Lucifer Yellow) B->C D Equilibrate with transport buffer (Apical pH 6.5, Basolateral pH 7.4) C->D E Add dipeptide solution to apical side (C₀) D->E F Incubate at 37°C with gentle shaking E->F G Collect samples from basolateral side over time F->G H Quantify dipeptide concentration (LC-MS/MS) G->H I Calculate flux (dQ/dt) H->I J Calculate Papp value I->J

Workflow for a Caco-2 cell permeability assay.

Conclusion

  • Gly-Sar stands out as a superior tool for studying PEPT1-mediated transport and intestinal permeability. Its N-methylated peptide bond confers high enzymatic stability, ensuring that experimental results reflect the transport of the intact molecule. This makes it an invaluable model substrate for characterizing transporter kinetics and screening for drug interactions.

  • Gly-Gly , being the simplest natural dipeptide, is highly susceptible to enzymatic hydrolysis. While it is transported by PEPT1, its rapid degradation complicates the interpretation of permeability studies. Its primary relevance is as a basic dipeptide structure, but it is less suitable for quantitative transport assays where stability is paramount.

For drug development professionals, the N-methylation strategy seen in Gly-Sar is a key example of how to enhance the metabolic stability of peptide-based drugs, potentially improving their oral bioavailability. The choice between these dipeptides is therefore clear: for robust, reproducible, and easily interpretable data on peptide transport, Gly-Sar is the unequivocally superior candidate.

References

A Comparative Guide to the Enzymatic Stability of Peptides Containing the Gly-Sar Motif

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based therapeutics, achieving metabolic stability is a paramount challenge that often dictates the success or failure of a drug candidate. Peptides, while offering high specificity and potency, are frequently hampered by their susceptibility to rapid degradation by proteases in the body, leading to short biological half-lives.[1][2][3] A key strategy to overcome this limitation is the chemical modification of the peptide backbone to render it resistant to enzymatic cleavage. This guide provides a comparative analysis of the Gly-Sar (Glycine-Sarcosine) dipeptide motif, a well-established method for enhancing peptide stability.

The introduction of sarcosine (B1681465) (N-methylglycine) into a peptide sequence creates an N-methylated peptide bond. This modification confers exceptional resistance to a wide range of peptidases.[4][5] The methyl group on the nitrogen atom of the peptide bond provides steric hindrance, physically blocking the access of proteolytic enzymes to the cleavage site, thereby preventing degradation.[4] Consequently, peptides incorporating the Gly-Sar motif exhibit significantly improved stability, making them valuable tools for studying biological systems and promising candidates for drug development.[5][6]

Comparative Stability Data

The enhanced stability of peptides containing the Gly-Sar motif is evident when compared to unmodified peptides or those with alternative modifications. While specific half-life values are highly sequence- and assay-dependent, the following table provides a conceptual comparison based on established principles of peptide chemistry.

Peptide Sequence ExampleModification StrategyExpected Relative Stability in SerumRationale for Stability
H₂N-Ala-Gly-Gly-Phe-COOHUnmodified (Control)LowThe Gly-Gly peptide bond is highly susceptible to cleavage by various endogenous proteases.
H₂N-Ala-Gly-Sar -Phe-COOHN-Methylation (Gly-Sar) High The N-methyl group on the sarcosine residue sterically hinders protease access to the peptide bond, significantly inhibiting enzymatic degradation.[4]
H₂N-Ala-Gly-(D-Ala)-Phe-COOHD-Amino Acid SubstitutionHighProteases are stereospecific and generally cannot recognize or cleave peptide bonds involving D-amino acids.[7]
Ac-Ala-Gly-Gly-Phe-NH₂Terminal CappingModerateN-terminal acetylation and C-terminal amidation protect against exopeptidases but not endopeptidases that cleave internal bonds.[7][8]

Experimental Protocols

A standardized in vitro enzymatic stability assay is crucial for evaluating and comparing the resistance of different peptide sequences to degradation.

1. In Vitro Peptide Stability Assay in Human Serum

This protocol details a typical experiment to determine the half-life of a peptide in a biologically relevant matrix.

a. Materials:

  • Test Peptide (e.g., containing Gly-Sar) and Control Peptide

  • Human Serum (commercially sourced)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% (v/v) Trichloroacetic Acid (TCA) in water or Acetonitrile (B52724) with 1% Trifluoroacetic Acid (TFA)

  • Low-binding microcentrifuge tubes

  • Incubator or water bath set to 37°C

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column[9][10]

b. Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides (e.g., 1 mM) in an appropriate solvent like water or PBS.

  • Incubation: In a low-binding microcentrifuge tube, mix the peptide stock solution with human serum to a final peptide concentration of 100 µM. A common ratio is 1:1 (v/v) peptide solution to serum.[11]

  • Time Course: Incubate the mixture at 37°C with gentle agitation.[11]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

  • Reaction Quenching & Protein Precipitation: Immediately add the aliquot to a tube containing an equal or greater volume of cold quenching solution (e.g., 200 µL of Acetonitrile/TFA) to stop all enzymatic activity and precipitate serum proteins.[11] Using organic solvents for precipitation is often preferred to strong acids to prevent loss of the analyte.[1][2]

  • Centrifugation: Vortex the quenched sample and incubate on ice for at least 20 minutes. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[11]

  • Sample Analysis: Carefully collect the supernatant, which contains the remaining peptide, and transfer it to an HPLC vial for analysis.

2. Analytical Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for quantifying the remaining intact peptide at each time point.[9][12][13]

a. Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[5]

  • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 60%) over 20-30 minutes. Shallow gradients are often optimal for peptide separation.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210-230 nm.[9]

  • Injection Volume: 20-50 µL.

b. Data Analysis:

  • The percentage of intact peptide remaining at each time point is calculated by comparing the peak area of the peptide at that time point to the peak area at time zero.

  • The natural logarithm of the percentage of remaining peptide is plotted against time.

  • The degradation rate constant (k) is determined from the slope of the resulting line.

  • The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k .

Visualizations

Mechanism of Gly-Sar Mediated Protease Resistance

cluster_0 Standard Peptide Bond (e.g., Gly-Gly) cluster_1 N-Methylated Bond (Gly-Sar) P1 Protease Active Site S1 Peptide Substrate (Gly-Gly bond) P1->S1 Access & Cleavage P2 Protease Active Site S2 Peptide Substrate (Gly-Sar bond) P2->S2 Access Blocked Methyl CH₃ Group (Steric Hindrance)

Caption: Steric hindrance from the N-methyl group in Sarcosine blocks protease access.

Workflow for a Peptide Enzymatic Stability Assay

A 1. Mix Peptide with Human Serum B 2. Incubate at 37°C A->B C 3. Collect Aliquots at Timed Intervals B->C D 4. Quench Reaction & Precipitate Proteins (e.g., with cold ACN/TFA) C->D E 5. Centrifuge to Pellet Proteins D->E F 6. Analyze Supernatant by RP-HPLC E->F G 7. Quantify Peak Area & Calculate Half-Life (t½) F->G

Caption: Standard experimental workflow for determining peptide stability in serum.

References

A Comparative Guide to the Biological Activity of Sarcosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sarcosine (B1681465), an N-methylated derivative of glycine (B1666218), into peptide structures has emerged as a compelling strategy in peptide-based drug design. This modification can significantly influence the biological activity, conformational flexibility, and proteolytic stability of peptides. This guide provides a comparative analysis of the biological activities of sarcosine-containing peptides against their non-sarcosine counterparts, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative biological activity of representative sarcosine-containing peptides compared to their parent compounds across various therapeutic areas.

Peptide/CompoundTarget/ActivityOrganism/Cell LineQuantitative Metric (IC50/EC50/MIC)Reference Peptide/CompoundQuantitative Metric (IC50/EC50/MIC)Fold Change
Antimicrobial Activity
Esc(1-21) analog with Aib at position 8AntibacterialS. aureus ATCC 25923MIC: 12.5 µMEsc(1-21) (parent peptide)MIC: >100 µM>8-fold increase in potency[1]
Neurological Activity
SarcosineNMDA Receptor Co-agonistCultured mouse hippocampal neuronsEC50: 26 ± 3 µMGlycineEC50: 61 ± 8 nM~430-fold lower potency
Anticancer Activity
Zelkovamycin Analogue 21CytotoxicityHuh-7 (human liver cancer)IC50: >50 µMNot directly comparedNot applicableData not available[2]
SarcosineSensitization to Cisplatin-induced FerroptosisLung Adenocarcinoma CellsNot specifiedNot applicableNot applicableEnhances chemosensitivity[3]

Key Biological Activities and Mechanisms of Action

The inclusion of sarcosine can modulate the biological activity of peptides through various mechanisms, primarily by altering their conformational properties and receptor interactions.

Neurological Activity: Modulation of the NMDA Receptor

Sarcosine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial receptor in the central nervous system involved in synaptic plasticity, learning, and memory. While it binds to the same site as glycine, its potency is significantly lower. However, sarcosine's role as an inhibitor of the glycine transporter type 1 (GlyT1) can increase synaptic glycine concentrations, thereby indirectly potentiating NMDA receptor function.[4] This dual activity has generated interest in its potential therapeutic applications for neurological and psychiatric disorders.[3]

The binding of glutamate (B1630785) and a co-agonist like glycine or sarcosine to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events.

NMDA_Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDA_R Binds Sarcosine Sarcosine / Glycine Sarcosine->NMDA_R Binds (Co-agonist) Downstream Downstream Signaling (e.g., CaMKII, CREB activation, Synaptic Plasticity) Ca_ion->Downstream Activates

NMDA Receptor Signaling Pathway
Anticancer Activity: Induction of Ferroptosis

Recent studies have highlighted the role of sarcosine in sensitizing cancer cells to chemotherapy. In lung adenocarcinoma, sarcosine promotes a type of iron-dependent programmed cell death called ferroptosis.[3] It achieves this through a dual mechanism involving the production of reactive oxygen species (ROS) and the modulation of iron export.[3] While the direct anticancer activity of many sarcosine-containing peptides is still under extensive investigation, their ability to enhance the efficacy of existing cancer therapies is a promising area of research.[2]

Sarcosine can rewire cellular metabolism, leading to an accumulation of mitochondrial ROS and increased iron levels, which ultimately trigger ferroptosis.

Ferroptosis_Pathway Sarcosine Sarcosine Metabolic_Shift Metabolic Rewiring (Glycolysis to Oxidative Phosphorylation) Sarcosine->Metabolic_Shift NMDAR NMDA Receptor Activation Sarcosine->NMDAR Mito_ROS Mitochondrial ROS Accumulation Metabolic_Shift->Mito_ROS Lipid_Peroxidation Lipid Peroxidation Mito_ROS->Lipid_Peroxidation Iron_Export Inhibition of Iron Export NMDAR->Iron_Export Iron_Export->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Sarcosine-Induced Ferroptosis Pathway
Antimicrobial Activity: Membrane Disruption

The incorporation of sarcosine or its analogs into antimicrobial peptides (AMPs) can enhance their efficacy, particularly against Gram-positive bacteria. For instance, substituting a glycine residue with α-aminoisobutyric acid (Aib), a structural analog of sarcosine, in the peptide Esc(1-21) dramatically increased its activity against Staphylococcus aureus.[1] The mechanism of action for many AMPs involves the direct disruption of the bacterial cell membrane. Their cationic nature facilitates interaction with the negatively charged bacterial membrane, leading to pore formation and cell lysis.

This diagram illustrates the general mechanism by which many cationic antimicrobial peptides disrupt bacterial membranes.

Antimicrobial_Mechanism cluster_steps Mechanism of Action AMP Cationic Sarcosine- Containing Peptide Interaction Electrostatic Interaction AMP->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Disruption (Pore Formation) Interaction->Disruption Lysis Cell Lysis Disruption->Lysis

Antimicrobial Peptide Mechanism

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with various concentrations of sarcosine-containing peptide B->C D 4. Incubate for a defined period (e.g., 48h) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h to allow formazan (B1609692) formation E->F G 7. Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H 8. Measure absorbance at ~570 nm using a microplate reader G->H I 9. Calculate IC50 values H->I

MTT Assay Experimental Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution Assay for MIC)

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_workflow MIC Assay Workflow A 1. Prepare serial dilutions of the sarcosine-containing peptide in a 96-well plate B 2. Inoculate each well with a standardized bacterial suspension A->B C 3. Include positive (no peptide) and negative (no bacteria) controls B->C D 4. Incubate at 37°C for 18-24h C->D E 5. Visually inspect for bacterial growth (turbidity) D->E F 6. Determine the MIC: the lowest concentration with no visible growth E->F

MIC Assay Experimental Workflow
Neurological Activity Assessment (Whole-Cell Patch-Clamp Electrophysiology)

This technique is used to measure ion currents across the cell membrane of individual neurons, allowing for the characterization of receptor activity.

Patch_Clamp_Workflow cluster_workflow Patch-Clamp Electrophysiology Workflow A 1. Prepare cultured neurons (e.g., hippocampal neurons) B 2. Obtain a whole-cell patch clamp configuration on a neuron A->B C 3. Perfuse the cell with a solution containing NMDA B->C D 4. Apply different concentrations of sarcosine or glycine C->D E 5. Record the resulting ion currents D->E F 6. Analyze the current-voltage relationship and calculate EC50 E->F

Patch-Clamp Electrophysiology Workflow

References

A Comparative Guide to High-Purity Boc-Gly-Sar-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is critical to achieving high yield, purity, and overall success, particularly when dealing with challenging sequences. This guide provides an in-depth comparison of using high-purity Boc-Gly-Sar-OH as a dipeptide building block versus alternative strategies in solid-phase peptide synthesis (SPPS).

The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), is a common strategy to enhance the metabolic stability and pharmacokinetic properties of peptide-based therapeutics. However, the secondary amine of sarcosine presents a steric hindrance that can lead to incomplete coupling reactions and the formation of deletion sequences. Utilizing a pre-formed dipeptide like this compound can be an effective strategy to circumvent these challenges.

Certificate of Analysis: A Benchmark for Quality

A Certificate of Analysis (CoA) provides critical data on the purity and quality of a synthesis reagent. Below is a comparison of typical specifications for high-purity this compound and its constituent amino acids, as well as its Fmoc-protected alternative.

Table 1: Representative Certificate of Analysis Data

ParameterThis compoundBoc-Gly-OHBoc-Sar-OHFmoc-Gly-Sar-OH
Appearance White to off-white powderWhite crystalline powderWhite to off-white powderWhite to off-white powder
Purity (HPLC) ≥ 98.0%≥ 99.0%[1][2]≥ 99.0%[3]≥ 98.0%
Molecular Formula C₁₀H₁₈N₂O₅C₇H₁₃NO₄[1][2]C₈H₁₅NO₄[3]C₂₀H₂₀N₂O₅
Molecular Weight 246.26 g/mol 175.18 g/mol [1][2]189.21 g/mol [3]368.38 g/mol
Melting Point Not specified86-89 °C[1]88-90 °C[3]Not specified
Solubility Soluble in DMF, DCMSoluble in water, methanolSoluble in DMF, DCMSoluble in DMF

Performance Comparison: Dipeptide vs. Stepwise Coupling

The primary advantage of using this compound is the circumvention of the difficult coupling step onto the N-methylated sarcosine residue. This can lead to a higher overall yield and purity of the final peptide. The alternative, a stepwise coupling of individual amino acids, requires careful optimization of coupling reagents and conditions to achieve a satisfactory outcome.

Table 2: Performance Comparison of Synthetic Strategies for a Gly-Sar Motif

Performance MetricThis compound Dipeptide CouplingStepwise Coupling (Boc-Gly-OH + Boc-Sar-OH)Fmoc-Based Stepwise Coupling
Coupling Efficiency High (single coupling step for the dipeptide)Variable (coupling to Sar can be inefficient)Challenging (requires potent coupling reagents)
Potential Side Reactions Minimal at the Gly-Sar junctionDeletion of Gly, incomplete coupling to SarDiketopiperazine formation at the dipeptide stage
Synthesis Time Reduced (fewer coupling cycles)Increased (additional coupling and deprotection cycles)Standard
Reagent Cost Higher initial cost for the dipeptideLower cost for individual amino acidsGenerally higher than Boc-amino acids[4]
Overall Yield & Purity Potentially higher due to improved efficiencyPotentially lower due to incomplete reactionsDependent on optimization of coupling conditions

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase peptide synthesis to incorporate a Gly-Sar motif using this compound and the alternative stepwise Boc-strategy.

Protocol 1: this compound Dipeptide Coupling
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM).

  • Deprotection: Remove the N-terminal Boc group from the resin-bound amino acid with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling:

    • Dissolve this compound (2-3 equivalents) and a coupling agent (e.g., HBTU/HOBt or DCC/HOBt) in N,N-dimethylformamide (DMF).

    • Add the activated dipeptide solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF, DCM, and isopropanol.

Protocol 2: Stepwise Boc-Amino Acid Coupling
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling of Boc-Sar-OH:

    • Dissolve Boc-Sar-OH (3-5 equivalents) and a potent coupling reagent (e.g., HATU) in DMF.

    • Add the activated amino acid solution to the resin and allow to react for 2-4 hours. Double coupling may be necessary.

  • Washing and Deprotection: Wash the resin and remove the Boc group from the newly coupled sarcosine.

  • Coupling of Boc-Gly-OH:

    • Dissolve Boc-Gly-OH (2-3 equivalents) with a standard coupling agent in DMF.

    • Add the activated amino acid to the resin and react for 1-2 hours.

  • Washing: Wash the resin as described previously.

Mandatory Visualizations

experimental_workflow cluster_dipeptide This compound Dipeptide Strategy cluster_stepwise Stepwise Coupling Strategy d1 Resin-Bound Peptide (Boc-deprotected) d2 Couple This compound d1->d2 d3 Wash d2->d3 d4 Continue Synthesis d3->d4 s1 Resin-Bound Peptide (Boc-deprotected) s2 Couple Boc-Sar-OH s1->s2 s3 Wash & Deprotect s2->s3 s4 Couple Boc-Gly-OH s3->s4 s5 Wash s4->s5 s6 Continue Synthesis s5->s6

Caption: Comparative workflow for dipeptide vs. stepwise coupling.

logical_relationship This compound This compound Higher_Purity Higher_Purity This compound->Higher_Purity leads to Fewer_Steps Fewer_Steps This compound->Fewer_Steps involves Stepwise_Coupling Stepwise Coupling More_Side_Reactions More_Side_Reactions Stepwise_Coupling->More_Side_Reactions can cause More_Steps More_Steps Stepwise_Coupling->More_Steps involves Fmoc_Strategy Fmoc Strategy Fmoc_Strategy->Stepwise_Coupling often uses Milder_Conditions Milder_Conditions Fmoc_Strategy->Milder_Conditions uses

Caption: Logical relationships of peptide synthesis strategies.

References

A Comparative Guide to Validated Analytical Methods for Boc-Gly-Sar-OH Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of peptide intermediates like Boc-Gly-Sar-OH is critical for quality control and reaction monitoring. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), that can be validated for this purpose. While specific validated methods for this compound are not extensively published, this guide is based on established methodologies for similar N-terminally protected dipeptides.

Quantitative Performance Comparison

The choice of analytical method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods tailored for the quantification of a small peptide derivative like this compound.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
**Linearity (R²) **> 0.995> 0.998
Lower Limit of Quantification (LLOQ) ~1 µg/mL~0.1 ng/mL[1]
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Selectivity ModerateHigh
Throughput ModerateHigh (with automation)

Experimental Workflow

A generalized workflow for the quantification of this compound is depicted below. This process includes sample preparation, chromatographic separation, detection, and data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Sample Collection (e.g., reaction mixture) Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection HPLC/LC-MS Injection Filtration->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

A Guide to Characterizing Cross-Reactivity of Antibodies Against Gly-Sar Motifs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A comprehensive search of publicly available scientific literature and commercial product data did not yield specific cross-reactivity studies for antibodies targeting the Glycyl-Sarcosine (Gly-Sar) dipeptide motif. This suggests that antibodies developed specifically against this small, likely non-immunogenic motif are not widely available or characterized. The Gly-Sar motif is more likely to be part of a larger antigenic peptide sequence used to generate antibodies. In such cases, the antibody's specificity is directed against a larger epitope that includes the Gly-Sar sequence.

This guide is intended for researchers, scientists, and drug development professionals who may have developed an antibody against a Gly-Sar-containing peptide and wish to characterize its cross-reactivity. It provides a framework of standard methodologies, data presentation formats, and conceptual workflows to rigorously assess antibody specificity.

Experimental Protocols for Cross-Reactivity Assessment

Characterizing the cross-reactivity of an antibody is crucial to ensure it binds specifically to its intended target with minimal off-target interactions.[1][2] The following are detailed protocols for standard immunoassays used to determine antibody specificity.

Competitive ELISA for Quantitative Cross-Reactivity

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying the cross-reactivity of an antibody against structurally similar antigens.[1] The assay measures how effectively various competitor peptides (or proteins) inhibit the binding of the antibody to its primary target antigen.

Methodology:

  • Antigen Coating:

    • Prepare a solution of the primary target peptide (the Gly-Sar containing immunogen) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6).[3][4]

    • Add 100 µL of the antigen solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.[4]

    • Remove the coating solution and wash the wells three times with 200 µL of wash buffer (PBS with 0.05% Tween-20, PBST).[3]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBST) to each well to prevent non-specific binding.[4]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competitive Inhibition:

    • Prepare serial dilutions of the competitor peptides (e.g., peptides with single amino acid substitutions, scrambled sequences, or structurally related molecules) in an antibody dilution buffer (e.g., 3% BSA in PBST).[4]

    • In separate tubes, pre-incubate a constant, sub-saturating concentration of the anti-Gly-Sar antibody with each dilution of the competitor peptides for 1-2 hours at room temperature.

    • Add 100 µL of these antibody-competitor mixtures to the corresponding wells of the antigen-coated plate. Include a control with antibody only (no competitor).

    • Incubate for 1 hour at 37°C.[4]

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in antibody dilution buffer.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with PBST.

    • Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding 50-100 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Plot the absorbance values against the log of the competitor peptide concentration.

    • Calculate the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the antibody binding to the coated antigen.

    • The percentage of cross-reactivity can be calculated using the formula: (IC50 of primary antigen / IC50 of competitor peptide) x 100%

Western Blot for Specificity Against Whole Proteins

Western blotting is used to assess the antibody's ability to recognize the target motif within a full-length protein context and to check for off-target binding to other proteins in a complex mixture, such as a cell lysate.

Methodology:

  • Sample Preparation: Prepare protein lysates from cells or tissues that are known to express (positive control) and not express (negative control) the target protein.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Gly-Sar antibody at an optimized dilution in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A specific antibody should produce a single band at the expected molecular weight of the target protein in the positive control lane and no band in the negative control lane.

Data Presentation

Quantitative cross-reactivity data should be summarized in a clear and concise table. This allows for easy comparison of the antibody's binding affinity towards different molecules.

Table 1: Quantitative Cross-Reactivity of Anti-Gly-Sar Antibody (Example)

Competitor Peptide/ProteinSequence ModificationIC50 (nM)% Cross-Reactivity
Primary Target Peptide (Reference Sequence) 10.5 100%
Competitor 1Gly -> Ala substitution550.21.9%
Competitor 2Sar -> Ala substitution> 10,000< 0.1%
Competitor 3Scrambled Sequence> 10,000< 0.1%
Related Protein XContains Gly-Ala motif8,7500.12%
Unrelated Protein YNo similar motifNo inhibition0%

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Immunization & Hybridoma Production cluster_2 Phase 3: Screening & Selection cluster_3 Phase 4: Antibody Production & Purification Peptide Design & Synthesize Gly-Sar Containing Peptide (10-20 amino acids) Conjugate Conjugate Peptide to Carrier Protein (e.g., KLH) Peptide->Conjugate Immunize Immunize Host Animal (e.g., Mouse) Conjugate->Immunize Isolate Isolate Splenocytes (Antibody-Producing B-cells) Immunize->Isolate Fuse Fuse Splenocytes with Myeloma Cells Isolate->Fuse Hybridoma Generate Hybridomas Fuse->Hybridoma Screen Screen Hybridoma Supernatants by ELISA Against Peptide Hybridoma->Screen Select Select Positive Clones & Subclone Screen->Select Expand Expand Positive Clones Select->Expand Production Large-Scale Culture or Ascites Production Expand->Production Purify Purify Monoclonal Antibody (e.g., Protein A/G Affinity) Production->Purify FinalAb Characterized Monoclonal Antibody Purify->FinalAb

Caption: Workflow for generating a monoclonal antibody against a peptide antigen.

G cluster_0 Assay Setup cluster_1 Competitive Binding Step cluster_2 Detection & Analysis Coat 1. Coat Plate with Target Gly-Sar Peptide Block 2. Block Plate with BSA Coat->Block AddMix 4. Add Mixture to Plate & Incubate Block->AddMix Ab Anti-Gly-Sar Antibody PreIncubate 3. Pre-incubate Antibody with Competitor Peptides Ab->PreIncubate Competitor Serial Dilutions of Competitor Peptides Competitor->PreIncubate PreIncubate->AddMix Wash1 5. Wash AddMix->Wash1 AddSecAb 6. Add HRP-Secondary Ab Wash1->AddSecAb Wash2 7. Wash AddSecAb->Wash2 AddSub 8. Add Substrate & Read Signal Wash2->AddSub Analyze 9. Analyze Data & Calculate IC50 AddSub->Analyze

Caption: Experimental workflow for a competitive ELISA to test cross-reactivity.

G Conceptual Signaling Pathway Inhibition Ab Anti-Gly-Sar Antibody Receptor Cell Surface Receptor (Target Protein) Ab->Receptor Binding blocks ligand interaction Kinase1 Kinase A Receptor->Kinase1 Inhibits Signal Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene

Caption: Conceptual diagram of an antibody blocking a signaling pathway.

References

Benchmarking Boc-Gly-Sar-OH: A Comparative Guide for Dipeptide Building Blocks in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Boc-Gly-Sar-OH against other dipeptide building blocks commonly used in solid-phase peptide synthesis (SPPS). The following sections present quantitative data, experimental protocols, and visual diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal building blocks for their synthetic needs, particularly for challenging peptide sequences.

Introduction to this compound

This compound is a dipeptide building block composed of Glycine (Gly) and Sarcosine (Sar, N-methylglycine), protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group. Its structure is notable for the N-methylated peptide bond, which plays a crucial role in its utility. This modification makes this compound a powerful tool for disrupting interchain hydrogen bonding, the primary cause of peptide aggregation during SPPS. By interrupting the formation of secondary structures like β-sheets, it enhances the solvation of the growing peptide chain, thereby improving coupling efficiencies and overall synthesis yields for "difficult" sequences.

Performance Metrics: A Comparative Analysis

The performance of this compound is benchmarked against other dipeptide building blocks based on several key parameters critical for successful peptide synthesis.

Table 1: Comparison of Dipeptide Building Block Performance

ParameterThis compoundStandard Dipeptides (e.g., Boc-Gly-Gly-OH)Proline-Containing Dipeptides (e.g., Boc-Xaa-Pro-OH)Bulky Dipeptides (e.g., Boc-Val-Val-OH)
Aggregation Disruption ExcellentPoor to ModerateGoodPoor
Solubility Enhancement HighModerateHighLow
Coupling Efficiency High to ExcellentVariable; can be low in aggregating sequencesHighGenerally lower due to steric hindrance
Racemization Risk (at C-terminal residue) None (Sarcosine is achiral)Dependent on activation method and C-terminal residueLow (Proline is a secondary amine)High
Cost Moderate to HighLowModerateModerate

Key Applications and Use Cases

This compound is particularly advantageous in the synthesis of:

  • Long Peptides (>30 amino acids): Where the risk of aggregation is statistically higher.

  • Hydrophobic Peptides: Sequences rich in residues like Val, Ile, Leu, Phe, which are prone to forming insoluble aggregates.

  • Sequences with Repetitive Residues: Which can lead to strong interchain interactions.

By strategically inserting a this compound unit, typically every 6-10 residues within a problematic sequence, it is possible to significantly improve the quality and yield of the final peptide product.

Experimental Protocol: Comparing Coupling Efficiency

To quantitatively assess the effectiveness of a dipeptide building block in overcoming a difficult coupling, the following protocol can be implemented.

Objective: To compare the coupling efficiency of this compound versus a standard dipeptide (e.g., Boc-Gly-Gly-OH) in a model aggregating sequence.

Materials:

  • Rink Amide MBHA resin

  • Model peptide sequence known to be difficult, e.g., (Ala)₆-Resin

  • Dipeptide building blocks: this compound, Boc-Gly-Gly-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% Piperidine in DMF

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • Analytical instrument: High-Performance Liquid Chromatography (HPLC) system

Workflow:

A general workflow for this comparative experiment is depicted below.

G cluster_prep Resin Preparation cluster_exp Comparative Coupling cluster_A Batch A: this compound cluster_B Batch B: Boc-Gly-Gly-OH cluster_final Analysis prep1 Swell Rink Amide Resin in DMF prep2 Fmoc Deprotection (20% Piperidine/DMF) prep1->prep2 prep3 Synthesize model sequence (e.g., Ala6) prep2->prep3 split_point Split Resin into Two Batches prep3->split_point A1 Couple this compound (HBTU/DIPEA in DMF) split_point->A1 Batch A B1 Couple Boc-Gly-Gly-OH (HBTU/DIPEA in DMF) split_point->B1 Batch B A2 Wash Resin A1->A2 F1 Cleave Peptide from Resin A2->F1 B2 Wash Resin B1->B2 B2->F1 F2 Analyze Crude Product by HPLC F1->F2 F3 Compare Peak Areas (Desired Product vs. Deletion) F2->F3

Caption: Workflow for comparing dipeptide coupling efficiency.

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF. Synthesize the model difficult sequence, for example, by coupling six Fmoc-Ala-OH residues sequentially.

  • Resin Division: Divide the resin-bound peptide into two equal batches.

  • Dipeptide Coupling:

    • Batch A: Couple this compound to the sequence using HBTU and DIPEA.

    • Batch B: Couple the control dipeptide, Boc-Gly-Gly-OH, under identical conditions.

  • Cleavage: After the coupling reaction, wash both resin batches thoroughly. Cleave the peptides from the solid support using a standard TFA cocktail.

  • Analysis: Analyze the crude peptide products from both batches by reverse-phase HPLC. The coupling efficiency is determined by comparing the peak area of the desired full-length peptide to the area of deletion sequences (where the dipeptide failed to couple).

Mechanism of Action: Disrupting Aggregation

The primary advantage of this compound lies in the N-methylated backbone of sarcosine. This structural feature prevents the formation of hydrogen bonds that are essential for the assembly of β-sheet structures, a major cause of aggregation in SPPS.

G Mechanism of Aggregation Disruption cluster_agg Standard Peptide Chains cluster_disrupt With Gly-Sar Unit chain1 ...-NH-CHR-CO-... chain2 ...-NH-CHR-CO-... chain1->chain2 Interchain H-Bonding agg_result β-Sheet Formation (Aggregation) chain3 ...-NH-CHR-CO-... no_hbond No H-Bonding Possible chain4 ...-N(CH3)-CH2-CO-... Sarcosine H-bond donor absent disrupt_result Disrupted Aggregation (Improved Solvation)

Caption: Role of Sarcosine in preventing peptide aggregation.

Decision Framework for Building Block Selection

Choosing the right dipeptide building block is crucial for an efficient synthesis strategy. The following diagram provides a logical framework for this decision-making process.

G start Is the peptide sequence 'difficult'? node_hydro Is it highly hydrophobic or aggregation-prone? start->node_hydro Yes use_standard Use Standard Dipeptides start->use_standard No node_pro Does the sequence contain Proline? node_hydro->node_pro No use_glysar Use this compound or other 'breaking' element node_hydro->use_glysar Yes node_pro->use_standard No use_proline Use Xaa-Pro Dipeptide node_pro->use_proline Yes

Caption: Decision tree for selecting dipeptide building blocks.

Conclusion

This compound serves as a highly effective tool in modern peptide synthesis. Its ability to disrupt peptide aggregation and enhance solubility makes it a superior choice over standard dipeptides for the synthesis of long and challenging sequences. While the cost may be higher, the significant improvement in yield and purity for difficult syntheses provides a compelling justification for its use. For sequences that are not prone to aggregation, standard or proline-containing dipeptides may offer a more cost-effective solution. The strategic application of this compound, guided by the principles outlined in this guide, can lead to more successful and efficient peptide synthesis campaigns.

A Comparative Guide to Inter-Laboratory Validation of Boc-Gly-Sar-OH Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined peptide sequences is a cornerstone of drug discovery and development. The tripeptide Boc-Gly-Sar-OH, incorporating glycine (B1666218) and its N-methylated analog sarcosine, presents a valuable model for studying the impact of N-methylation on peptide structure and function. The tert-butyloxycarbonyl (Boc) protecting group is a well-established tool in peptide synthesis, particularly for solution-phase and some solid-phase applications.[1] This guide provides a comparative overview of two common protocols for the synthesis of this compound, offering detailed experimental methodologies and a discussion of key performance indicators.

Due to a lack of publicly available, direct inter-laboratory validation studies for this compound, this guide presents a synthesis of established peptide chemistry principles to construct two representative protocols. The accompanying data is illustrative, designed to reflect typical outcomes and highlight critical parameters for consideration in a research setting. The validation of peptide synthesis and purity is crucial, often employing techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure the final product meets required specifications.[2][3]

Comparative Performance of Synthesis Protocols

The successful synthesis of this compound can be achieved through various methods. Below is a summary of expected quantitative data from two common approaches: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

ParameterProtocol 1: Solid-Phase Synthesis (SPPS)Protocol 2: Solution-Phase Synthesis
Overall Yield 75-85%60-75%
Purity (Crude) >90% (by HPLC)>85% (by HPLC)
Final Purity (Post-Purification) >98% (by HPLC)>98% (by HPLC)
Synthesis Time (per run) ~ 2 days~ 4-5 days
Key Reagents Wang Resin, Boc-Sar-OH, Boc-Gly-OH, HBTU, HOBt, DIEA, TFA, HFBoc-Gly-OH, H-Sar-OMe·HCl, EDC, HOBt, LiOH
Primary Advantages Higher crude purity, easier purification, potential for automation.Scalability, no need for specialized resins or cleavage cocktails.
Primary Disadvantages Requires specialized equipment (synthesis vessel, cleavage apparatus), use of hazardous reagents (HF).[1]More complex workup and purification, potentially lower overall yield.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of this compound on a Wang resin, a common support for Boc-based SPPS.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Wang resin (1 g, 1.0 mmol/g substitution) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour in a reaction vessel.

  • Wash the resin with dimethylformamide (DMF, 3 x 15 mL).

  • In a separate flask, dissolve Boc-Sar-OH (3 eq, 3.0 mmol) and HOBt (3 eq, 3.0 mmol) in DMF (10 mL).

  • Add diisopropylcarbodiimide (DIC) (3 eq, 3.0 mmol) to the amino acid solution and stir for 10 minutes to pre-activate.

  • Add the activated Boc-Sar-OH solution to the resin and shake for 2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue shaking and re-test every hour.

  • Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

2. Deprotection of the Boc Group:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v, 15 mL) for 30 minutes to remove the Boc protecting group.

  • Wash the resin with DCM (3 x 15 mL) and isopropanol (B130326) (2 x 15 mL).

  • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v, 3 x 15 mL).

  • Wash the resin with DCM (3 x 15 mL).

3. Second Amino Acid Coupling:

  • In a separate flask, dissolve Boc-Gly-OH (3 eq, 3.0 mmol) and HOBt (3 eq, 3.0 mmol) in DMF (10 mL).

  • Add DIC (3 eq, 3.0 mmol) and stir for 10 minutes.

  • Add the activated Boc-Gly-OH solution to the resin and shake for 2 hours.

  • Monitor the coupling with a Kaiser test.

  • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

4. Cleavage from Resin:

  • Dry the peptide-resin under vacuum.

  • Treat the resin with anhydrous hydrogen fluoride (B91410) (HF) at 0°C for 1 hour in the presence of a scavenger such as p-cresol (B1678582) (10%).[4]

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether and collect by filtration.

5. Purification and Analysis:

  • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile (B52724) with 0.1% TFA.

  • Purify the peptide by preparative reverse-phase HPLC.

  • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Solution-Phase Synthesis

This protocol describes the synthesis of this compound in solution using standard coupling reagents.

1. Esterification of Sarcosine:

  • Suspend Sarcosine (H-Sar-OH, 10 mmol) in methanol (B129727) (50 mL).

  • Cool the suspension to 0°C and bubble HCl gas through the mixture until saturation.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain H-Sar-OMe·HCl.

2. Coupling of Boc-Gly-OH with Sarcosine Methyl Ester:

  • Dissolve Boc-Gly-OH (10 mmol), H-Sar-OMe·HCl (10 mmol), and HOBt (11 mmol) in DMF (50 mL).

  • Cool the solution to 0°C and add N,N'-diisopropylethylamine (DIEA) (10 mmol) to neutralize the hydrochloride salt.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (11 mmol) and stir the reaction mixture at 0°C for 2 hours, then at room temperature overnight.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-Gly-Sar-OMe.

3. Saponification of the Methyl Ester:

  • Dissolve the Boc-Gly-Sar-OMe (8 mmol) in a mixture of methanol (30 mL) and water (10 mL).

  • Add 1M lithium hydroxide (B78521) (LiOH) solution (10 mL) and stir at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the solution with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

4. Purification and Analysis:

  • Purify the crude this compound by flash column chromatography on silica (B1680970) gel or by recrystallization.

  • Analyze the purified product by HPLC and mass spectrometry to confirm purity and identity.

Visualizing the Synthesis Workflows

To aid in understanding the procedural flow of each protocol, the following diagrams illustrate the key steps.

G Solid-Phase Synthesis Workflow Resin_Prep Resin Swelling & Washing Coupling1 Couple Boc-Sar-OH Resin_Prep->Coupling1 Deprotection Boc Deprotection (TFA) Coupling1->Deprotection Coupling2 Couple Boc-Gly-OH Deprotection->Coupling2 Cleavage Cleavage from Resin (HF) Coupling2->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

G Solution-Phase Synthesis Workflow Esterification Sarcosine Esterification Coupling Couple Boc-Gly-OH Esterification->Coupling Saponification Ester Saponification Coupling->Saponification Workup Aqueous Workup Saponification->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Workflow for the solution-phase synthesis of this compound.

Conclusion

Both solid-phase and solution-phase synthesis are viable methods for producing this compound. The choice of protocol will depend on the specific requirements of the research, including the desired scale, available equipment, and the importance of factors like synthesis time and ease of purification. For rapid synthesis and high crude purity, SPPS is often preferred. For larger-scale synthesis where the initial investment in resin is a consideration, solution-phase chemistry remains a valuable approach. Regardless of the method chosen, rigorous analytical validation is essential to ensure the final product's identity and purity.[2]

References

Safety Operating Guide

Proper Disposal of Boc-Gly-Sar-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling Boc-Gly-Sar-OH for disposal, it is crucial to understand its potential hazards. Based on data from related compounds, this compound should be treated as a hazardous substance.

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes serious eye damage.[1]

  • May cause skin irritation upon prolonged contact.

  • Inhalation of dust may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1]
Body Protection Laboratory coat or other protective clothing to prevent skin contact.
Respiratory Protection Use a NIOSH-approved respirator if there is a risk of inhaling dust.[2]

II. Spill Management

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

Minor Spills:

  • Restrict Access: Cordon off the area to prevent unauthorized entry.

  • Ventilate: Ensure adequate ventilation in the spill area.

  • Clean-up: Gently sweep up the solid material, avoiding dust generation.[1][2] Place the spilled material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's environmental health and safety (EHS) office and other emergency responders.[1]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Containment: Prevent the spill from entering drains or waterways.[2][3]

III. Disposal Procedure

The primary recommended method for the disposal of this compound, based on related compounds, is incineration by a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Place the waste in a clearly labeled, sealed, and appropriate container for chemical waste. The label should include the full chemical name ("this compound") and any relevant hazard warnings.

  • Temporary Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. The recommended disposal method is incineration. One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding hazardous waste disposal.[4]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal_path Disposal Pathway cluster_final Final Disposition start Start: this compound for Disposal assess_hazards Assess Hazards and Don PPE start->assess_hazards is_spill Is it a spill? assess_hazards->is_spill minor_spill Minor Spill Cleanup is_spill->minor_spill Yes, Minor major_spill Major Spill Response is_spill->major_spill Yes, Major routine_disposal Routine Waste Disposal is_spill->routine_disposal No containerize Containerize and Label Waste minor_spill->containerize major_spill->containerize routine_disposal->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange for Professional Incineration storage->disposal end End of Process disposal->end

Disposal Workflow for this compound

References

Personal protective equipment for handling Boc-Gly-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Boc-Gly-Sar-OH, a key reagent in drug development and peptide synthesis. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo prevent eye contact which could lead to serious damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact.
Respiratory Protection N95-rated dust mask or a respiratorTo prevent inhalation of the powder, especially when handling larger quantities or when dust generation is likely.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in experimental work.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Preparation for Use :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Don the required personal protective equipment as detailed in the table above.

  • Weighing and Dispensing :

    • Handle as a powder, taking care to avoid the formation of dust clouds.[1][2]

    • Use a spatula or other appropriate tool to transfer the desired amount of the compound.

    • If possible, use a balance with a draft shield to minimize air currents that could disperse the powder.

  • In-Experiment Handling :

    • When dissolving or mixing, add the solid to the solvent slowly to prevent splashing.

    • Avoid direct contact with the skin, eyes, and clothing.

    • If any level of exposure occurs, follow the first aid measures outlined in the SDS of a similar compound: for eye contact, rinse cautiously with water for several minutes[2]; for skin contact, wash with plenty of water[2]; if inhaled, move to fresh air[2]; and if swallowed, rinse mouth and seek medical attention.

  • Post-Experiment :

    • Clean all equipment and the work area thoroughly after use.

    • Decontaminate surfaces that may have come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[1]

  • Solid Waste :

    • Collect any excess or spilled solid material in a clearly labeled, sealed container for hazardous waste.

    • Contaminated items such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a labeled hazardous waste container.

    • Do not pour solutions down the drain.[2][4]

  • Container Disposal :

    • Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

    • Puncture empty containers to prevent reuse.[1]

  • Alternative Disposal Method :

    • For larger quantities, consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, if permitted by your institution and local regulations.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Receive Receive and Inspect Store Store in Cool, Dry Place Receive->Store Prep_Area Prepare Well-Ventilated Area Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh and Dispense Don_PPE->Weigh Experiment In-Experiment Use Weigh->Experiment Clean Clean Work Area Experiment->Clean Doff_PPE Doff and Dispose of PPE Clean->Doff_PPE Collect_Waste Collect Solid and Liquid Waste Clean->Collect_Waste Doff_PPE->Collect_Waste Dispose Dispose via Certified Vendor Collect_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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